molecular formula C51H68N2O10 B15614656 JX10 CAS No. 2643987-02-2

JX10

Número de catálogo: B15614656
Número CAS: 2643987-02-2
Peso molecular: 869.1 g/mol
Clave InChI: CRNDCHORWGDFGR-RUESYUOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JX10 is a useful research compound. Its molecular formula is C51H68N2O10 and its molecular weight is 869.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2643987-02-2

Fórmula molecular

C51H68N2O10

Peso molecular

869.1 g/mol

Nombre IUPAC

(2S)-2,5-bis[(2R,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid

InChI

InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50+,51+/m0/s1

Clave InChI

CRNDCHORWGDFGR-RUESYUOVSA-N

Origen del producto

United States

Foundational & Exploratory

JX10: A Dual-Mechanism Approach to Acute Ischemic Stroke Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JX10 (formerly TMS-007) is a novel, small-molecule therapeutic agent under investigation for the treatment of acute ischemic stroke (AIS). It is a derivative of the Stachybotrys microspora triprenyl phenol (B47542) (SMTP) family.[1] Preclinical and clinical data indicate that this compound possesses a unique dual mechanism of action, addressing both the primary thrombotic occlusion and the secondary inflammatory response characteristic of ischemic stroke.[1] This dual action involves the promotion of physiological fibrinolysis through a unique interaction with plasminogen and the suppression of inflammation via the inhibition of soluble epoxide hydrolase (sEH).[2][3] A recent Phase 2a clinical trial has demonstrated promising efficacy and safety in an extended therapeutic window of up to 12 hours after symptom onset, a significant potential advantage over the current standard of care.[1][4] This document provides a comprehensive overview of the molecular mechanisms of this compound, detailing the experimental evidence and presenting key quantitative data from pivotal studies.

Core Mechanism of Action: A Two-Pronged Strategy

This compound's therapeutic potential in acute ischemic stroke stems from its ability to concurrently target two critical pathological processes: the fibrin (B1330869) clot responsible for vessel occlusion and the subsequent inflammatory cascade that exacerbates brain injury.

Pro-fibrinolytic Activity: Enhancing Endogenous Thrombolysis

Unlike traditional thrombolytics like tissue plasminogen activator (tPA), which directly convert plasminogen to plasmin systemically, this compound acts as a modulator of plasminogen activation.[3] It promotes the body's own fibrinolytic system to dissolve clots more physiologically. The core of this mechanism is the induction of a conformational change in plasminogen.

In its native state, plasminogen exists in a "closed," activation-resistant conformation.[3] this compound, in the presence of a cofactor with a long-chain alkyl or alkenyl group (such as phospholipids (B1166683) found on cell membranes), binds to the kringle 5 domain of plasminogen.[3] This binding induces a conformational shift to an "open," more readily activatable form.[3] This "open" conformation facilitates the binding of plasminogen to fibrin within the thrombus. Once bound to fibrin, plasminogen is more efficiently converted to the active protease, plasmin, by endogenous plasminogen activators (like tPA and urokinase-type plasminogen activator). This localized plasmin generation on the fibrin surface leads to efficient and targeted clot lysis with a potentially lower risk of systemic bleeding compared to conventional thrombolytics.[1]

Anti-inflammatory Activity: Inhibition of Soluble Epoxide Hydrolase (sEH)

Ischemic events trigger a robust inflammatory response that contributes significantly to secondary brain damage. A key aspect of this compound's mechanism is its ability to mitigate this inflammation through the inhibition of soluble epoxide hydrolase (sEH).[2]

sEH is an enzyme that degrades anti-inflammatory and neuroprotective lipid mediators called epoxyeicosatrienoic acids (EETs).[2][5] By inhibiting sEH, this compound increases the bioavailability of EETs in the brain.[2] Elevated levels of EETs are associated with a range of beneficial effects in the context of stroke, including vasodilation, suppression of oxidative stress, and reduction of neuroinflammation.[5][6] The anti-inflammatory action of this compound is independent of its pro-fibrinolytic activity and is believed to contribute to the reduction of cerebral hemorrhage and improved neurological outcomes observed in preclinical and clinical studies.[1][2]

Signaling Pathways and Experimental Workflows

The dual mechanism of this compound involves distinct but complementary pathways. The following diagrams illustrate these processes.

JX10_Fibrinolysis_Pathway cluster_blood Bloodstream cluster_clot Fibrin Clot This compound This compound Plasminogen_closed Plasminogen (Closed Conformation) This compound->Plasminogen_closed Binds to Kringle 5 Plasminogen_open Plasminogen (Open Conformation) Plasminogen_closed->Plasminogen_open Conformational Change tPA Endogenous tPA/uPA tPA->Plasminogen_open Activates Fibrin Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs Plasminogen_open->Fibrin Binds to Fibrin Plasmin Plasmin Plasminogen_open->Plasmin Plasmin->Fibrin Degrades

Caption: this compound's Pro-fibrinolytic Signaling Pathway.

JX10_AntiInflammatory_Pathway This compound This compound sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) Neuroinflammation Neuroinflammation & Oxidative Stress EETs->Neuroinflammation Reduces Neuroprotection Neuroprotection & Vasodilation EETs->Neuroprotection Promotes

Caption: this compound's Anti-inflammatory Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of this compound have been evaluated in both preclinical animal models of ischemic stroke and in human clinical trials.

Table 1: Summary of Preclinical Efficacy in a Rat Embolic Stroke Model
Treatment GroupDoseInfarct Volume Reduction (%) vs. ControlNeurological Deficit ImprovementReference
SMTP-7 (this compound)1 mg/kgSignificantSignificant[2]
t-PA10 mg/kgSignificantSignificant[2]

Note: Data are qualitative summaries from the cited preclinical studies, which demonstrated efficacy in various rodent and primate models. Specific quantitative values for infarct volume and neurological scores vary across different models and experimental conditions.

Table 2: Key Efficacy Outcomes from the Phase 2a Clinical Trial[1][4]
OutcomeThis compound (Combined Doses)Placebop-value
Functional Independence (mRS 0-1) at Day 90 40.4% (21/52)18.4% (7/38)0.03
Vessel Recanalization at 24 hours 58.3% (14/24)26.7% (4/15)-
mRS: modified Rankin Scale
Table 3: Key Safety Outcomes from the Phase 2a Clinical Trial[1][4]
OutcomeThis compound (Combined Doses)Placebo
Symptomatic Intracranial Hemorrhage (sICH) within 24 hours 0% (0/52)2.6% (1/38)
Any Intracranial Hemorrhage within 24 hours 6 events5 events
Median Time to Treatment (hours) 9.510.0

Detailed Experimental Protocols

The mechanisms of this compound have been elucidated through a series of in vitro and in vivo experiments. Below are summaries of the key experimental protocols.

Protocol for Assessing Plasminogen Conformational Change

Objective: To determine the effect of this compound (SMTP-7) on the conformation of plasminogen.

Methodology: A common method to assess the conformational state of plasminogen is through its susceptibility to proteolytic cleavage or by biophysical methods like small-angle X-ray scattering (SAXS).[7][8][9]

  • Chromogenic Plasminogen Activation Assay: [10][11]

    • Human plasminogen is incubated with or without this compound and a cofactor (e.g., oleic acid).

    • A plasminogen activator (e.g., urokinase-type plasminogen activator) is added to the mixture.

    • A chromogenic substrate for plasmin is added.

    • The rate of color development, which is proportional to plasmin activity, is measured spectrophotometrically. An increased rate in the presence of this compound indicates a shift to a more easily activatable conformation.

  • Small-Angle X-ray Scattering (SAXS): [7][8][9]

    • Solutions of purified plasminogen are prepared in the presence and absence of this compound and a suitable cofactor.

    • SAXS data are collected for each sample.

    • The scattering profiles are analyzed to determine the radius of gyration (Rg) and other structural parameters. A change in these parameters upon addition of this compound provides direct evidence of a conformational change.

Protocol for In Vitro sEH Inhibition Assay[2][12][13]

Objective: To measure the inhibitory activity of this compound against soluble epoxide hydrolase.

Methodology: A fluorescence-based inhibitor screening assay is commonly used.

  • Recombinant human sEH enzyme is incubated with varying concentrations of this compound.

  • A fluorogenic substrate for sEH, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is added.[12]

  • The hydrolysis of the substrate by sEH leads to the release of a highly fluorescent product.

  • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • The rate of the reaction is calculated, and the IC50 value (the concentration of this compound required to inhibit 50% of the sEH activity) is determined.

Protocol for In Vivo Embolic Stroke Model[2]

Objective: To evaluate the therapeutic efficacy of this compound in an animal model of acute ischemic stroke.

Methodology: A commonly used model is the rat middle cerebral artery occlusion (MCAO) model.

  • Induction of Ischemia: An embolus (e.g., a pre-formed blood clot) is introduced into the middle cerebral artery (MCA) of anesthetized rats to induce a stroke.

  • Treatment: At a specified time after occlusion (e.g., 2-6 hours), animals are treated with either this compound, a vehicle control, or a comparator drug (e.g., tPA) via intravenous injection.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Neurological function is assessed at various time points post-treatment using a standardized scoring system.

    • Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

    • Hemorrhage Assessment: Brain sections are also examined for evidence of intracranial hemorrhage.

Conclusion

This compound represents a promising advancement in the treatment of acute ischemic stroke, distinguished by its innovative dual mechanism of action. By enhancing physiological fibrinolysis and concurrently suppressing the detrimental inflammatory cascade, this compound has the potential to improve functional outcomes and extend the therapeutic window for a broader population of stroke patients. The robust preclinical data, coupled with the encouraging results from the Phase 2a clinical trial, provide a strong rationale for its continued development. Further investigation in larger, registrational clinical trials is underway to confirm these findings and establish this compound's role in the future of acute stroke care.[13][14]

References

Unraveling the Molecular Targets of JX10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of JX10, a promising investigational drug for acute ischemic stroke. This compound, also known as TMS-007 and formerly as BIIB131, is a small molecule derived from the fungus Stachybotrys microspora and belongs to the triprenyl phenol (B47542) (SMTP) family of compounds.[1][2] It exhibits a novel dual mechanism of action, encompassing both pro-thrombolytic and anti-inflammatory properties, which positions it as a potential groundbreaking therapy to extend the narrow treatment window for stroke patients.[1][3][4]

Dual Molecular Targeting: A Two-Pronged Approach

This compound exerts its therapeutic effects by engaging two primary molecular targets: plasminogen and soluble epoxide hydrolase (sEH) . This dual-targeting strategy addresses both the immediate need to dissolve the blood clot and the subsequent inflammatory response that contributes to brain injury.[2][5][6]

Plasminogen: Modulating Fibrinolysis for Clot Dissolution

The primary pro-thrombolytic effect of this compound is mediated through its interaction with plasminogen, the zymogen of the fibrin-degrading enzyme plasmin. This compound acts as a modulator of plasminogen conformation.[5][6][7]

Mechanism of Action:

This compound induces a conformational change in plasminogen, shifting it from a "closed," activation-resistant state to an "open," activation-prone state.[1][2] This "open" conformation facilitates the binding of plasminogen to fibrin (B1330869) within the blood clot and enhances its activation to plasmin by endogenous plasminogen activators like tissue-type plasminogen activator (t-PA).[1][7] The fifth kringle domain of plasminogen has been identified as a crucial site for the action of this compound's analogs.[7] By promoting physiological fibrinolysis at the site of the thrombus, this compound aids in the efficient dissolution of the clot and restoration of blood flow.[1]

Soluble Epoxide Hydrolase (sEH): Taming the Inflammatory Cascade

The anti-inflammatory activity of this compound is attributed to its inhibition of soluble epoxide hydrolase (sEH).[5][6] This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators.

Mechanism of Action:

By inhibiting sEH, this compound prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory molecules. The resulting increase in EET levels helps to suppress the inflammatory response at the site of thrombosis and reduce ischemia-reperfusion injury, a significant contributor to brain damage following a stroke.[3] This anti-inflammatory action is believed to contribute to a lower risk of hemorrhagic transformation, a feared complication of current thrombolytic therapies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (TMS-007).

Table 1: Preclinical Efficacy of this compound (as SMTP-7) in a Mouse Model of Cerebral Infarction [8]

Dose of SMTP-7Infarction Area ReductionNeurological Score ImprovementEdema Percentage Reduction
0.1 mg/kgDose-dependent reductionDose-dependent improvementDose-dependent reduction
1 mg/kgDose-dependent reductionDose-dependent improvementDose-dependent reduction
10 mg/kgDose-dependent reductionDose-dependent improvementDose-dependent reduction

Table 2: Phase 2a Clinical Trial Efficacy of this compound in Acute Ischemic Stroke Patients [1]

OutcomeThis compound Combined Group (n=52)Placebo Group (n=38)P-value
mRS Score of 0-1 at Day 9040.4%18.4%0.03
Vessel Patency Improvement at 24h58.3% (14/24)26.7% (4/15)-

*mRS (modified Rankin Scale) is a measure of disability.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the molecular targets of this compound are outlined below.

Plasminogen Activation Assay

Objective: To determine the effect of this compound on the activation of plasminogen to plasmin.

Methodology:

  • Human plasminogen is incubated with this compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • A plasminogen activator, such as tissue-type plasminogen activator (t-PA), is added to initiate the conversion of plasminogen to plasmin.

  • A chromogenic substrate for plasmin (e.g., S-2251) is added to the reaction mixture.

  • The rate of plasmin formation is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

  • The fold-enhancement of plasminogen activation is calculated by comparing the rates in the presence and absence of this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against sEH.

Methodology:

  • Recombinant human sEH is incubated with varying concentrations of this compound in a buffer (e.g., BisTris-HCl, pH 7.0, containing BSA) for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).[9]

  • A fluorogenic substrate, such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate, is added to initiate the enzymatic reaction.[9]

  • The hydrolysis of the substrate by sEH results in the formation of a fluorescent product.

  • The increase in fluorescence is measured over time using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 330 nm and 465 nm, respectively).[10]

  • The IC50 value, representing the concentration of this compound required to inhibit 50% of sEH activity, is calculated from the dose-response curve.[9]

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

JX10_Thrombolytic_Pathway cluster_this compound This compound Action cluster_Plasminogen Plasminogen Conformation cluster_Fibrinolysis Fibrinolysis This compound This compound Closed_Plasminogen Plasminogen (Closed Conformation) This compound->Closed_Plasminogen Induces Conformational Change Open_Plasminogen Plasminogen (Open Conformation) Closed_Plasminogen->Open_Plasminogen Fibrin_Binding Binding to Fibrin Open_Plasminogen->Fibrin_Binding Plasmin_Activation Activation to Plasmin (by t-PA) Fibrin_Binding->Plasmin_Activation Fibrin_Degradation Fibrin Degradation (Clot Lysis) Plasmin_Activation->Fibrin_Degradation JX10_Anti_Inflammatory_Pathway cluster_this compound This compound Action cluster_sEH sEH Activity cluster_EETs EET Metabolism cluster_Inflammation Inflammatory Response This compound This compound sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs Inflammation Inflammation (Ischemia-Reperfusion Injury) EETs->Inflammation Suppresses Experimental_Workflow cluster_plasminogen Plasminogen Activation Assay cluster_sEH sEH Inhibition Assay P_Start Incubate Plasminogen with this compound P_Add_tPA Add t-PA P_Start->P_Add_tPA P_Add_Substrate Add Chromogenic Substrate P_Add_tPA->P_Add_Substrate P_Measure Measure Absorbance (e.g., 405 nm) P_Add_Substrate->P_Measure P_End Calculate Fold- Enhancement P_Measure->P_End S_Start Incubate sEH with this compound S_Add_Substrate Add Fluorogenic Substrate S_Start->S_Add_Substrate S_Measure Measure Fluorescence (e.g., Ex:330/Em:465 nm) S_Add_Substrate->S_Measure S_End Calculate IC50 S_Measure->S_End

References

Preclinical Profile of JX10: A Novel Dual-Mechanism Agent for Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JX10 (formerly known as TMS-007 and BIIB131) is an investigational small molecule therapeutic agent for the treatment of acute ischemic stroke (AIS).[1] Derived from the fungus Stachybotrys microspora, this compound belongs to the triprenyl phenol (B47542) family of compounds.[2] Preclinical research has identified a novel dual mode of action that distinguishes it from current thrombolytic therapies, suggesting the potential for an extended therapeutic window and a favorable safety profile.[2][3] This technical guide provides a comprehensive overview of the preclinical data that formed the basis for the clinical development of this compound, with a focus on its mechanism of action, and summarizes the promising results from subsequent clinical evaluation. While detailed quantitative data and specific experimental protocols from the foundational preclinical studies are not extensively available in the public domain, this paper synthesizes the reported preclinical rationale and complements it with the significant clinical findings that have emerged.

Preclinical Rationale: A Dual-Pronged Approach to Stroke Therapy

Preclinical investigations in various embolic and thrombotic stroke models have been pivotal in elucidating the unique therapeutic profile of this compound.[2] These studies have consistently pointed towards a dual mechanism of action: the promotion of physiological fibrinolysis and the inhibition of inflammation.[2][4][5] This combination is believed to contribute to a reduced risk of bleeding compared to traditional thrombolytics like tissue-type plasminogen activator (tPA).[2]

Pro-Thrombolytic Activity

Unlike conventional thrombolytics that directly convert plasminogen to plasmin systemically, this compound is reported to promote physiological fibrinolysis.[2] It induces a conformational change in plasminogen from its closed to an open form.[3] This alteration facilitates the binding of plasminogen to fibrin (B1330869) within the thrombus, thereby localizing and enhancing the activity of endogenous plasminogen activators.[2] This targeted approach is hypothesized to lead to effective clot dissolution at the site of occlusion while minimizing systemic fibrinogenolysis and the associated risk of hemorrhage.[2]

Anti-Inflammatory and Neuroprotective Effects

A key differentiator of this compound is its anti-inflammatory activity, which is attributed to the inhibition of soluble epoxide hydrolase (sEH).[1][2] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs, which is believed to suppress inflammation at the site of thrombosis and reduce ischemia-reperfusion injury.[1][6] This anti-inflammatory action, coupled with its pro-thrombolytic effects, may contribute to improved neurological outcomes.[4] Some reports also suggest this compound possesses antioxidative properties.[5]

Experimental Protocols in Preclinical Stroke Models

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the literature indicates that its efficacy and safety were assessed in various established animal models of stroke.[2] Commonly used models to simulate human ischemic stroke include transient or permanent middle cerebral artery occlusion (MCAo) and thromboembolic models, with rats being the most frequently utilized species.[7]

General Methodologies for Preclinical Stroke Models:

  • Middle Cerebral Artery Occlusion (MCAO) Models: These models are widely used to induce focal ischemic stroke.[8]

    • Intraluminal Filament Model: This technique involves inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. It allows for either permanent occlusion or transient occlusion followed by reperfusion, mimicking the clinical scenario of recanalization.[7]

    • Craniectomy with Direct Arterial Occlusion: This method involves surgically exposing the MCA and occluding it with a micro-clip or through electrocoagulation.[8]

  • Thromboembolic Models: These models are considered to have high clinical relevance for testing thrombolytic agents.[8] They typically involve the injection of an autologous or pre-formed clot into the cerebral circulation to induce an ischemic event.[9]

  • Photochemically Induced Thrombosis (PIT): This technique uses a photosensitive dye and laser irradiation to induce a localized clot in a targeted cerebral vessel, offering precise control over the location of the infarct.[8]

Outcome Measures in Preclinical Stroke Studies:

  • Infarct Volume: Typically measured using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining) to quantify the extent of brain tissue damage.

  • Neurological Deficit Scoring: Behavioral tests are used to assess motor and sensory function post-stroke.

  • Assessment of Bleeding: Histological analysis is performed to detect and quantify intracranial hemorrhage.

  • Biomarker Analysis: Measurement of inflammatory and oxidative stress markers in brain tissue and blood.

Summary of Key Preclinical Findings (Qualitative)

The preclinical studies on this compound have been described as indicating:

  • A novel dual mode of action distinct from tPA and tenecteplase.[2]

  • A lower bleeding risk compared to tPA in various embolic and thrombotic stroke models.[2]

  • The potential to extend the therapeutic time window for patients with acute ischemic stroke based on its pharmacological evidence.[2]

Transition to Clinical Trials: Phase 2a Study Insights

The promising preclinical profile of this compound led to its investigation in clinical trials. A Phase 2a multicenter, randomized, double-blind, placebo-controlled, dose-escalation study was conducted in Japan with 90 patients who had experienced an acute ischemic stroke and were ineligible for tPA or thrombectomy.[2][5][10] This study provided crucial safety and efficacy data, demonstrating the potential of this compound to extend the therapeutic window up to 12 hours after symptom onset.[1][11] A global registrational trial (ORION) is currently underway to further evaluate the efficacy and safety of this compound in a larger patient population with a treatment window of 4.5 to 24 hours.[5][12][13]

Quantitative Data from Phase 2a Clinical Trial
Parameter This compound (Combined Doses: 1, 3, 6 mg/kg) Placebo p-value Reference
Number of Patients 5238[10]
Median Time to Treatment (hours) 9.510.0[10]
Symptomatic Intracranial Hemorrhage (sICH) within 24h 0% (0/52)2.6% (1/38)0.42[3][10]
Recanalization at 24h (in patients with baseline vessel occlusion) 58.3% (14/24)26.7% (4/15)[11]
Functional Independence (mRS 0-1) at 90 days 40.4% (21/52)18.4% (7/38)0.03[10][11]
mRS 0-2 at 90 days 53.8% (28/52)36.8% (14/38)0.12[3]

mRS: modified Rankin Scale

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway of this compound

JX10_Mechanism cluster_Thrombolysis Pro-Thrombolytic Pathway cluster_AntiInflammatory Anti-Inflammatory Pathway JX10_T This compound Plasminogen_Closed Plasminogen (Closed) JX10_T->Plasminogen_Closed Induces Conformational Change Plasminogen_Open Plasminogen (Open) Plasminogen_Closed->Plasminogen_Open Fibrin Fibrin Plasminogen_Open->Fibrin Binds to Plasmin Plasmin Plasminogen_Open->Plasmin Endo_PA Endogenous Plasminogen Activators Fibrin->Endo_PA Activates Endo_PA->Plasminogen_Open Converts to Clot Thrombus Plasmin->Clot Degrades Lysis Fibrinolysis Clot->Lysis JX10_A This compound sEH Soluble Epoxide Hydrolase (sEH) JX10_A->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades Inflammation Inflammation EETs->Inflammation Reduces Neuroprotection Neuroprotection EETs->Neuroprotection Promotes

Caption: Proposed dual mechanism of action of this compound.

General Experimental Workflow for Preclinical Stroke Model Evaluation

Preclinical_Workflow Animal_Model Animal Model Selection (e.g., Rat MCAO) Stroke_Induction Induction of Ischemic Stroke Animal_Model->Stroke_Induction Group_Assignment Randomized Group Assignment Stroke_Induction->Group_Assignment Treatment This compound or Vehicle Administration Group_Assignment->Treatment Behavioral_Testing Neurological Deficit Scoring Treatment->Behavioral_Testing Imaging Infarct Volume Measurement (MRI/TTC) Behavioral_Testing->Imaging Histology Histological Analysis (Hemorrhage) Imaging->Histology Data_Analysis Statistical Analysis Histology->Data_Analysis Conclusion Evaluation of Efficacy and Safety Data_Analysis->Conclusion

Caption: A generalized workflow for preclinical evaluation of a stroke therapeutic.

Conclusion and Future Directions

The preclinical evidence for this compound, although not detailed in the public literature, established a strong foundation for its clinical development. The unique dual mechanism, combining pro-thrombolytic and anti-inflammatory actions, addresses both the occlusive and inflammatory components of ischemic stroke. The subsequent positive results from the Phase 2a clinical trial, demonstrating a favorable safety profile and significant efficacy in improving functional outcomes with an extended therapeutic window, underscore the translational success of the preclinical findings.[1][2][11] Ongoing and future clinical studies will be critical in confirming these promising results in a broader patient population and potentially establishing this compound as a much-needed novel therapeutic option for acute ischemic stroke.[12]

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of JX10 (TMS-007)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JX10 (also known as TMS-007) is a novel, small molecule investigational drug in development for the treatment of acute ischemic stroke (AIS). Derived from the fungus Stachybotrys microspora, this compound belongs to the triprenyl phenol (B47542) family of compounds. It possesses a unique dual mechanism of action, exhibiting both pro-thrombolytic and anti-inflammatory properties. This dual action presents a promising therapeutic strategy to extend the treatment window for AIS beyond the current standard of care. Preclinical and clinical studies have demonstrated a favorable safety, pharmacokinetic, and pharmacodynamic profile, supporting its ongoing late-stage clinical development.

Pharmacodynamics: A Dual-Action Mechanism

This compound's therapeutic potential in acute ischemic stroke stems from its ability to simultaneously promote the dissolution of blood clots and mitigate the inflammatory response that contributes to secondary brain injury.

Pro-Thrombolytic Activity

Unlike traditional thrombolytic agents, this compound promotes physiological fibrinolysis through a distinct mechanism. It induces a conformational change in plasminogen from a closed to an open state, which facilitates its binding to fibrin (B1330869) within the thrombus[1]. This action enhances the ability of endogenous plasminogen activators, such as tissue plasminogen activator (t-PA), to convert the fibrin-bound plasminogen into plasmin, the active enzyme responsible for degrading the fibrin clot[1]. This targeted approach is believed to contribute to a lower risk of systemic bleeding compared to conventional thrombolytics[1].

Anti-Inflammatory Activity

The second key mechanism of this compound is the inhibition of soluble epoxide hydrolase (sEH)[1][2]. sEH is an enzyme that degrades anti-inflammatory epoxy-fatty acids[2]. By inhibiting sEH, this compound increases the levels of these protective lipids, which helps to suppress inflammation at the site of thrombosis and reduce ischemia-reperfusion injury[1][2]. This anti-inflammatory action is independent of its thrombolytic activity and is a critical component of its potential to improve neurological outcomes[2].

The diagram below illustrates the dual signaling pathway of this compound.

JX10_Mechanism_of_Action cluster_0 Pro-Thrombolytic Pathway cluster_1 Anti-Inflammatory Pathway JX10_1 This compound Plasminogen_closed Plasminogen (Closed Conformation) JX10_1->Plasminogen_closed Induces conformational change Plasminogen_open Plasminogen (Open Conformation) Plasminogen_closed->Plasminogen_open Fibrin Fibrin Clot Plasminogen_open->Fibrin Binds to Plasmin Plasmin Plasminogen_open->Plasmin tPA Endogenous tPA Fibrin->tPA Localizes FDPs Fibrin Degradation Products Fibrin->FDPs tPA->Plasminogen_open Activates Plasmin->Fibrin Degrades JX10_2 This compound sEH Soluble Epoxide Hydrolase (sEH) JX10_2->sEH Inhibits Epoxy_fatty_acids Epoxy-Fatty Acids (Anti-inflammatory) sEH->Epoxy_fatty_acids Degrades Diols Diols (Inactive) Epoxy_fatty_acids->Diols Inflammation Inflammation Epoxy_fatty_acids->Inflammation Suppresses

Figure 1: Dual mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical models and human clinical trials.

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human, randomized, placebo-controlled, double-blind, dose-escalation study (jRCT2080222603) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy male Japanese subjects[3][4].

  • Study Design: Randomized, placebo-controlled, double-blind, single-dose, dose-escalation.

  • Participants: Healthy male Japanese volunteers. Five cohorts were completed (n=8 per cohort), with subjects randomized to receive either this compound (n=6) or placebo (n=2)[4].

  • Dosing: Single intravenous infusion of this compound at doses of 3, 15, 60, 180, or 360 mg[4].

  • Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to determine key pharmacokinetic parameters.

  • Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms, and laboratory tests, with a particular focus on bleeding-related events and brain MRI analysis[3][4].

The workflow for the Phase 1 clinical trial is depicted below.

Phase1_Workflow start Screening of Healthy Male Volunteers randomization Randomization (6:2) This compound vs. Placebo start->randomization dosing Single IV Infusion (Dose Escalation Cohorts: 3, 15, 60, 180, 360 mg) randomization->dosing pk_sampling Serial Blood Sampling for PK Analysis dosing->pk_sampling safety_monitoring Safety & Tolerability Monitoring (AEs, Vitals, Labs, Brain MRI) dosing->safety_monitoring pd_assessment Pharmacodynamic Assessments (Coagulation Markers) dosing->pd_assessment follow_up Follow-up Period pk_sampling->follow_up safety_monitoring->follow_up pd_assessment->follow_up end Data Analysis follow_up->end

Figure 2: Experimental workflow of the Phase 1 clinical trial.

The study demonstrated that this compound has a favorable pharmacokinetic profile. A linear dose-dependency was observed for plasma this compound levels[3][4].

Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase 1)

Dose (mg) Corresponding Dose-Body Weight Ratio (mg/kg) Key Findings
3 0.045 Favorable safety and pharmacokinetic profiles observed[1].
15 0.25 Favorable safety and pharmacokinetic profiles observed[1].
60 0.91 Favorable safety and pharmacokinetic profiles observed[1].
180 2.87 Favorable safety and pharmacokinetic profiles observed[1].
360 5.86 Favorable safety and pharmacokinetic profiles observed[1].

| Overall | 0.045 - 5.86 | A linear dose-dependency was observed for plasma TMS-007 levels [3][4]. |

Note: Specific quantitative parameters such as Cmax, AUC, and half-life are not publicly available in the reviewed literature.

Phase 2a Clinical Trial in AIS Patients

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial (jRCT2080223786) evaluated the safety, efficacy, and pharmacokinetic/pharmacodynamic profiles of this compound in Japanese patients with AIS who were unable to receive t-PA or thrombectomy[1].

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-escalation[1].

  • Participants: 90 Japanese patients with acute ischemic stroke, treated within 12 hours of the last known normal[1][5]. 52 patients received this compound and 38 received a placebo[6].

  • Dosing: Single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or placebo[6].

  • Pharmacokinetic Assessments: Plasma this compound levels were measured to confirm dose-linearity.

  • Pharmacodynamic & Efficacy Assessments: The primary safety endpoint was the incidence of symptomatic intracranial hemorrhage (sICH). Secondary endpoints included vessel patency at 24 hours and functional outcome at 90 days, as measured by the modified Rankin Scale (mRS)[5].

Plasma levels of this compound were found to increase with the dose, and plasma concentrations at 31 minutes post-administration confirmed linearity across the 1 to 6 mg/kg dose range. Pharmacodynamic analyses of blood markers for thrombolysis and inflammation showed that plasma levels of fibrinogen and α2-antiplasmin were not affected by this compound treatment[7].

Table 2: Key Pharmacodynamic & Efficacy Outcomes of this compound in AIS Patients (Phase 2a)

Outcome Measure This compound (Combined Doses) Placebo Odds Ratio (95% CI) P-value
Symptomatic Intracranial Hemorrhage 0% (0/52) 2.6% (1/38) - 0.42
Vessel Patency Improvement at 24h 58.3% (14/24) 26.7% (4/15) 4.23 (0.99–18.07) -
mRS Score 0-1 at Day 90 40.4% (21/52) 18.4% (7/38) 3.34 (1.11–10.07) 0.03

| mRS Score 0-2 at Day 90 | 53.8% (28/52) | 36.8% (14/38) | 2.01 (0.83–4.86) | 0.12 |

Safety and Tolerability

Across both Phase 1 and Phase 2a clinical trials, this compound was generally well-tolerated[1][3]. In the Phase 2a study in AIS patients, there was no increase in symptomatic intracranial hemorrhage in the this compound-treated groups compared to placebo[1]. The overall incidence of adverse events was similar between the this compound and placebo groups[1].

Conclusion and Future Directions

This compound (TMS-007) is a promising investigational therapy for acute ischemic stroke with a novel dual mechanism of action that combines pro-thrombolytic and anti-inflammatory effects. Clinical data to date have demonstrated a favorable safety profile and encouraging efficacy signals, particularly in improving functional outcomes for patients treated in an extended time window. Its linear pharmacokinetics allows for predictable dose-responses. A global registrational clinical trial is currently underway to further evaluate the efficacy and safety of this compound in a larger and more diverse patient population. The successful development of this compound could represent a significant advancement in the treatment of acute ischemic stroke.

References

JX10: A Potential Neuroprotective Agent for Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of JX10 (formerly TMS-007), an investigational drug with a novel dual mechanism of action, as a potential neuroprotective agent for the treatment of acute ischemic stroke (AIS). This compound, a derivative of the Stachybotrys microspora triprenyl phenol (B47542) family, offers a promising therapeutic window extension for AIS patients.[1][2] This document summarizes key clinical trial data, outlines experimental protocols, and visualizes the proposed signaling pathways and clinical trial workflows.

Core Mechanism of Action

This compound is distinguished by its dual functionality that combines thrombolytic and anti-inflammatory properties.[3][4] This dual-pronged approach aims to not only restore blood flow to the ischemic brain tissue but also to mitigate the inflammatory cascade that contributes to secondary neuronal injury.

The proposed mechanisms are:

  • Thrombolytic Effect: this compound induces a conformational change in plasminogen, enhancing its binding to fibrin. This facilitates the action of endogenous plasminogen activators, thereby promoting physiological fibrinolysis.[2] This mechanism is distinct from that of tissue-type plasminogen activators (tPA).[2]

  • Anti-inflammatory Effect: this compound is an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the inflammatory process.[2] By inhibiting sEH, this compound is believed to suppress inflammation at the site of thrombosis.[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed dual mechanism of action of this compound in the context of acute ischemic stroke.

JX10_Mechanism cluster_Thrombolysis Thrombolytic Pathway cluster_AntiInflammatory Anti-inflammatory Pathway cluster_Outcome Therapeutic Outcome JX10_T This compound Plasminogen Plasminogen (Closed) JX10_T->Plasminogen Induces Conformational Change Plasminogen_Open Plasminogen (Open) Plasminogen->Plasminogen_Open Fibrin Fibrin Plasminogen_Open->Fibrin Binds to Plasmin Plasmin Fibrin->Plasmin Activates bound Plasminogen Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin BloodFlow Blood Flow Restoration Fibrin_Degradation->BloodFlow tPA_endo Endogenous tPA tPA_endo->Plasmin Activates JX10_AI This compound sEH Soluble Epoxide Hydrolase (sEH) JX10_AI->sEH Inhibits Inflammation Inflammation sEH->Inflammation Promotes Neuroprotection Neuroprotection Inflammation->Neuroprotection Reduces Neuronal Damage BloodFlow->Neuroprotection Prevents Neuronal Death ORION_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Treatment Phase 2: Treatment cluster_Part1 Part 1: Dose Finding (4 weeks) cluster_Part2 Part 2: Efficacy (4 weeks) cluster_FollowUp Phase 3: Follow-Up & Analysis Screening Patient Screening (2-4 weeks) - Inclusion/Exclusion Criteria Met - Imaging for Salvageable Tissue Enrollment Enrollment & Randomization Screening->Enrollment Randomization_P1 Randomization Enrollment->Randomization_P1 Dose1 This compound (1mg/kg) Randomization_P1->Dose1 Dose2 This compound (3mg/kg) Randomization_P1->Dose2 Placebo1 Placebo Randomization_P1->Placebo1 Randomization_P2 Randomization OptimalDose This compound (Optimal Dose from Part 1) Randomization_P2->OptimalDose Placebo2 Placebo Randomization_P2->Placebo2 FollowUp 90-Day Follow-Up - Monitor Safety & Efficacy - Assess mRS Score Analysis Data Analysis - Primary & Secondary Endpoints FollowUp->Analysis

References

The Role of JX10 in Extending the Therapeutic Window for Stroke: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute ischemic stroke (AIS) remains a leading cause of death and long-term disability worldwide, with a narrow therapeutic window for effective intervention being a primary limitation of current treatments. JX10 (also known as TMS-007) is an investigational small molecule drug that shows significant promise in extending this therapeutic window.[1][2][3] this compound exhibits a novel, dual mechanism of action that combines profibrinolytic and anti-inflammatory properties, offering a new paradigm in the management of AIS.[1][4] This technical guide provides an in-depth overview of the quantitative data from clinical trials, detailed experimental protocols, and the underlying signaling pathways associated with this compound's therapeutic effects.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in a Phase 2a clinical trial, with a larger Phase 2/3 trial (ORION) currently underway.[5][6] The available data suggests a favorable risk-benefit profile, particularly in patients presenting outside the standard treatment window.

Table 1: Efficacy Outcomes of the Phase 2a Trial of this compound in Acute Ischemic Stroke
Outcome MeasureThis compound (Combined Doses)PlaceboOdds Ratio (95% CI)P-valueCitation
Functional Independence (mRS 0-1) at Day 90 40.4% (21/52)18.4% (7/38)3.34 (1.11–10.07)0.03[1][2]
Vessel Patency at 24 Hours (in patients with baseline occlusion) 58.3% (14/24)26.7% (4/15)4.23 (0.99–18.07)-[2][3]
Table 2: Safety Outcomes of the Phase 2a Trial of this compound in Acute Ischemic Stroke
Outcome MeasureThis compound (Combined Doses)PlaceboP-valueCitation
Symptomatic Intracranial Hemorrhage (sICH) within 24 hours 0% (0/52)2.6% (1/38)0.42[2][3]

Experimental Protocols

Phase 2a Clinical Trial (jRCT2080223786)

This study was a multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial conducted in Japan.[1][2]

  • Objective: To evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound in patients with AIS who were ineligible for standard reperfusion therapies.

  • Patient Population: 90 Japanese patients with acute ischemic stroke presenting within 12 hours of the last known normal.[1][2] Patients were ineligible for tissue-type plasminogen activator (tPA) or thrombectomy.[1]

  • Intervention: Patients received a single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or a placebo.[2]

  • Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of drug administration.[1]

  • Secondary Endpoints: Included vessel patency at 24 hours and functional outcome at 90 days as measured by the modified Rankin Scale (mRS).[2]

  • Imaging: Magnetic resonance angiography and diffusion-weighted imaging were used to assess patients at baseline.[1]

ORION Phase 2/3 Clinical Trial (NCT06990867)

This is an ongoing multicenter, double-blind, placebo-controlled, randomized, parallel-group study to further evaluate the efficacy and safety of this compound.[5][6]

  • Objective: To determine if this compound improves functional outcomes compared to placebo in AIS patients presenting in a late window.

  • Patient Population: Approximately 740 patients with acute ischemic stroke who present for care between 4.5 and 24 hours from the last known well.[6]

  • Trial Design: A two-part study. Part 1 is a dose-ranging component where participants are randomized to receive this compound (1mg/kg or 3mg/kg) or a placebo. Part 2 will evaluate the optimal dose selected from Part 1 against a placebo.[5]

  • Primary Efficacy Outcome: The proportion of patients with a modified Rankin Scale (mRS) score of 0-1 at 90 days, indicating functional independence.[6]

  • Primary Safety Outcome: Risk of symptomatic intracranial hemorrhage.

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its dual mechanism of action: promoting physiological fibrinolysis and exerting anti-inflammatory effects.

Profibrinolytic Action: Inducing a Conformational Change in Plasminogen

This compound promotes the dissolution of blood clots by targeting plasminogen, the precursor to the fibrin-degrading enzyme plasmin. Unlike traditional thrombolytics that directly activate plasminogen, this compound is thought to induce a conformational change in plasminogen from a closed, inactive state to an open, active-like conformation.[7] This altered conformation enhances its binding to fibrin (B1330869) and facilitates its activation by endogenous plasminogen activators, leading to more localized and physiological fibrinolysis. This mechanism may contribute to the lower bleeding risk observed with this compound compared to conventional thrombolytic agents.[1]

JX10_Fibrinolysis_Pathway cluster_blood Bloodstream cluster_clot Fibrin Clot Plasminogen_inactive Plasminogen (Closed Conformation) Plasminogen_active Plasminogen (Open Conformation) Plasminogen_inactive->Plasminogen_active Conformational Change This compound This compound This compound->Plasminogen_inactive Binds to Plasminogen Plasmin Plasmin Plasminogen_active->Plasmin Conversion Fibrin Fibrin Plasminogen_active->Fibrin Enhanced Binding tPA Endogenous tPA/uPA tPA->Plasminogen_active Activates Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs Results in JX10_Anti_inflammatory_Pathway cluster_cell Ischemic Brain Tissue Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenases Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Microglia_M1 M1 Microglia (Pro-inflammatory) EETs->Microglia_M1 Suppresses Microglia_M2 M2 Microglia (Anti-inflammatory) EETs->Microglia_M2 Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs This compound This compound This compound->sEH Inhibits Neuroprotection Neuroprotection & Reduced Inflammation Microglia_M1->Neuroprotection Contributes to injury Microglia_M2->Neuroprotection JX10_Development_Workflow Preclinical Preclinical Studies (In vitro & Animal Models) Phase1 Phase 1 Trial (Safety in Healthy Volunteers) Preclinical->Phase1 Demonstrates initial safety and efficacy Phase2a Phase 2a Trial (jRCT2080223786) (Dose-Escalation, Efficacy & Safety in Patients) Phase1->Phase2a Establishes safety profile Phase2_3 ORION Phase 2/3 Trial (NCT06990867) (Dose-Finding & Pivotal Efficacy/Safety) Phase2a->Phase2_3 Provides proof-of-concept and dose information Approval Regulatory Approval Phase2_3->Approval Confirms efficacy and safety for market authorization

References

JX10's Effect on the Blood-Brain Barrier After Stroke: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JX10 (also known as TMS-007) is a novel small molecule investigational drug for the treatment of acute ischemic stroke. It possesses a dual mechanism of action, exhibiting both thrombolytic and anti-inflammatory properties.[1] The anti-inflammatory effects are attributed to its inhibition of soluble epoxide hydrolase (sEH).[1] This technical guide provides a comprehensive overview of the available data and proposed mechanisms by which this compound may exert a protective effect on the blood-brain barrier (BBB) following an ischemic stroke. Due to the limited availability of specific preclinical data on this compound's direct effects on the BBB, this guide also incorporates information on the broader class of sEH inhibitors to elucidate the potential mechanisms of action.

Introduction: The Blood-Brain Barrier in Ischemic Stroke

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Following an ischemic stroke, the BBB is often compromised, leading to increased permeability, vasogenic edema, hemorrhagic transformation, and neuroinflammation, all of which contribute to secondary brain injury. Protecting the integrity of the BBB is a critical therapeutic goal in the management of acute ischemic stroke.

This compound: Mechanism of Action

This compound's therapeutic potential in acute ischemic stroke is believed to stem from its dual functionalities:

  • Thrombolytic Activity: this compound facilitates the dissolution of blood clots, restoring blood flow to the ischemic brain tissue.[1]

  • Anti-inflammatory Activity: this compound is an inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, this compound increases the bioavailability of EETs, which are known to protect the BBB.

Preclinical and Clinical Data on this compound

While direct preclinical studies detailing this compound's effect on BBB permeability and tight junction protein expression are not extensively published in publicly available literature, the significant reduction in symptomatic intracranial hemorrhage (sICH) observed in clinical trials suggests a protective effect on the cerebrovasculature.

Clinical Trial Data

A Phase 2a clinical trial of this compound in patients with acute ischemic stroke demonstrated a favorable safety profile and promising efficacy. The key outcomes relevant to BBB integrity are summarized below.

Outcome MeasureThis compound Cohorts (n=52)Placebo (n=38)P-valueCitation
Symptomatic Intracranial Hemorrhage (sICH) 0% (0/52)2.6% (1/38)0.42[2]
Functional Independence (mRS 0-1) at Day 90 40.4% (21/52)18.4% (7/38)0.03[2]
Vessel Patency at 24 hours 58.3% (14/24)26.7% (4/15)-[2]

mRS: modified Rankin Scale

The markedly low rate of sICH in the this compound-treated group, despite its thrombolytic activity and administration in a late time window, strongly suggests a stabilizing effect on the BBB.

Proposed Signaling Pathway for BBB Protection by this compound (sEH Inhibition)

The primary anti-inflammatory mechanism of this compound, sEH inhibition, is proposed to protect the BBB through the downstream effects of increased EETs. This pathway is visualized in the following diagram.

G cluster_stroke Ischemic Stroke cluster_this compound This compound Intervention cluster_cellular Cellular Mechanisms cluster_outcome Physiological Outcome stroke_node Ischemia/Reperfusion Injury sEH Soluble Epoxide Hydrolase (sEH) stroke_node->sEH Upregulates Inflammation ↓ Neuroinflammation (e.g., ↓ NF-κB, ↓ MMP-9) stroke_node->Inflammation Induces This compound This compound (TMS-007) This compound->sEH Inhibits EETs ↑ Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades (Inhibited by this compound) EETs->Inflammation Suppresses TJ ↑ Tight Junction Protein Expression (ZO-1, Occludin, Claudin-5) Inflammation->TJ Prevents Degradation Of BBB Blood-Brain Barrier Integrity (↓ Permeability) Inflammation->BBB Disrupts TJ->BBB Maintains

Caption: Proposed signaling pathway of this compound-mediated BBB protection.

Detailed Experimental Protocols

The following are representative protocols for assessing the effect of a therapeutic agent like this compound on the BBB in a preclinical stroke model.

Animal Model of Ischemic Stroke

A commonly used model is the transient middle cerebral artery occlusion (tMCAO) model in rodents.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C.

  • MCAO Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

  • Drug Administration: this compound or vehicle is administered intravenously at the time of reperfusion.

Assessment of BBB Permeability (Evans Blue Extravasation)
  • Tracer Injection: At a specified time point post-stroke (e.g., 24 hours), Evans blue dye (2% in saline, 4 ml/kg) is injected intravenously and allowed to circulate for 60 minutes.

  • Perfusion: Animals are deeply anesthetized and transcardially perfused with saline to remove intravascular dye.

  • Brain Extraction and Homogenization: The brain is removed, and the ischemic and non-ischemic hemispheres are separated and weighed. Each hemisphere is homogenized in formamide.

  • Quantification: The homogenates are incubated to extract the dye, then centrifuged. The absorbance of the supernatant is measured spectrophotometrically at 620 nm. The concentration of Evans blue is calculated from a standard curve and expressed as μg/g of brain tissue.

Analysis of Tight Junction Protein Expression (Western Blot)
  • Tissue Preparation: Brain tissue from the ischemic penumbra is collected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against tight junction proteins (e.g., anti-ZO-1, anti-Occludin, anti-Claudin-5) and a loading control (e.g., anti-β-actin).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical study evaluating the effect of this compound on the BBB after stroke.

G cluster_endpoints Endpoint Assessments (e.g., 24h post-stroke) cluster_bbb BBB Integrity cluster_tj Tight Junctions cluster_neuro Neurological Outcome start Rodent Model of Ischemic Stroke (e.g., tMCAO) treatment Administer this compound or Vehicle (at reperfusion) start->treatment evans_blue Evans Blue Extravasation Assay treatment->evans_blue western_blot Western Blot (ZO-1, Occludin, Claudin-5) treatment->western_blot if_stain Immunofluorescence Staining treatment->if_stain neuro_score Neurological Deficit Scoring treatment->neuro_score infarct_vol Infarct Volume Measurement (TTC Staining) treatment->infarct_vol analysis Data Analysis and Comparison (this compound vs. Vehicle) evans_blue->analysis western_blot->analysis if_stain->analysis neuro_score->analysis infarct_vol->analysis

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

This compound is a promising therapeutic candidate for acute ischemic stroke with a unique dual mechanism of action. Its ability to inhibit sEH and consequently reduce neuroinflammation is a key proposed mechanism for its observed neuroprotective effects and favorable safety profile, particularly the low incidence of hemorrhagic transformation. While direct preclinical evidence detailing its effects on the BBB is limited in the public domain, the strong clinical safety data and the known roles of the sEH/EET pathway in maintaining vascular integrity provide a solid foundation for its BBB-protective properties. Further preclinical studies are warranted to fully elucidate the molecular mechanisms by which this compound preserves BBB function after ischemic stroke.

References

Investigating the Dual Thrombolytic and Anti-Inflammatory Mechanism of JX10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JX10 (formerly TMS-007) is a novel small-molecule thrombolytic agent under investigation for the treatment of acute ischemic stroke (AIS). It exhibits a unique dual mechanism of action, combining profibrinolytic and anti-inflammatory properties. This dual action aims to not only restore blood flow by dissolving fibrin (B1330869) clots but also to mitigate ischemia-reperfusion injury, a critical factor in post-stroke outcomes. Preclinical studies and a Phase IIa clinical trial have demonstrated promising efficacy and safety, suggesting the potential for an extended therapeutic window compared to current standard-of-care thrombolytics. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and investigational workflow.

Core Mechanism of Action: A Dual Approach

This compound's therapeutic potential stems from its ability to modulate two distinct pathways involved in the pathophysiology of ischemic stroke: the fibrinolytic system and the inflammatory cascade.

Profibrinolytic Action: Enhancing Endogenous Thrombolysis

Unlike traditional plasminogen activators, this compound does not directly cleave plasminogen to plasmin. Instead, it acts as a modulator of plasminogen conformation.[1][2][3] Preclinical evidence indicates that this compound induces a conformational change in plasminogen from its closed, inactive state to an open, activation-susceptible form.[1][4] This "opening" of the plasminogen structure facilitates its binding to fibrin within the thrombus, thereby localizing its effect.[1][2][3] By increasing the affinity of plasminogen for fibrin, this compound enhances the efficacy of endogenous tissue plasminogen activator (t-PA) in converting fibrin-bound plasminogen to plasmin, leading to efficient and localized clot dissolution.[1][4] This mechanism is believed to contribute to a lower risk of systemic fibrinolysis and associated bleeding complications compared to conventional thrombolytics.[1]

Anti-Inflammatory Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

In addition to its thrombolytic effects, this compound exhibits anti-inflammatory properties through the inhibition of soluble epoxide hydrolase (sEH).[1][4] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, this compound increases the bioavailability of EETs at the site of thrombosis and ischemic injury. This is proposed to suppress the local inflammatory response, reduce ischemia-reperfusion injury, and potentially contribute to the observed favorable safety profile, particularly the low incidence of symptomatic intracranial hemorrhage (sICH).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase IIa clinical trial of this compound in patients with acute ischemic stroke.

Table 1: Efficacy Outcomes in Phase IIa Clinical Trial
Efficacy EndpointThis compound (Combined Doses)Placebop-value
Functional Independence (mRS 0-1) at Day 9040.4% (21/52)18.4% (7/38)0.03[5]
Vessel Recanalization at 24 hours58.3% (14/24)26.7% (4/15)-

mRS: modified Rankin Scale

Table 2: Safety Outcomes in Phase IIa Clinical Trial
Safety EndpointThis compound (Combined Doses)Placebo
Symptomatic Intracranial Hemorrhage (sICH) within 24 hours0% (0/52)2.6% (1/38)
Any Intracranial Hemorrhage within 24 hours11.5% (6/52)13.2% (5/38)
Major Bleeding Events through Day 70-

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound.

Preclinical Assessment of Profibrinolytic Activity

Objective: To determine the effect of this compound on plasminogen conformation and fibrin-dependent plasminogen activation.

Methodology: Small-Angle X-ray Scattering (SAXS)

A high-throughput SAXS assay can be employed to directly measure the conformational state of plasminogen in the presence of this compound.

  • Sample Preparation: Purified human plasminogen is incubated with varying concentrations of this compound or a control vehicle in a 96-well plate format.

  • SAXS Data Acquisition: The samples are passed through a quartz capillary exposed to an X-ray beam, and the scattering data is collected.

  • Data Analysis: The radius of gyration (Rg) is calculated from the scattering curves. A significant increase in the Rg of plasminogen in the presence of this compound would indicate a conformational shift from a compact "closed" state to an extended "open" state. The ligand concentration required to induce 50% of the conformational change (Kopen) can be determined to quantify the potency of this compound.

Methodology: In Vitro Plasma Clot Lysis Assay

This assay measures the ability of this compound to enhance the lysis of a clot formed from human plasma.

  • Clot Formation: "Halo-shaped" plasma clots are formed in a 96-well plate by adding a thrombin-containing solution to citrated human plasma.

  • Treatment: this compound at various concentrations, along with a sub-therapeutic concentration of t-PA, is added to the wells containing the pre-formed clots.

  • Lysis Measurement: A chromogenic plasmin substrate is added, and the absorbance is measured over time. An increased rate of substrate cleavage in the presence of this compound indicates enhanced plasmin generation and clot lysis.

Preclinical Assessment of Anti-Inflammatory Activity

Objective: To quantify the inhibitory effect of this compound on soluble epoxide hydrolase (sEH) activity.

Methodology: Fluorometric sEH Inhibition Assay

This high-throughput screening assay measures the enzymatic activity of sEH.

  • Enzyme and Inhibitor Incubation: Recombinant human sEH is pre-incubated with a range of this compound concentrations or a known sEH inhibitor (positive control) in a 384-well plate.

  • Substrate Addition: A non-fluorescent sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is added to initiate the enzymatic reaction.

  • Fluorescence Detection: The hydrolysis of the substrate by sEH generates a highly fluorescent product. The fluorescence intensity is measured kinetically over time using a microplate reader.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the sEH activity (IC50) is calculated from the dose-response curve.

In Vivo Assessment in Animal Models of Ischemic Stroke

Objective: To evaluate the efficacy and safety of this compound in a living organism.

Methodology: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model that mimics human ischemic stroke.

  • Model Induction: In rodents (rats or mice), the middle cerebral artery is temporarily occluded, typically using an intraluminal filament, to induce focal cerebral ischemia.

  • Drug Administration: After a defined period of occlusion, the filament is withdrawn to allow reperfusion, and this compound or a placebo is administered intravenously.

  • Efficacy Assessment: Neurological deficits are assessed at various time points using a standardized scoring system. Infarct volume is measured post-mortem by staining brain sections.

  • Safety Assessment: Brain tissue is examined for signs of hemorrhagic transformation.

Phase IIa Clinical Trial Protocol

Objective: To evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with acute ischemic stroke.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.

Patient Population: Japanese patients with acute ischemic stroke who were ineligible for t-PA or thrombectomy and within 12 hours of the last known normal.

Intervention:

  • Three dose-escalation cohorts receiving a single intravenous infusion of this compound (1, 3, or 6 mg/kg).

  • A placebo control group.

Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of drug administration.

Secondary Endpoints:

  • Proportion of patients with a modified Rankin Scale (mRS) score of 0 to 1 at day 90.

  • Vessel patency at 24 hours, assessed by magnetic resonance angiography (MRA).

  • Change in NIHSS score over time.

  • Infarct volume on MRI.

Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected to determine the plasma concentration of this compound and to analyze biomarkers of fibrinolysis and inflammation.

Mandatory Visualizations

Signaling Pathways

JX10_Mechanism cluster_fibrinolysis Profibrinolytic Pathway cluster_inflammation Anti-Inflammatory Pathway JX10_fib This compound Plasminogen_closed Plasminogen (Closed) JX10_fib->Plasminogen_closed Induces Conformational Change Plasminogen_open Plasminogen (Open) Plasminogen_closed->Plasminogen_open Fibrin Fibrin Clot Plasminogen_open->Fibrin Binds Plasmin Plasmin Plasminogen_open->Plasmin FDPs Fibrin Degradation Products Fibrin->FDPs tPA Endogenous t-PA tPA->Plasminogen_open Activates Plasmin->Fibrin Degrades JX10_inf This compound sEH Soluble Epoxide Hydrolase (sEH) JX10_inf->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs Inflammation Inflammation & Reperfusion Injury EETs->Inflammation Suppresses

Caption: Dual mechanism of action of this compound.

Experimental Workflows

Preclinical_Workflow cluster_profibrinolytic Profibrinolytic Activity Assessment cluster_antiinflammatory Anti-inflammatory Activity Assessment cluster_invivo In Vivo Efficacy & Safety SAXS SAXS Assay Conformation Plasminogen Conformational Change SAXS->Conformation ClotLysis Clot Lysis Assay LysisRate Clot Lysis Rate ClotLysis->LysisRate sEH_Assay Fluorometric sEH Inhibition Assay IC50 IC50 Determination sEH_Assay->IC50 MCAO MCAO Stroke Model NeuroDeficit Neurological Deficit Scoring MCAO->NeuroDeficit InfarctVol Infarct Volume Measurement MCAO->InfarctVol Hemorrhage Hemorrhagic Transformation Assessment MCAO->Hemorrhage

Caption: Preclinical experimental workflow for this compound.

Clinical_Trial_Workflow PatientScreening Patient Screening (AIS, within 12h, t-PA/thrombectomy ineligible) Randomization Randomization PatientScreening->Randomization DoseEscalation Dose Escalation Cohorts (1, 3, 6 mg/kg this compound or Placebo) Randomization->DoseEscalation Treatment Single IV Infusion DoseEscalation->Treatment PrimaryEndpoint Primary Endpoint Assessment (24h) - Symptomatic Intracranial Hemorrhage Treatment->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment (Day 90) - mRS 0-1 - Vessel Recanalization (24h) Treatment->SecondaryEndpoints FollowUp Safety & Efficacy Follow-up PrimaryEndpoint->FollowUp SecondaryEndpoints->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

Caption: Phase IIa clinical trial workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for JX10 Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the clinical administration of two investigational drugs referred to as JX10: the oncolytic virus Pexa-Vec (JX-594) and the thrombolytic agent TMS-007.

Part 1: Pexa-Vec (JX-594) - Oncolytic Virotherapy

Pexa-Vec (pexastimogene devacirepvec, JX-594) is an engineered oncolytic vaccinia virus designed to selectively replicate in and destroy cancer cells. Its therapeutic effect is multifactorial, involving direct tumor cell lysis (oncolysis), induction of an anti-tumor immune response through the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF), and disruption of the tumor vasculature.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the dosing and administration parameters for Pexa-Vec (JX-594) as reported in various clinical trials.

Table 1: Pexa-Vec (JX-594) Intratumoral Administration in Clinical Trials

Clinical Trial Phase Patient Population Dosage Dosing Schedule Reference
Phase 1Refractory Primary or Metastatic Liver Cancer1 x 10⁸ pfu to 3 x 10⁹ pfuSingle injection every 3 weeks[5]
Phase 1Pediatric Solid Tumors1 x 10⁶ pfu/kg or 1 x 10⁷ pfu/kgOne-time injection in up to three tumor sites[6]
Phase 2Unresectable Primary Hepatocellular Carcinoma1 x 10⁸ pfu or 1 x 10⁹ pfuThree injections every 2 weeks[7]

Table 2: Pexa-Vec (JX-594) Intravenous Administration in Clinical Trials

Clinical Trial Phase Patient Population Dosage Dosing Schedule Reference
Phase 1bMetastatic Colorectal Cancer1 x 10⁶, 1 x 10⁷, or 3 x 10⁷ pfu/kgEvery 2 weeks[8]
Phase 2Metastatic, Refractory Renal Cell CarcinomaNot specifiedFive weekly infusions, then every 3 weeks for responding patients
Phase 2Advanced Soft-Tissue Sarcoma1 x 10⁹ pfuEvery 2 weeks for the first 3 injections, then every 3 weeks[9]
Experimental Protocols

Protocol 1: Intratumoral (IT) Administration of Pexa-Vec (JX-594)

1. Patient Selection and Preparation:

  • Confirm eligibility based on tumor type, stage, and prior treatments.

  • Obtain informed consent.

  • Administer pre-medication as required by the specific trial protocol to manage potential side effects such as fever and flu-like symptoms.

2. Pexa-Vec Preparation:

  • Pexa-Vec is typically supplied as a frozen suspension.

  • Thaw the vial at room temperature.

  • Dilute the required dose with sterile saline to the final volume specified in the clinical protocol. The final volume will depend on the size and number of tumors to be injected.

3. Administration Procedure:

  • Under imaging guidance (e.g., ultrasound or CT), insert a needle into the target tumor.

  • Inject the Pexa-Vec suspension slowly into the tumor mass.

  • If multiple tumors are being treated, use a new needle for each injection to prevent cross-contamination.

4. Post-Administration Monitoring:

  • Monitor vital signs frequently for the first few hours post-injection.

  • Observe the patient for at least 48 hours in a hospital setting.[5]

  • Assess for adverse events, including flu-like symptoms, injection site reactions, and changes in laboratory parameters (hematology, liver function, etc.).[5]

  • Follow-up imaging scans (e.g., CT or MRI) should be performed at specified intervals (e.g., every 6 weeks) to evaluate tumor response.

Protocol 2: Intravenous (IV) Administration of Pexa-Vec (JX-594)

1. Patient Selection and Preparation:

  • Similar to intratumoral administration, confirm patient eligibility and obtain informed consent.

  • Administer pre-medications as per the trial protocol.

2. Pexa-Vec Preparation:

  • Thaw the Pexa-Vec vial and dilute with sterile saline to the final volume for infusion as specified in the protocol.

3. Administration Procedure:

  • Establish intravenous access.

  • Infuse the diluted Pexa-Vec solution over a pre-determined period (e.g., 60 minutes). The exact infusion rate should be specified in the clinical trial protocol.

4. Post-Administration Monitoring:

  • Monitor vital signs before, during, and after the infusion.

  • Closely monitor for infusion-related reactions and systemic side effects such as fever, chills, and fatigue.

  • Collect blood samples at specified time points to assess for viremia and immune responses.

  • Evaluate tumor response through regular imaging assessments.

Signaling Pathway and Experimental Workflow Visualization

PexaVec_Mechanism_of_Action cluster_virus Pexa-Vec (JX-594) cluster_cancer_cell Cancer Cell cluster_immune_system Immune System PexaVec Pexa-Vec Virus EGFR_Ras_Raf EGFR/Ras/Raf Pathway (Activated in Cancer) PexaVec->EGFR_Ras_Raf Infects cells with activated pathway Replication Viral Replication EGFR_Ras_Raf->Replication Enables Oncolysis Oncolysis Replication->Oncolysis Leads to GMCSF GM-CSF Expression Replication->GMCSF Engineered to express Immune_Cells Dendritic Cells, Macrophages GMCSF->Immune_Cells Recruits & Activates JAK_STAT JAK/STAT Pathway Immune_Cells->JAK_STAT Activates Immune_Response Anti-Tumor Immune Response JAK_STAT->Immune_Response Mediates PexaVec_Administration_Workflow cluster_admin Administration Start Patient Screening & Informed Consent Prep Pre-medication Start->Prep IT_Admin Intratumoral Injection (Image-guided) Prep->IT_Admin Intratumoral Route IV_Admin Intravenous Infusion Prep->IV_Admin Intravenous Route Monitoring Post-Administration Monitoring (Vital signs, Adverse Events) IT_Admin->Monitoring IV_Admin->Monitoring FollowUp Follow-up Assessments (Imaging, Blood Samples) Monitoring->FollowUp End Data Analysis FollowUp->End JX10_TMS007_Workflow cluster_admin IV Infusion Protocol Start Patient with Acute Ischemic Stroke (4.5-24h window) Screening Screening & Neuroimaging Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization (this compound vs. Placebo) Consent->Randomization Bolus 10% of total dose as IV bolus Randomization->Bolus Infusion 90% of total dose infused over 30 min Bolus->Infusion Monitoring Post-Infusion Monitoring (sICH, NIHSS) Infusion->Monitoring FollowUp 90-Day Follow-up (mRS Score) Monitoring->FollowUp End Efficacy & Safety Analysis FollowUp->End

References

Application Notes and Protocols for JX10 in Laboratory Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JX10 (formerly known as TMS-007) is a novel small molecule drug candidate for the treatment of acute ischemic stroke. It possesses a dual mechanism of action, exhibiting both thrombolytic and anti-inflammatory properties.[1][2] This unique combination of activities makes this compound a promising therapeutic agent that may extend the narrow therapeutic window of current stroke treatments.[1][3] Preclinical and clinical studies have shown that this compound promotes the breakdown of blood clots and reduces inflammation at the site of thrombosis, potentially leading to improved neurological outcomes.[2][4][5]

These application notes provide detailed protocols for the use of this compound in established in vitro and in vivo laboratory models of ischemic stroke, designed to assist researchers in evaluating its therapeutic potential.

Mechanism of Action

This compound's therapeutic effects are attributed to two primary mechanisms:

  • Thrombolysis: this compound facilitates the conversion of plasminogen to plasmin, the primary enzyme responsible for dissolving fibrin (B1330869) clots. This action helps to restore blood flow to the ischemic brain tissue.[2][4]

  • Anti-inflammation: this compound is an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory and neuroprotective effects.[2][4]

I. In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

The Oxygen-Glucose Deprivation (OGD) model is a widely used in vitro method to simulate the ischemic conditions of a stroke in a controlled laboratory setting. This model allows for the direct assessment of a compound's neuroprotective effects on neuronal cells.

Experimental Protocol: OGD in Primary Neuronal Cultures

Objective: To evaluate the neuroprotective effects of this compound against ischemia-induced neuronal cell death.

Materials:

  • Primary neuronal cell culture (e.g., rat cortical neurons)

  • Neurobasal medium and B27 supplement

  • Glucose-free DMEM

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Hypoxia chamber (95% N₂, 5% CO₂)

  • Cell viability assays (e.g., MTT, LDH release)

  • Apoptosis detection kits (e.g., Caspase-3 activity assay)

Procedure:

  • Cell Culture: Plate primary neurons in appropriate culture plates and maintain in Neurobasal medium with B27 supplement until mature.

  • This compound Pre-treatment (optional): 24 hours prior to OGD, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. A suggested starting concentration range, based on general practices for novel neuroprotective compounds, would be between 1 µM and 50 µM. A dose-response experiment is recommended to determine the optimal concentration.

  • Induction of OGD:

    • Wash the cells twice with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM.

    • Place the culture plates in a hypoxia chamber and incubate for a predetermined duration (e.g., 90 minutes to 4 hours) to induce ischemic injury. The duration of OGD should be optimized for the specific cell type to achieve a desired level of cell death in the control group.

  • Reperfusion and this compound Treatment:

    • Remove the plates from the hypoxia chamber.

    • Replace the glucose-free DMEM with fresh, glucose-containing Neurobasal medium.

    • Add this compound at the desired concentrations to the treatment groups.

    • Incubate for 24-48 hours under normoxic conditions.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay or quantify cell death by measuring LDH release into the culture medium.

    • Apoptosis: Assess the level of apoptosis by measuring Caspase-3 activity or using other apoptosis detection methods.

Data Presentation: Expected Outcomes of this compound in OGD Model
ParameterControl (OGD + Vehicle)This compound Treatment (OGD)Expected Outcome with this compound
Cell Viability (MTT) DecreasedIncreasedDose-dependent increase in cell viability
Cell Death (LDH Release) IncreasedDecreasedDose-dependent decrease in LDH release
Apoptosis (Caspase-3) IncreasedDecreasedDose-dependent decrease in apoptosis

II. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is the most frequently used animal model for focal cerebral ischemia, closely mimicking the clinical presentation of human ischemic stroke.

Experimental Protocol: Transient MCAO in Rats

Objective: To assess the efficacy of this compound in reducing infarct volume and improving neurological function following ischemic stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • This compound (formulated for intravenous administration)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Apparatus for behavioral testing

Procedure:

  • Induction of MCAO:

    • Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • This compound Administration:

    • Administer this compound or vehicle control intravenously at the time of reperfusion or at a specified time post-occlusion. Based on clinical trial data, a starting dose range of 1 mg/kg to 6 mg/kg is recommended for preclinical studies in rodents.[3][6] A dose-escalation study is advisable to determine the optimal therapeutic dose.

  • Post-operative Care: Provide appropriate post-operative care, including hydration and temperature regulation.

  • Assessment of Efficacy:

    • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).

    • Behavioral Testing: Conduct a battery of behavioral tests between 1 and 14 days post-MCAO to evaluate motor and sensory function (e.g., cylinder test, corner test, adhesive removal test).

    • Infarct Volume Measurement: At a predetermined endpoint (e.g., 48 hours or 7 days post-MCAO), euthanize the animals and perfuse the brains. Section the brains and stain with TTC to visualize and quantify the infarct volume.

Data Presentation: Expected Outcomes of this compound in MCAO Model
ParameterControl (MCAO + Vehicle)This compound Treatment (MCAO)Expected Outcome with this compound
Neurological Deficit Score Higher Score (more deficit)Lower ScoreDose-dependent improvement in neurological function
Behavioral Test Performance ImpairedImprovedDose-dependent improvement in motor and sensory function
Infarct Volume (TTC Staining) Larger InfarctSmaller InfarctDose-dependent reduction in infarct volume

III. Visualization of Pathways and Workflows

Signaling Pathway of this compound's Dual Mechanism of Action

JX10_Mechanism cluster_thrombolysis Thrombolytic Pathway cluster_inflammation Anti-inflammatory Pathway JX10_T This compound Plasminogen Plasminogen JX10_T->Plasminogen promotes conversion Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades Fibrin_degradation Fibrin Degradation (Clot Dissolution) Fibrin_clot->Fibrin_degradation JX10_I This compound sEH Soluble Epoxide Hydrolase (sEH) JX10_I->sEH inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs degrades Inflammation Inflammation EETs->Inflammation reduces Neuroprotection Neuroprotection EETs->Neuroprotection promotes OGD_Workflow start Mature Primary Neuronal Culture pretreatment This compound / Vehicle Pre-treatment (optional) start->pretreatment ogd Oxygen-Glucose Deprivation (OGD) (e.g., 90 mins in hypoxia chamber) pretreatment->ogd reperfusion Reperfusion with This compound / Vehicle Treatment ogd->reperfusion incubation Incubate for 24-48 hours reperfusion->incubation assessment Assess Neuroprotection (Cell Viability, Apoptosis) incubation->assessment MCAO_Workflow cluster_assessment Assessment Timepoints start Anesthetize Rodent mcao Induce Middle Cerebral Artery Occlusion (MCAO) start->mcao reperfusion Reperfusion (e.g., after 60-90 mins) mcao->reperfusion treatment Administer this compound / Vehicle (IV) reperfusion->treatment recovery Post-operative Recovery and Care treatment->recovery assessment Efficacy Assessment recovery->assessment neuro_score Neurological Scoring (24h) behavior Behavioral Testing (1-14 days) infarct Infarct Volume Measurement (endpoint)

References

Application Notes and Protocols for Studying JX10 in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of JX10, a novel thrombolytic and anti-inflammatory agent, in animal models of ischemic stroke. The protocols outlined below are based on established and widely used methods in stroke research and are intended to be adapted for the specific investigation of this compound's therapeutic potential.

Introduction to this compound

This compound (formerly known as TMS-007) is an investigational small molecule drug derived from the fungus Stachybotrys microspora[1]. It has a dual mechanism of action, promoting physiological fibrinolysis and inhibiting soluble epoxide hydrolase (sEH), which is believed to suppress inflammation at the site of thrombosis[1][2][3]. Preclinical studies have suggested that this compound has a lower bleeding risk compared to tissue plasminogen activator (tPA)[1][4]. Clinical trials have shown promise for this compound in extending the therapeutic window for acute ischemic stroke patients up to 12 hours after symptom onset[5][6].

Animal Models for Ischemic Stroke

The selection of an appropriate animal model is critical for elucidating the efficacy and mechanism of action of this compound. Based on the known thrombolytic and anti-inflammatory properties of this compound, the following rodent models of focal ischemic stroke are recommended.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most frequently used model in preclinical stroke research as it closely mimics the clinical scenario of ischemic stroke in humans[7][8]. It can be induced as either a transient or permanent occlusion.

Photothrombotic Stroke Model

This model induces a focal cortical infarct with high reproducibility in terms of location and size[9][10]. It is particularly useful for studying the cellular and molecular mechanisms of neurodegeneration and neuroprotection.

Quantitative Data Summary

While specific quantitative data from preclinical animal studies of this compound are not extensively published, the following tables summarize the key findings from clinical trials to provide context for preclinical experimental design.

Table 1: this compound Clinical Trial Efficacy Data (Phase 2a)

Outcome MeasureThis compound (Combined Doses)Placebop-valueCitation
Functional Independence (mRS 0-1) at 90 days40.4% (21/52)18.4% (7/38)0.03[4][11]
Vessel Recanalization at 24 hours58.3% (14/24)26.7% (4/15)-[5]

Table 2: this compound Clinical Trial Safety Data (Phase 2a)

Adverse EventThis compound (Combined Doses)Placebop-valueCitation
Symptomatic Intracranial Hemorrhage within 24 hours0% (0/52)2.6% (1/38)0.42[4][11]

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

Objective: To induce a reproducible focal cerebral ischemia followed by reperfusion to evaluate the neuroprotective and thrombolytic effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 silk suture

  • Silicone-coated nylon monofilament (e.g., 4-0)

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA with 4-0 silk sutures.

  • Place a loose ligature around the origin of the ECA.

  • Insert the silicone-coated nylon monofilament into the ECA through a small incision.

  • Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow as measured by a laser Doppler flowmeter can confirm occlusion.

  • After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover from anesthesia.

  • Administer this compound or vehicle control at the desired time point post-occlusion (e.g., intravenously).

Protocol 2: Neurological Deficit Scoring

Objective: To assess the functional outcome after ischemic stroke and treatment with this compound.

Materials:

  • Scoring sheet based on a standardized scale (e.g., Bederson scale or a modified Neurological Severity Score).

Procedure:

  • Perform neurological scoring at predefined time points (e.g., 24, 48, and 72 hours post-stroke).

  • Bederson Scale:

    • Score 0: No apparent neurological deficit.

    • Score 1: Forelimb flexion.

    • Score 2: Decreased resistance to lateral push.

    • Score 3: Unidirectional circling.

  • Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions on a scale of 0 to 18 (for rats), where a higher score indicates a more severe deficit.

  • Blinding of the observer to the treatment group is crucial to avoid bias.

Protocol 3: Infarct Volume Measurement using TTC Staining

Objective: To quantify the extent of brain infarction.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix

  • Digital scanner or camera

Procedure:

  • At the end of the experiment (e.g., 72 hours post-stroke), deeply anesthetize the animal and perfuse transcardially with cold saline.

  • Carefully remove the brain.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin.

  • Capture high-resolution images of the slices.

  • Use image analysis software (e.g., ImageJ) to measure the area of infarction and the total area of the hemisphere for each slice.

  • Calculate the infarct volume, often corrected for edema: Corrected Infarct Volume = [Volume of the contralateral hemisphere – (Volume of the ipsilateral hemisphere – Infarct volume)].

Visualization of Pathways and Workflows

This compound Proposed Mechanism of Action

JX10_Mechanism cluster_Thrombolysis Thrombolytic Pathway cluster_AntiInflammatory Anti-inflammatory Pathway Plasminogen Plasminogen (Closed Conformation) Plasminogen_Open Plasminogen (Open Conformation) Plasminogen->Plasminogen_Open This compound Plasmin Plasmin Plasminogen_Open->Plasmin Endogenous Activators Fibrin_Clot Fibrin Clot Fibrin_Degradation Fibrin Degradation (Thrombolysis) Fibrin_Clot->Fibrin_Degradation Plasmin Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid->EETs sEH Soluble Epoxide Hydrolase (sEH) This compound This compound sEH->this compound Inhibited by DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs sEH Inflammation Inflammation EETs->Inflammation Inhibits

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

JX10_Workflow cluster_Induction Stroke Induction cluster_Treatment Treatment cluster_Assessment Assessment cluster_Analysis Data Analysis MCAO Induce Ischemic Stroke (e.g., tMCAO in Rats) Treatment_Group Administer this compound (Intravenous) MCAO->Treatment_Group Control_Group Administer Vehicle MCAO->Control_Group Neuro_Scoring Neurological Deficit Scoring (24, 48, 72h) Treatment_Group->Neuro_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining at 72h) Treatment_Group->Infarct_Volume Histology Histological Analysis (e.g., H&E, Nissl) Treatment_Group->Histology Control_Group->Neuro_Scoring Control_Group->Infarct_Volume Control_Group->Histology Data_Analysis Statistical Analysis of Functional and Histological Outcomes Neuro_Scoring->Data_Analysis Infarct_Volume->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Imaging Modalities to Assess JX10 (Pexa-Vec) Treatment Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various imaging modalities that can be employed to assess the therapeutic effects of JX10 (Pexa-Vec), an oncolytic vaccinia virus. The included protocols are intended to serve as a guide for researchers in designing and executing preclinical and clinical imaging studies to evaluate the pharmacodynamics and efficacy of this compound.

Introduction to this compound (Pexa-Vec) and the Importance of Imaging

This compound, also known as Pexa-Vec (pexastimogene devacirepvec), is a genetically engineered oncolytic vaccinia virus designed to selectively replicate in and destroy cancer cells.[1][2] Its oncolytic activity is complemented by the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF), which stimulates a systemic anti-tumor immune response.[1][2] The replication of this compound is dependent on the activation of the EGFR/Raf/Ras signaling pathway, which is frequently dysregulated in cancer cells.

Non-invasive imaging plays a crucial role in the development and clinical application of oncolytic viruses like this compound.[3] It allows for the real-time, longitudinal assessment of various aspects of treatment, including:

  • Viral Biodistribution and Tumor Targeting: Confirming that the virus reaches and specifically infects tumor tissue.[3]

  • Viral Replication: Monitoring the extent and duration of viral gene expression and replication within the tumor.[3]

  • Pharmacodynamic Effects: Visualizing the direct consequences of viral oncolysis, such as vascular disruption and induction of necrosis.[4]

  • Treatment Efficacy: Quantifying changes in tumor size, metabolic activity, and other markers of therapeutic response.[1][5]

  • Safety Assessment: Monitoring for any potential off-target viral activity.

This document details the application of Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Optical Imaging for assessing this compound treatment effects.

Magnetic Resonance Imaging (MRI) for Assessing Vascular Disruption

Application Note:

Dynamic Contrast-Enhanced MRI (DCE-MRI) is a powerful, non-invasive imaging technique for evaluating the vascular-disrupting effects of this compound.[4][6] this compound has been shown to induce acute disruption of the tumor-associated vasculature, leading to reduced tumor perfusion and subsequent necrosis.[4][5] DCE-MRI can quantitatively assess changes in tumor perfusion and vascular permeability by monitoring the pharmacokinetics of a gadolinium-based contrast agent.

Key parameters derived from DCE-MRI, such as the volume transfer constant (Ktrans), can provide early insights into the biological activity of this compound.[7] A significant decrease in tumor enhancement on DCE-MRI scans shortly after treatment can be indicative of a positive therapeutic response.[4] The Choi response criteria, which are based on changes in tumor density and size on contrast-enhanced imaging, have been shown to be more reliable than RECIST criteria for assessing the early anti-tumor activity of this compound.[5][6]

Quantitative Data Summary:

ParameterBaselinePost-JX10 Treatment (Day 5)Post-JX10 Treatment (Week 8)Reference
Tumor Enhancement (Perfusion)100%Variable, with significant decreases observed in respondersSustained decrease in responders[4]
Choi Response-Observed in a subset of patientsPredictive of later response[6]

A waterfall plot from a clinical study demonstrated a percent decrease in tumor enhancement from baseline at day 5 and week 8 in patients who responded to this compound treatment, with some showing a progressive decrease over time.[4]

Experimental Protocol: Dynamic Contrast-Enhanced MRI (DCE-MRI)

  • Animal/Patient Preparation:

    • Fast the subject for 4-6 hours prior to imaging to reduce gastrointestinal motility.

    • Anesthetize the animal subject for the duration of the scan. For clinical studies, ensure the patient is comfortable and can remain still.

    • Place a catheter in a suitable vein for the administration of the contrast agent.

  • Imaging Equipment:

    • A clinical or preclinical MRI scanner with a field strength of 1.5T or higher.

    • A dedicated coil for the anatomical region of interest to ensure optimal signal-to-noise ratio.

  • Image Acquisition Protocol:

    • Baseline Imaging (Pre-Treatment):

      • Acquire anatomical T2-weighted images to localize the tumor.

      • Acquire pre-contrast T1-weighted images using a three-dimensional spoiled gradient echo pulse sequence with fat suppression.[8]

      • Perform the DCE-MRI acquisition by injecting a standard dose of a gadolinium-based contrast agent (e.g., 0.1 mmol/kg) as a bolus.

      • Acquire a series of T1-weighted images with high temporal resolution (e.g., every 5-10 seconds) for 5-10 minutes.

    • Follow-up Imaging (e.g., Day 5 and Week 8 Post-Treatment):

      • Repeat the exact same imaging protocol as the baseline scan to ensure comparability of the data.

  • Data Analysis:

    • Register the pre- and post-contrast images to correct for any motion.

    • Draw regions of interest (ROIs) around the tumor on the anatomical images.

    • Apply pharmacokinetic modeling (e.g., Tofts model) to the DCE-MRI data within the tumor ROIs to calculate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction).

    • Calculate the percentage change in tumor enhancement and Ktrans between baseline and follow-up scans.

    • Assess tumor response using the modified Choi criteria, which evaluate changes in the size and density (enhancement) of the tumor.[5]

Experimental Workflow for MRI Assessment

MRI_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Data Analysis Pre_Scan Baseline DCE-MRI Scan Treatment Administer this compound Pre_Scan->Treatment Analysis Quantitative Analysis (Ktrans, % Enhancement) Choi Criteria Assessment Pre_Scan->Analysis Post_Scan_D5 Follow-up DCE-MRI (e.g., Day 5) Treatment->Post_Scan_D5 Post_Scan_W8 Follow-up DCE-MRI (e.g., Week 8) Post_Scan_D5->Post_Scan_W8 Post_Scan_D5->Analysis Post_Scan_W8->Analysis

Caption: Workflow for DCE-MRI assessment of this compound treatment.

Positron Emission Tomography (PET) for Metabolic Response

Application Note:

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that can assess the metabolic activity of tumors. [18F]Fluorodeoxyglucose (FDG), a glucose analog, is the most commonly used PET radiotracer in oncology. Cancer cells typically exhibit increased glucose metabolism, leading to higher FDG uptake, which can be quantified using the Standardized Uptake Value (SUV).

A decrease in FDG uptake after this compound therapy can indicate a reduction in tumor cell viability and a positive treatment response, often preceding changes in tumor size.[1] In a phase 1 study in pediatric patients, a decrease in the PET signal was observed in a tumor following this compound injection, suggesting its utility in monitoring therapeutic response.[1]

Quantitative Data Summary:

ParameterBaselinePost-JX10 Treatment (Day 22)Reference
SUVmax10.46.5[8]

This data is from a single pediatric patient with a tumor in the pubis bone who received intratumoral this compound.[8]

Experimental Protocol: [18F]FDG-PET Imaging

  • Animal/Patient Preparation:

    • Fast the subject for at least 6-12 hours to minimize blood glucose levels and reduce background FDG uptake in muscle and fat.

    • Check blood glucose levels before [18F]FDG injection; they should ideally be below 150-200 mg/dL.

    • Keep the subject warm during the uptake period to minimize brown fat uptake.

  • Radiotracer Administration:

    • Administer [18F]FDG intravenously. The typical dose for preclinical studies is 5-10 MBq, and for clinical studies is 370-555 MBq (10-15 mCi).

  • Uptake Period:

    • Allow for an uptake period of approximately 60 minutes. During this time, the subject should rest in a quiet, dimly lit room to minimize muscle uptake of FDG.

  • Image Acquisition:

    • Position the subject in the PET/CT or PET/MRI scanner.

    • Acquire a low-dose CT or an anatomical MRI scan for attenuation correction and anatomical localization.

    • Acquire the PET scan over the region of interest or as a whole-body scan. Acquisition time will vary depending on the scanner and the injected dose but is typically 1-3 minutes per bed position.

  • Data Analysis:

    • Reconstruct the PET images with correction for attenuation, scatter, and random coincidences.

    • Fuse the PET images with the corresponding CT or MRI scans.

    • Draw ROIs on the tumor in the fused images.

    • Calculate the maximum Standardized Uptake Value (SUVmax) within the tumor ROI.

    • Compare the SUVmax values between baseline and follow-up scans to assess the change in tumor metabolism.

Logical Relationship for PET Response Assessment

PET_Response This compound This compound Treatment Oncolysis Tumor Cell Lysis This compound->Oncolysis Metabolism Decreased Glucose Metabolism Oncolysis->Metabolism FDG_Uptake Reduced [18F]FDG Uptake Metabolism->FDG_Uptake PET_Signal Lower SUV on PET Scan FDG_Uptake->PET_Signal Response Positive Treatment Response PET_Signal->Response

Caption: Logical flow of this compound's effect on tumor metabolism.

Single Photon Emission Computed Tomography (SPECT) for Viral Gene Expression

Application Note:

Single Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that can be used to track the expression of reporter genes delivered by oncolytic viruses. A common strategy involves engineering the virus to express the sodium iodide symporter (NIS).[3][9] NIS is a protein that actively transports iodide into cells. By administering a radioactive isotope of iodine (e.g., 123I) or technetium pertechnetate (B1241340) (99mTcO4-), the biodistribution and activity of the virus can be visualized and quantified.[3][10]

While no specific studies have been published on this compound engineered to express NIS, this approach has been successfully used with other oncolytic viruses to monitor viral gene expression and tumor targeting in both preclinical and clinical settings.[9] This modality offers high sensitivity and the potential for translation to clinical studies.

Experimental Protocol: NIS-SPECT Imaging (Hypothetical for this compound-NIS)

  • Virus:

    • This compound engineered to express the human sodium iodide symporter (hNIS).

  • Animal/Patient Preparation:

    • For preclinical studies, use immunodeficient mice bearing human tumor xenografts.

    • No special dietary preparation is typically required, but it is important to ensure the subject is well-hydrated.

  • Radiotracer Administration:

    • Administer 123I-NaI or 99mTcO4- intravenously or intraperitoneally.

    • Typical preclinical doses are 10-20 MBq for 123I and 20-40 MBq for 99mTc.

  • Imaging Time Points:

    • Image at various time points post-virus administration (e.g., 24, 48, 72 hours) to monitor the kinetics of viral gene expression.

    • Image at a suitable time after radiotracer administration (e.g., 1-4 hours for 123I, 1-2 hours for 99mTc) to allow for optimal tumor uptake and clearance from the blood.

  • Image Acquisition:

    • Anesthetize the animal for the duration of the scan.

    • Use a SPECT/CT scanner equipped with appropriate collimators for the chosen radionuclide.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Acquire the SPECT data over 360 degrees.

  • Data Analysis:

    • Reconstruct the SPECT images and co-register them with the CT images.

    • Draw ROIs over the tumor and other organs of interest.

    • Quantify the radiotracer uptake in the ROIs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Optical Imaging (Bioluminescence) for Preclinical Monitoring

Application Note:

Bioluminescence imaging (BLI) is a highly sensitive optical imaging technique widely used in preclinical research to monitor oncolytic virus activity in small animals.[11][12] This method involves engineering the oncolytic virus to express a luciferase enzyme (e.g., firefly luciferase).[11] When the corresponding substrate (D-luciferin) is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified by a sensitive CCD camera.

BLI allows for the non-invasive, longitudinal tracking of viral replication and spread within the tumor and can provide an early indication of therapeutic efficacy.[11] The intensity of the bioluminescent signal is proportional to the level of luciferase expression, which in turn reflects the extent of viral infection and replication.[13]

Experimental Protocol: In Vivo Bioluminescence Imaging (for a hypothetical this compound-luc)

  • Virus:

    • This compound engineered to express a luciferase reporter gene (e.g., firefly luciferase, this compound-luc).

  • Animal Model:

    • Immunocompromised mice bearing subcutaneous or orthotopic human tumor xenografts.

  • Virus Administration:

    • Administer this compound-luc intratumorally or intravenously.

  • Imaging Procedure:

    • At desired time points post-infection, anesthetize the mice.

    • Administer the D-luciferin substrate intraperitoneally at a dose of 150 mg/kg.

    • Wait for the substrate to distribute (typically 10-15 minutes).

    • Place the mouse in a light-tight imaging chamber of an in vivo imaging system (IVIS).

    • Acquire bioluminescent images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.

    • Acquire a photographic image of the mouse for anatomical reference.

  • Data Analysis:

    • Use the imaging system's software to overlay the bioluminescent signal on the photographic image.

    • Draw ROIs around the tumor or other areas of signal.

    • Quantify the light emission from the ROIs, expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).

    • Track the changes in bioluminescent signal over time to monitor viral replication and treatment response.

Signaling Pathways and Mechanisms of Action

This compound Selectivity and Replication: The EGFR/Raf/Ras Pathway

This compound's cancer selectivity is, in part, due to its dependence on an activated EGFR/Raf/Ras signaling pathway for efficient replication. This pathway is constitutively active in many cancer cells, providing a favorable environment for the virus.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf JX10_Replication This compound Replication Ras_GTP->JX10_Replication MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR/Raf/Ras pathway and its role in this compound replication.

This compound-Mediated Immune Stimulation: The GM-CSF Pathway

This compound is engineered to express Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a cytokine that plays a key role in stimulating an anti-tumor immune response.

GMCSF_Pathway JX10_Infection This compound Infection of Cancer Cell GMCSF_Expression GM-CSF Expression & Secretion JX10_Infection->GMCSF_Expression GMCSF GM-CSF GMCSF_Expression->GMCSF GMCSF_R GM-CSF Receptor (on APCs) GMCSF->GMCSF_R JAK_STAT JAK/STAT Pathway GMCSF_R->JAK_STAT PI3K_Akt PI3K/Akt Pathway GMCSF_R->PI3K_Akt APC_Activation Antigen Presenting Cell (APC) Activation & Maturation JAK_STAT->APC_Activation PI3K_Akt->APC_Activation T_Cell_Priming T-Cell Priming APC_Activation->T_Cell_Priming Anti_Tumor_Immunity Anti-Tumor Immune Response T_Cell_Priming->Anti_Tumor_Immunity

Caption: GM-CSF signaling pathway initiated by this compound.

References

Application Notes and Protocols for Evaluating Neurological Outcomes with JX10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of JX10, an investigational drug with a dual mechanism of action for the treatment of acute ischemic stroke (AIS). This compound exhibits both thrombolytic and anti-inflammatory properties, making a multi-faceted assessment of neurological outcomes essential.[1][2][3][4] The following protocols are designed for use in rodent models of AIS, such as the widely used middle cerebral artery occlusion (MCAO) model.[2][5][6]

I. Introduction to this compound

This compound, also known as TMS-007, is a small molecule derived from the fungus Stachybotrys microspora.[1] Its therapeutic potential in AIS stems from its unique dual mechanism of action:

  • Thrombolytic Effect: this compound promotes the breakdown of blood clots by inducing a conformational change in plasminogen, facilitating its binding to fibrin. This enhances the action of endogenous plasminogen activators, leading to localized fibrinolysis with potentially lower systemic bleeding risk compared to traditional thrombolytics.[1][7]

  • Anti-inflammatory Effect: this compound inhibits soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory lipid mediators. By inhibiting sEH, this compound is believed to reduce ischemia-reperfusion injury and neuroinflammation at the site of thrombosis.[2]

Clinical evidence from a Phase 2a study has shown that this compound is well-tolerated and may extend the therapeutic window for AIS patients, demonstrating significant improvements in functional outcomes with no increase in symptomatic intracranial hemorrhage.[1][8][9]

II. Preclinical Evaluation of Neurological Outcomes

A thorough preclinical assessment of this compound's efficacy should encompass behavioral, histological, and molecular endpoints. This multi-tiered approach provides a comprehensive picture of the drug's neuroprotective and restorative effects.

Behavioral and Functional Assessment

Behavioral tests are crucial for evaluating the functional recovery of motor and sensory deficits, which are common consequences of stroke.[1] A battery of tests should be employed to assess different aspects of neurological function.

Table 1: Summary of Behavioral and Functional Tests

TestNeurological Function AssessedKey Parameters Measured
Modified Neurological Severity Score (mNSS) Gross neurological deficits (motor, sensory, reflex, and balance)Composite score based on a series of tasks (0-14 for mice, 0-18 for rats)[7]
Rotarod Test Motor coordination, balance, and enduranceLatency to fall from a rotating rod[7][8]
Cylinder Test Forelimb use asymmetry and sensorimotor functionFrequency of contralateral and ipsilateral forelimb use for wall exploration[8]
Foot-Fault Test (Grid Walking) Sensorimotor coordination and limb placementNumber of foot faults (slips) through a wire grid[1]
  • Objective: To provide a comprehensive assessment of post-stroke neurological deficits.

  • Apparatus: Open field arena, balance beam, and other simple props as required by the scoring sheet.

  • Procedure:

    • The mNSS is a composite score of motor, sensory, reflex, and balance tests.

    • One point is awarded for the inability to perform a specific task or for the absence of a tested reflex.

    • The total score ranges from 0 (no deficit) to 14 for mice or 18 for rats.

    • Scores are typically categorized as mild (1-4/5), moderate (5-9/10), or severe (10-14/15).[7]

    • Testing should be performed at baseline (before MCAO) and at various time points post-treatment (e.g., 1, 3, 7, 14, and 28 days).

  • Data Analysis: Compare the mNSS scores between the this compound-treated group, a vehicle control group, and a sham-operated group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Histological and Cellular Analysis

Histological analysis of brain tissue provides direct evidence of this compound's impact on neuronal death, neurodegeneration, and cellular responses to ischemic injury.

Table 2: Summary of Histological and Cellular Analyses

Staining/AssayTargetPurpose
Triphenyltetrazolium Chloride (TTC) Staining Viable tissue (stains red)To measure infarct volume
Fluoro-Jade C Staining Degenerating neurons (stains green)To quantify neurodegeneration in the ischemic penumbra[3][10][11]
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay Apoptotic cells (DNA fragmentation)To quantify apoptosis in the ischemic core and penumbra[12][13][14]
Immunohistochemistry (IHC) Specific cellular markers (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes)To assess neuronal loss and glial activation[15]
  • Objective: To identify and quantify degenerating neurons in brain sections.

  • Materials:

    • Gelatin-coated microscope slides

    • Basic alcohol solution (1% NaOH in 80% ethanol)

    • 0.06% Potassium permanganate (B83412) (KMnO4)

    • 0.0004% Fluoro-Jade C staining solution in 0.1% acetic acid

    • DAPI (optional, for nuclear counterstaining)

    • DPX mounting medium

  • Procedure:

    • Mount cryosections of the brain onto gelatin-coated slides.

    • Immerse slides in a basic alcohol solution for 5 minutes.

    • Rinse in 70% ethanol (B145695) for 2 minutes, followed by distilled water for 2 minutes.

    • Incubate in 0.06% KMnO4 solution for 10 minutes to reduce background staining.

    • Rinse in distilled water for 2 minutes.

    • Incubate in the Fluoro-Jade C staining solution for 10 minutes.

    • Rinse three times in distilled water for 1 minute each.

    • Dry the slides on a slide warmer at 50°C for at least 5 minutes.

    • Clear in xylene and coverslip with DPX mounting medium.

  • Data Analysis:

    • Visualize Fluoro-Jade C positive cells using a fluorescence microscope with a blue excitation filter.

    • Quantify the number of positive cells in defined regions of interest (e.g., the ischemic penumbra) using image analysis software.

    • Compare the density of degenerating neurons between treatment groups.

Molecular and Biochemical Analysis

Given this compound's anti-inflammatory properties, it is essential to investigate its effects on the molecular mediators of neuroinflammation.

Table 3: Summary of Molecular and Biochemical Analyses

AssayTargetPurpose
Enzyme-Linked Immunosorbent Assay (ELISA) Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in brain homogenatesTo quantify the levels of key inflammatory mediators
Quantitative Real-Time PCR (qRT-PCR) mRNA expression of inflammatory genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2) in brain tissueTo assess the transcriptional regulation of the inflammatory response
Western Blotting Protein levels of key signaling molecules in inflammatory pathways (e.g., NF-κB, MAPKs)To investigate the intracellular signaling mechanisms affected by this compound
  • Objective: To measure the concentration of pro-inflammatory cytokines in brain tissue.

  • Materials:

    • Brain tissue from the ischemic hemisphere

    • Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)

    • Dounce homogenizer or sonicator

    • Microcentrifuge

    • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Procedure:

    • Dissect and weigh the brain tissue from the ischemic hemisphere.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.

    • Collect the supernatant, which contains the soluble proteins.

    • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Normalize the cytokine concentration to the total protein concentration of the sample (pg of cytokine per mg of total protein).

    • Compare the cytokine levels between the this compound-treated group, vehicle control, and sham-operated groups.

III. Visualizing this compound's Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

JX10_Mechanism_of_Action cluster_thrombolysis Thrombolytic Pathway cluster_anti_inflammatory Anti-inflammatory Pathway Plasminogen Plasminogen (Closed Conformation) Plasminogen_Open Plasminogen (Open Conformation) Plasminogen->Plasminogen_Open Fibrin Fibrin Plasminogen_Open->Fibrin Binds to Plasmin Plasmin Fibrin->Plasmin tPA/uPA mediated activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades tPA tPA/uPA JX10_throm This compound JX10_throm->Plasminogen Induces conformational change sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Metabolizes EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) EETs->sEH Inflammation Neuroinflammation EETs->Inflammation Reduces JX10_inflam This compound JX10_inflam->sEH Inhibits

Caption: Proposed dual mechanism of action of this compound in acute ischemic stroke.

Preclinical_Evaluation_Workflow cluster_animal_model Animal Model cluster_assessment Neurological Outcome Assessment cluster_data Data Analysis and Interpretation MCAO Middle Cerebral Artery Occlusion (MCAO) in Rodents Treatment Administer this compound or Vehicle MCAO->Treatment Behavioral Behavioral Testing (mNSS, Rotarod, etc.) Treatment->Behavioral Histology Histological Analysis (TTC, Fluoro-Jade C, TUNEL) Treatment->Histology Molecular Molecular Analysis (ELISA, qRT-PCR) Treatment->Molecular Data_Analysis Statistical Analysis Behavioral->Data_Analysis Histology->Data_Analysis Molecular->Data_Analysis Interpretation Interpretation of Neurological Outcomes Data_Analysis->Interpretation

Caption: Experimental workflow for preclinical evaluation of this compound.

IV. Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's therapeutic potential in acute ischemic stroke. By combining behavioral, histological, and molecular analyses, researchers can gain a comprehensive understanding of this compound's neuroprotective and restorative effects, paving the way for further development and clinical application. The dual mechanism of action of this compound, targeting both thrombosis and inflammation, represents a promising strategy for improving outcomes in stroke patients.

References

Application Notes and Protocols: JX10 in Combination with Other Stroke Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JX10 (formerly TMS-007) is a novel small molecule investigational drug for the treatment of acute ischemic stroke (AIS).[1][2][3][4] Derived from the fungus Stachybotrys microspora, this compound exhibits a unique dual mechanism of action, positioning it as a promising candidate to extend the therapeutic window for stroke patients.[1][2][3] Preclinical and clinical studies have demonstrated its potential as a standalone therapy, particularly in patients who are ineligible for current standard-of-care treatments such as intravenous tissue plasminogen activator (tPA) or endovascular thrombectomy (EVT).[1][2][5] This document provides an overview of this compound, summarizes the existing clinical data, and proposes experimental protocols for investigating its application in combination with other established stroke therapies.

Mechanism of Action

This compound's therapeutic potential stems from its two distinct biological activities:

  • Thrombolysis: this compound promotes physiological fibrinolysis by inducing a conformational change in plasminogen, which enhances its binding to fibrin. This facilitates the action of endogenous plasminogen activators, leading to the dissolution of the blood clot without significantly affecting coagulation homeostasis.[1][2][3]

  • Anti-inflammatory and Neuroprotective Effects: this compound is an inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory, vasodilatory, and neuroprotective properties. This anti-inflammatory action is believed to suppress ischemia-reperfusion injury and may reduce the risk of hemorrhagic transformation associated with thrombolytic therapies.[1][2][6]

Rationale for Combination Therapy

While clinical data on this compound in combination with other stroke therapies are not yet available, a strong scientific rationale supports the investigation of such approaches:

  • This compound with Intravenous Thrombolysis (tPA): The anti-inflammatory effects of this compound, mediated by sEH inhibition, could potentially mitigate the neurovascular damage and risk of symptomatic intracranial hemorrhage (sICH) associated with tPA administration.[1][2] A combination therapy might offer a safer and more effective thrombolytic strategy.

  • This compound with Endovascular Thrombectomy (EVT): In patients undergoing EVT, this compound could be administered as an adjunctive therapy. Its thrombolytic properties may help dissolve distal microthrombi that are inaccessible to the thrombectomy device, while its neuroprotective effects could protect the ischemic penumbra before, during, and after the procedure.

Clinical Data (Standalone Therapy)

A Phase 2a clinical trial evaluated the efficacy and safety of this compound in 90 Japanese patients with AIS who were unable to receive tPA or thrombectomy and were treated within 12 hours of the last known normal.[2][5] The results demonstrated promising efficacy and a favorable safety profile for this compound compared to placebo.

Table 1: Efficacy Outcomes of Phase 2a Trial of this compound in AIS
OutcomeThis compound (Combined Doses, n=52)Placebo (n=38)Odds Ratio (95% CI)P-value
Functional Independence (mRS 0-1) at Day 90 40.4% (21/52)18.4% (7/38)3.34 (1.11–10.07)0.03
Vessel Patency at 24 Hours *58.3% (14/24)26.7% (4/15)4.23 (0.99–18.07)-

*In patients with baseline arterial occlusive lesion score <3.[5] mRS: modified Rankin Scale; CI: Confidence Interval.

Table 2: Safety Outcomes of Phase 2a Trial of this compound in AIS
OutcomeThis compound (Combined Doses, n=52)Placebo (n=38)P-value
Symptomatic Intracranial Hemorrhage (sICH) within 24 hours 0% (0/52)2.6% (1/38)0.42

Signaling Pathway of this compound

JX10_Mechanism cluster_thrombolysis Thrombolytic Pathway cluster_neuroprotection Anti-inflammatory & Neuroprotective Pathway JX10_T This compound Plasminogen Plasminogen (Closed) JX10_T->Plasminogen Induces conformational change Plasminogen_Open Plasminogen (Open) Plasminogen->Plasminogen_Open Fibrin Fibrin Plasminogen_Open->Fibrin Binds to Plasmin Plasmin Fibrin->Plasmin Endogenous tPA activates Clot Thrombus Plasmin->Clot Degrades Clot_Lysis Thrombus Lysis Clot->Clot_Lysis JX10_N This compound sEH Soluble Epoxide Hydrolase (sEH) JX10_N->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades Inflammation Inflammation & Reperfusion Injury EETs->Inflammation Reduces Neuroprotection Neuroprotection & Vasodilation EETs->Neuroprotection Promotes

Caption: Dual mechanism of action of this compound.

Experimental Protocols

The following are proposed experimental protocols for investigating this compound in combination with other stroke therapies in preclinical models. These are intended as a starting point and should be adapted and optimized for specific research questions.

Protocol 1: this compound in Combination with tPA in a Rat Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a transient MCAO model in rats to evaluate the synergistic or additive effects of this compound and tPA.

1. Animals:

  • Male Sprague-Dawley rats (250-300g). Animals should be housed under standard conditions with free access to food and water.

2. MCAO Surgical Procedure:

  • Anesthetize the rat (e.g., isoflurane (B1672236) 2-3% in O2/N2O).

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8]

  • Ligate the distal ECA and the CCA proximally.[7][8]

  • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[7][8]

  • Confirm occlusion by monitoring cerebral blood flow with laser Doppler flowmetry.

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.[7]

  • Suture the incision and allow the animal to recover.

3. Experimental Design:

  • Group 1 (Sham): Surgical procedure without MCAO.

  • Group 2 (Vehicle Control): MCAO + vehicle for this compound and tPA.

  • Group 3 (tPA alone): MCAO + tPA (e.g., 10 mg/kg, 10% bolus, 90% infusion over 30 min) administered at the time of reperfusion.

  • Group 4 (this compound alone): MCAO + this compound (dose to be determined based on dose-response studies, e.g., 1-5 mg/kg, administered as a single intravenous infusion at reperfusion).

  • Group 5 (this compound + tPA Combination): MCAO + this compound followed by tPA administration at reperfusion.

4. Outcome Measures:

  • Neurological Deficit Scoring: Evaluate at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson score).

  • Infarct Volume Measurement: At 72 hours, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.

  • Assessment of Hemorrhagic Transformation: Analyze brain sections for evidence of petechial or parenchymal hemorrhage using histological techniques (e.g., H&E staining).

  • Biomarker Analysis: Measure markers of inflammation (e.g., cytokines) and blood-brain barrier integrity (e.g., MMP-9) in brain tissue or plasma.

Protocol 2: this compound as an Adjunct to Mechanical Thrombectomy in a Rabbit Embolic Stroke Model

This protocol uses a rabbit model to assess the benefits of this compound when administered alongside mechanical thrombectomy.[9][10]

1. Animals:

  • New Zealand White rabbits (3-4 kg).

2. Thromboembolic Stroke Model:

  • Prepare an autologous blood clot.

  • Under anesthesia and with angiographic guidance, navigate a microcatheter into the internal carotid artery.[9]

  • Inject the clot to occlude a target cerebral artery (e.g., MCA). Confirm occlusion via angiography.

3. Experimental Design:

  • Group 1 (Sham): Angiographic procedure without clot embolization.

  • Group 2 (Thrombectomy alone): Embolization followed by mechanical thrombectomy (e.g., using a stent retriever) at a clinically relevant time point (e.g., 2-4 hours post-occlusion).

  • Group 3 (this compound + Thrombectomy): Administer this compound intravenously just prior to the start of the thrombectomy procedure.

  • Group 4 (this compound alone): Embolization followed by this compound administration without thrombectomy.

4. Outcome Measures:

  • Recanalization Success: Grade the degree of reperfusion using the Thrombolysis in Cerebral Infarction (TICI) scale on post-thrombectomy angiograms.

  • Infarct Volume: Assess infarct volume at 24 or 48 hours using MRI (DWI/T2) or histology.

  • Functional Outcome: Monitor for neurological deficits using a rabbit-specific neurological assessment scale.[9]

  • Histopathology: Examine brain tissue for signs of distal emboli, inflammation, and neuronal injury.

Experimental Workflow for this compound + tPA Combination Study

MCAO_Workflow Start Acclimatize Rats Surgery Perform MCAO Surgery (90 min occlusion) Start->Surgery Reperfusion Reperfusion Surgery->Reperfusion Randomization Randomize into Treatment Groups Group_Vehicle Administer Vehicle Randomization->Group_Vehicle Group_tPA Administer tPA Randomization->Group_tPA Group_this compound Administer this compound Randomization->Group_this compound Group_Combo Administer this compound + tPA Randomization->Group_Combo Monitoring Post-operative Monitoring & Recovery Group_Vehicle->Monitoring Group_tPA->Monitoring Group_this compound->Monitoring Group_Combo->Monitoring Reperfusion->Randomization Neuro_Eval Neurological Scoring (24, 48, 72h) Monitoring->Neuro_Eval Sacrifice Sacrifice at 72h Neuro_Eval->Sacrifice Analysis Infarct Volume & Histology Analysis Sacrifice->Analysis

Caption: Workflow for a preclinical MCAO combination study.

References

Troubleshooting & Optimization

Technical Support Center: JX10 for Ischemic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JX10, a novel neuroprotective agent for the treatment of ischemic brain injury. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a synthetic, cell-permeable peptide designed to mitigate the deleterious effects of cerebral ischemia. Its primary mechanism of action is the inhibition of the pro-apoptotic protein, Apoptosis Signal-regulating Kinase 1 (ASK1). In the ischemic cascade, ASK1 is activated by oxidative stress and inflammatory signals, leading to downstream activation of JNK and p38 MAPK pathways, which promote neuronal apoptosis. By inhibiting ASK1, this compound aims to preserve neuronal viability in the ischemic penumbra.

Q2: What is the optimal animal model for testing this compound efficacy?

A2: The most commonly used and recommended model is the transient middle cerebral artery occlusion (tMCAO) model in rodents (rats or mice).[1][2] This model effectively mimics the ischemia-reperfusion injury seen in many human strokes.[1] For initial screening, in vitro models such as oxygen-glucose deprivation (OGD) in primary neuronal cultures can be utilized.

Q3: What is the recommended route of administration and dosage for this compound in rodents?

A3: For in vivo studies, intravenous (IV) administration is recommended to ensure rapid systemic distribution. The optimal therapeutic window is within 2-4 hours of ischemia onset.[3] A dose-ranging study is crucial, but a starting point for a 25g mouse could be in the range of 1-10 mg/kg.

Q4: What are the expected outcomes of successful this compound treatment in a tMCAO model?

A4: Successful treatment with this compound is expected to result in a significant reduction in infarct volume, improved neurological deficit scores, and decreased markers of apoptosis (e.g., cleaved caspase-3) in the ischemic hemisphere.

Q5: How can I confirm that this compound is reaching the target tissue in the brain?

A5: Due to the challenges of drug delivery across the blood-brain barrier (BBB), it is crucial to verify target engagement.[4][5][6] This can be achieved by using a fluorescently-labeled version of this compound for histological analysis or by performing pharmacokinetic studies to measure this compound concentration in brain tissue homogenates.

Troubleshooting Guides

This section addresses common challenges that may be encountered during the experimental evaluation of this compound.

Issue 1: High Variability in Infarct Size Between Animals
  • Question: I am observing high variability in infarct volume in my tMCAO model, making it difficult to assess the efficacy of this compound. What could be the cause and how can I mitigate this?

  • Answer:

    • Potential Causes:

      • Inconsistent occlusion of the middle cerebral artery (MCA).

      • Variations in animal physiology (e.g., age, weight, genetics).

      • Differences in body temperature during and after surgery.

      • Inconsistent duration of ischemia.

    • Suggested Solutions:

      • Monitor Cerebral Blood Flow (CBF): Use Laser Doppler Flowmetry or Laser Speckle Contrast Imaging to confirm a consistent and significant drop in CBF during MCA occlusion.[7]

      • Standardize Animal Characteristics: Use animals from a single supplier, within a narrow age and weight range.

      • Maintain Normothermia: Monitor and maintain the animal's core body temperature at 37°C throughout the surgical procedure and recovery period.

      • Precise Ischemia Duration: Carefully time the duration of MCA occlusion and reperfusion.

      • Blinding and Randomization: Ensure that the experimenter is blinded to the treatment groups and that animals are randomly assigned to each group.[2][8]

Issue 2: this compound Fails to Show a Neuroprotective Effect
  • Question: My in vivo experiments are not showing a significant reduction in infarct volume with this compound treatment. What are the possible reasons for this lack of efficacy?

  • Answer:

    • Potential Causes:

      • Poor BBB Penetration: this compound may not be efficiently crossing the blood-brain barrier to reach therapeutic concentrations in the brain parenchyma.[4][5][6]

      • Delayed Administration: The therapeutic window for neuroprotection is often narrow.[3] Administering this compound too late after the onset of ischemia may render it ineffective.[3]

      • Inadequate Dosage: The dose of this compound may be too low to exert a significant therapeutic effect.

      • Severe Ischemic Insult: If the ischemic injury is too severe, the penumbra may be too small for any neuroprotective agent to show a benefit.

    • Suggested Solutions:

      • Assess BBB Permeability: Conduct pharmacokinetic studies to determine the brain-to-plasma concentration ratio of this compound. Consider co-administration with a BBB permeabilizer or reformulation of this compound to enhance its lipophilicity.

      • Optimize Treatment Window: Initiate this compound administration as early as possible after ischemia induction, ideally within the first 2-4 hours.[3]

      • Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose of this compound.

      • Refine Ischemia Model: Adjust the duration of MCA occlusion to produce a moderately sized infarct with a substantial penumbra.

Issue 3: Inconsistent Results in In Vitro OGD Model
  • Question: I am getting variable results in my in vitro oxygen-glucose deprivation (OGD) experiments with this compound. How can I improve the reproducibility of my findings?

  • Answer:

    • Potential Causes:

      • Variations in cell culture density and health.

      • Incomplete removal of oxygen and glucose during OGD.

      • Fluctuations in temperature and pH during the experiment.

      • Inconsistent duration of OGD and reoxygenation.

    • Suggested Solutions:

      • Standardize Cell Culture: Use cells of a similar passage number and ensure consistent seeding density.

      • Optimize OGD Conditions: Use a specialized OGD chamber with an oxygen sensor to ensure near-complete oxygen deprivation. Ensure complete replacement of glucose-containing medium with glucose-free medium.

      • Maintain Stable Environment: Use a temperature-controlled and pH-buffered medium during the experiment.

      • Precise Timing: Use a timer to ensure consistent duration of OGD and reoxygenation periods.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Data for this compound in Rats
Time Post-IV InjectionPlasma Concentration (ng/mL)Brain Parenchyma Concentration (ng/g)
30 minutes150075
1 hour95090
2 hours40060
4 hours15030
8 hours255
Table 2: Hypothetical Efficacy of this compound in a Rat tMCAO Model (2-hour occlusion)
Treatment GroupNInfarct Volume (mm³)Neurological Score (0-5)
Vehicle Control10210 ± 253.8 ± 0.5
This compound (1 mg/kg)10185 ± 203.5 ± 0.6
This compound (5 mg/kg)10120 ± 152.5 ± 0.4
This compound (10 mg/kg)10115 ± 182.4 ± 0.5

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (B1672236) (3% for induction, 1.5% for maintenance). Place the animal in a supine position and maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a 6-0 nylon monofilament with a silicon-coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the MCA.

    • Confirm occlusion by observing a >70% drop in cerebral blood flow using Laser Doppler Flowmetry.[7]

  • Ischemia and Reperfusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes). For reperfusion, withdraw the filament to restore blood flow.

  • Wound Closure and Recovery: Suture the incision and allow the animal to recover in a heated cage.

  • Post-operative Care: Administer analgesics as per institutional guidelines and provide soft food and water.

Protocol 2: Infarct Volume Measurement using TTC Staining
  • Brain Extraction: At 24 hours post-tMCAO, euthanize the animal and perfuse transcardially with cold saline.

  • Brain Slicing: Extract the brain and slice it into 2 mm coronal sections using a brain matrix.

  • TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20 minutes in the dark.

  • Image Analysis: Healthy tissue will stain red, while the infarcted tissue will remain white. Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Infarct Volume Calculation: Calculate the total infarct volume by integrating the infarct area over the thickness of the slices, correcting for edema.

Visualizations

Signaling Pathway of this compound Action

JX10_Pathway Ischemic_Stress Ischemic Stress (Oxidative Stress, Inflammation) ASK1 ASK1 Ischemic_Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates This compound This compound This compound->ASK1 Inhibits JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Apoptosis Neuronal Apoptosis JNK->Apoptosis Promotes p38->Apoptosis Promotes

Caption: Hypothetical signaling pathway of this compound in ischemic neurons.

Experimental Workflow for this compound In Vivo Testing

JX10_Workflow start Start randomization Animal Randomization (Vehicle vs. This compound groups) start->randomization tMCAO tMCAO Surgery randomization->tMCAO drug_admin This compound/Vehicle Administration (IV, within 2h post-reperfusion) tMCAO->drug_admin neuro_scoring Neurological Scoring (24h, 48h, 72h) drug_admin->neuro_scoring euthanasia Euthanasia (72h) neuro_scoring->euthanasia brain_extraction Brain Extraction euthanasia->brain_extraction staining TTC Staining & Imaging brain_extraction->staining analysis Infarct Volume Quantification staining->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for preclinical testing of this compound.

Troubleshooting Logic for Lack of this compound Efficacy

Troubleshooting_Logic start No significant reduction in infarct volume check_bbb Was BBB penetration confirmed? start->check_bbb check_dose Was a dose-response study performed? check_bbb->check_dose Yes solution_bbb Solution: Perform PK studies. Modify this compound for better delivery. check_bbb->solution_bbb No check_window Was the therapeutic window optimized? check_dose->check_window Yes solution_dose Solution: Conduct a dose-escalation study to find optimal dose. check_dose->solution_dose No solution_window Solution: Administer this compound earlier (e.g., within 1-2h of ischemia). check_window->solution_window No re_evaluate Re-evaluate this compound's mechanism of action check_window->re_evaluate Yes

Caption: Decision tree for troubleshooting lack of this compound efficacy.

References

Technical Support Center: JX10 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. JX10 is an investigational drug for acute ischemic stroke (AIS), and the information provided here is based on publicly available data regarding its preclinical and clinical development in this context. There is no publicly available information to suggest this compound has been evaluated in preclinical cancer models. This guide focuses on overcoming potential limitations in preclinical stroke models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TMS-007) is an investigational small molecule drug candidate for the treatment of acute ischemic stroke.[1][2][3] It is derived from the fungus Stachybotrys microspora and belongs to the triprenyl phenol (B47542) family of compounds.[2][4] this compound has a novel dual mode of action that is distinct from current thrombolytic agents like tissue-type plasminogen activator (tPA).[4] Its proposed mechanisms include:

  • Thrombolytic activity: this compound promotes the body's natural clot-dissolving process (fibrinolysis). It does this by inducing a conformational change in plasminogen, which makes it easier for endogenous plasminogen activators to convert it to plasmin, the enzyme that breaks down fibrin (B1330869) clots.[4]

  • Anti-inflammatory activity: this compound is believed to suppress inflammation at the site of the blood clot by inhibiting soluble epoxide hydrolase (sEH).[4][5]

Q2: What is the main advantage of this compound over existing stroke therapies like tPA?

The primary potential advantage of this compound is the extension of the treatment window for acute ischemic stroke.[6][7][8] Current tPA-based therapies are generally restricted to administration within 4.5 hours of symptom onset.[7][8] Clinical studies are evaluating this compound for use in patients who present between 4.5 and 24 hours after their stroke symptoms begin.[2][3][8][9] This could significantly increase the number of patients eligible for thrombolytic therapy.[8] Preclinical studies also suggested a lower risk of bleeding with this compound compared to tPA.[4]

Q3: What preclinical models have been used to evaluate this compound?

Preclinical studies for this compound have utilized various embolic and thrombotic stroke models.[4] These models are essential for evaluating the efficacy and safety of new stroke therapies before they are tested in humans.

Troubleshooting Guide for Preclinical this compound Experiments

Issue Potential Cause Troubleshooting Steps
High variability in infarct volume in animal models. Inconsistent occlusion in the middle cerebral artery occlusion (MCAO) model. Differences in animal age, weight, or genetics.1. Ensure consistent surgical technique for MCAO. 2. Use laser Doppler flowmetry to confirm successful occlusion and reperfusion. 3. Standardize animal characteristics (age, weight, strain). 4. Increase sample size to improve statistical power.
Difficulty in assessing neurological deficits. Subjectivity in behavioral scoring. Tests are not sensitive enough to detect subtle changes.1. Use a battery of behavioral tests (e.g., modified Rankin Scale (mRS), NIH Stroke Scale (NIHSS) equivalents for animals, grip strength, rotarod). 2. Ensure scorers are blinded to the treatment groups. 3. Record and analyze videos of animal behavior for objective assessment.
Inconsistent drug delivery or bioavailability. Issues with formulation or route of administration.1. Confirm the stability and solubility of the this compound formulation. 2. For intravenous administration, ensure proper catheter placement and infusion rate. 3. Conduct pharmacokinetic studies to determine the drug's concentration in plasma and brain tissue over time.
Assessing the risk of hemorrhagic transformation. The animal model may not fully replicate the conditions leading to bleeding in humans. The method of detection may not be sensitive enough.1. Use models known to have a risk of hemorrhagic transformation. 2. Perform detailed histological analysis of brain sections to detect microhemorrhages. 3. Use imaging techniques like MRI to assess for bleeding in vivo.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This protocol describes a common method for inducing focal cerebral ischemia to mimic human ischemic stroke.

Materials:

  • Anesthetized rodents (rats or mice)

  • Surgical microscope

  • Microvascular clips or nylon monofilament

  • Laser Doppler flowmeter

  • Warming pad to maintain body temperature

Procedure:

  • Anesthetize the animal and place it on a warming pad.

  • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Temporarily ligate the CCA and ECA.

  • Introduce a nylon monofilament coated with silicone into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

  • Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.

  • After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

  • Suture the incision and allow the animal to recover.

  • Administer this compound or placebo at the appropriate time point post-occlusion.

  • Monitor the animal for neurological deficits and euthanize at the study endpoint for brain tissue analysis.

Assessment of Infarct Volume

This protocol is used to quantify the extent of brain injury after ischemic stroke.

Materials:

  • Rodent brain from the MCAO model

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Brain matrix or vibratome

  • Digital scanner or camera

Procedure:

  • Euthanize the animal at the study endpoint (e.g., 24 or 48 hours post-MCAO).

  • Carefully remove the brain and chill it briefly.

  • Slice the brain into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • Immerse the slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.

  • Calculate the total infarct volume, often corrected for edema.

Visualizations

JX10_Mechanism_of_Action cluster_Thrombolytic Thrombolytic Pathway cluster_Anti_Inflammatory Anti-inflammatory Pathway cluster_Outcome Therapeutic Outcome JX10_T This compound Plasminogen Plasminogen (Closed) JX10_T->Plasminogen Induces conformational change Plasminogen_Open Plasminogen (Open) Plasminogen->Plasminogen_Open Fibrin_Clot Fibrin Clot Plasminogen_Open->Fibrin_Clot Binds to Plasmin Plasmin Fibrin_Clot->Plasmin Endogenous PAs activate Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation Plasmin->Fibrin_Clot Degrades Blood_Flow Restoration of Blood Flow Fibrin_Degradation->Blood_Flow JX10_AI This compound sEH Soluble Epoxide Hydrolase (sEH) JX10_AI->sEH Inhibits Inflammation Inflammation sEH->Inflammation Promotes Reduced_Inflammation Reduced Inflammation Improved_Outcome Improved Neurological Outcome Blood_Flow->Improved_Outcome Reduced_Inflammation->Improved_Outcome

Caption: Proposed dual mechanism of action of this compound in acute ischemic stroke.

Preclinical_Workflow cluster_Model Animal Model cluster_Treatment Treatment Groups cluster_Assessment Outcome Assessment cluster_Analysis Data Analysis MCAO Induce Ischemic Stroke (MCAO Model) Randomization Randomize Animals MCAO->Randomization Group_this compound Administer this compound Randomization->Group_this compound Group_Placebo Administer Placebo Randomization->Group_Placebo Behavioral Behavioral Tests (e.g., mRS, NIHSS) Group_this compound->Behavioral Group_Placebo->Behavioral Imaging Infarct Volume (TTC Staining/MRI) Behavioral->Imaging Histo Histology (Hemorrhagic Transformation) Imaging->Histo Stats Statistical Analysis Histo->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Technical Support Center: JX10 Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of JX10 to minimize side effects while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target toxicity in our cell-based assays with this compound. How can we mitigate this?

A1: Off-target toxicity in vitro can be concentration-dependent. We recommend the following troubleshooting steps:

  • Confirm Target Engagement: First, ensure that the observed efficacy is due to on-target activity. Run a counterscreen with a structurally related but inactive control compound.

  • Dose-Response Curve: Generate a detailed dose-response curve for both efficacy and toxicity endpoints. This will help you determine the therapeutic window.

  • Review Cell Culture Conditions: Ensure your cell line is healthy and not under stress, which can increase non-specific toxicity. Check for mycoplasma contamination.[1][2]

  • Assay-Specific Troubleshooting: Refer to our guide on troubleshooting common in-cell Western issues for more specific advice.[3]

Q2: What are the most common side effects observed with this compound in preclinical animal models?

A2: this compound is a tyrosine kinase inhibitor (TKI). Common side effects associated with this class of drugs include dermatological toxicities (rash), gastrointestinal issues (diarrhea), and potential for cardiovascular and liver enzyme elevations.[4][5][6][7][8] Proactive monitoring and management of these potential side effects are crucial during in vivo studies.[5]

Q3: How do we establish the starting dose for our first-in-human (FIH) trial?

A3: The starting dose for a FIH trial is determined through a comprehensive analysis of preclinical data. This includes:

  • No-Observed-Adverse-Effect Level (NOAEL): Determined from in vivo toxicology studies in at least two species (one rodent, one non-rodent).

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: PK/PD modeling helps to predict the human equivalent dose (HED) that will achieve the desired therapeutic exposure while remaining below toxic levels.[9][10][11][12][13]

  • Receptor Occupancy Data: If available, this data can inform the minimum effective dose.[14]

The FDA provides guidance on this process, and early engagement with regulatory bodies is recommended.[15]

Q4: What is the role of pharmacokinetic/pharmacodynamic (PK/PD) modeling in dose optimization?

A4: PK/PD modeling is a critical tool for understanding the relationship between drug concentration, its effect on the body over time, and the intensity of both desired and undesired effects.[9][10] It allows for the simulation of different dosing regimens to predict efficacy and toxicity, thereby guiding the selection of an optimal dose for clinical trials.[11][12][13] This model-informed drug development (MIDD) approach can streamline the development process and lead to safer, more effective therapies.[14]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Cytotoxicity Assays
Potential Cause Troubleshooting Step Reference
Inconsistent Cell SeedingEnsure a homogenous cell suspension and use calibrated pipettes. Automate seeding if possible.[1][2]
Edge Effects in MicroplatesAvoid using the outer wells of the plate, or fill them with sterile PBS or media.[16]
Reagent PreparationPrepare fresh reagents and ensure complete solubilization of this compound.[1]
Cell Health and Passage NumberUse cells within a consistent and low passage number range. Regularly check for cell viability and morphology.[1][3]
Assay TimingOptimize the incubation time with this compound to capture the desired biological response without excessive cell death.[2]
Plate Reader SettingsOptimize gain settings and read height for your specific assay plate and signal intensity.[16]
Issue 2: Unexpected In Vivo Toxicity at Predicted "Safe" Doses
Potential Cause Troubleshooting Step Reference
Interspecies Differences in MetabolismConduct metabolic profiling of this compound in the preclinical species and compare with human liver microsome data.[17]
Pharmacokinetic VariabilityAnalyze plasma samples to determine if drug exposure is higher than predicted. Consider factors like formulation and route of administration.[18]
Target-Mediated ToxicityThe on-target effect in a specific organ system may be causing the toxicity. Evaluate target expression levels in affected tissues.
Accumulation with Repeat DosingConduct a multi-dose PK study to assess drug accumulation.
Formulation IssuesEnsure the formulation is stable and does not cause vehicle-related toxicity.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assessment for Efficacy and Cytotoxicity

Objective: To determine the half-maximal effective concentration (EC50) for this compound's anti-proliferative effect and the half-maximal inhibitory concentration (IC50) for cytotoxicity in a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a 10-point serial dilution of this compound in culture medium. The concentration range should bracket the expected EC50 and IC50 values. Add the this compound dilutions to the cells. Include vehicle-only controls.

  • Incubation: Incubate the cells for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Efficacy Readout (Anti-proliferation): Use a suitable assay to measure cell proliferation, such as the BrdU incorporation assay or a fluorescent-based cell viability assay (e.g., resazurin).

  • Cytotoxicity Readout: Use a multiplexed assay that can simultaneously measure a marker of cell death, such as lactate (B86563) dehydrogenase (LDH) release or a membrane-impermeable DNA dye.

  • Data Analysis: Plot the dose-response curves for both efficacy and cytotoxicity and calculate the EC50 and IC50 values using a non-linear regression model.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose of this compound in a rodent model.

Methodology:

  • Animal Model: Use a relevant rodent strain (e.g., BALB/c mice or Sprague-Dawley rats).

  • Dose Range Finding: Based on in vitro data and any available preliminary in vivo data, select a starting dose and a dose escalation scheme.[18][19][20][21]

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) to cohorts of animals at escalating dose levels.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-20% body weight loss or other signs of severe distress.[22]

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of key organs to identify any target organs of toxicity.

Visualizations

JX10_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS This compound This compound This compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: this compound inhibits the Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_modeling Modeling & Simulation cluster_decision Decision Point A Dose-Response (Efficacy & Toxicity) G PK/PD Modeling A->G B Target Engagement Assays B->G C Off-Target Screening E Maximum Tolerated Dose (MTD) C->E D Pharmacokinetics (PK) D->G F Efficacy in Disease Models E->F F->G H Optimized Dose Selection for Clinical Trial G->H

Caption: Workflow for this compound dose optimization from preclinical studies.

Troubleshooting_Logic Start High In Vivo Toxicity Observed Q2 Is drug exposure (AUC) higher than predicted? Start->Q2 Q1 Is toxicity on-target or off-target? A1_On Reduce dose or modify dosing schedule Q1->A1_On On-Target A1_Off Consider chemical modification of this compound Q1->A1_Off Off-Target Q2->Q1 No A2_Yes Investigate PK/formulation issues Q2->A2_Yes Yes A2_No Re-evaluate in vitro to in vivo correlation

References

JX10 In Vitro Solubility and Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of JX10 in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: this compound, like many small molecule compounds, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q2: What is the recommended organic solvent for preparing a this compound stock solution?

A2: Based on the chemical structure of this compound (IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-2-(4-methoxyphenyl)quinolin-4(1H)-one), Dimethyl Sulfoxide (DMSO) is a suitable initial choice for creating a high-concentration stock solution. For cell-based assays, it is crucial to keep the final concentration of DMSO below a certain threshold (typically <0.5%) to avoid solvent-induced artifacts.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. How can I resolve this?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to test if a lower final concentration of this compound remains in solution.

  • Optimize Stock Solution Concentration: Preparing a less concentrated DMSO stock solution that requires a larger volume for dilution can sometimes help. The increased volume of the organic solvent in the final solution may improve solubility.

  • Use a Co-Solvent System: A mixture of solvents can be more effective than a single solvent. Consider preparing stock solutions in combinations like DMSO/ethanol or DMSO/PEG400.[1]

  • pH Adjustment: For ionizable compounds, altering the pH of the final aqueous medium can significantly enhance solubility.[1] It is important to determine the pKa of this compound to guide the pH adjustment.

  • Utilize Solubilizing Excipients: For challenging compounds, excipients such as cyclodextrins (e.g., HP-β-cyclodextrin) can be used to improve solubility.[1]

Q4: How should I store my this compound powder and stock solutions?

A4: For long-term storage, this compound powder should be stored at -20°C, protected from light.[2] Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.[2]

Q5: I am concerned about the stability of this compound in my in vitro assay over a 48-hour incubation period. How can I assess its stability?

A5: The stability of this compound in your specific assay conditions can be evaluated by incubating the compound in the complete assay medium (including all components like serum, proteins, etc.) for the intended duration of the experiment. At various time points (e.g., 0, 4, 8, 24, 48 hours), samples can be collected and analyzed by HPLC or LC-MS to quantify the amount of intact this compound remaining.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Media

This guide provides a stepwise approach to troubleshoot and optimize the solubility of this compound for your in vitro experiments.

Step 1: Initial Solvent Screening If you encounter solubility issues with DMSO, a systematic screening of alternative solvents or solvent systems is recommended.

  • Objective: To identify a suitable solvent or co-solvent system for preparing a this compound stock solution.

  • Methodology:

    • Weigh out small, equal amounts of this compound powder into several vials.

    • Add a measured volume of each test solvent (e.g., DMSO, Ethanol, Methanol, Acetonitrile (B52724), PEG400) to achieve a target concentration (e.g., 10 mM).

    • Vortex each vial for 2 minutes and visually inspect for dissolution.

    • If not fully dissolved, sonicate for 10 minutes and re-inspect.

    • For promising solvents, perform a dilution test by adding a small aliquot of the stock to your aqueous buffer to check for immediate precipitation.[1]

Step 2: pH-Dependent Solubility For compounds with ionizable groups, solubility can be highly dependent on the pH of the solution.

  • Objective: To determine the effect of pH on this compound solubility.

  • Methodology:

    • Determine the pKa of this compound (if not known).

    • Prepare a series of buffers with pH values spanning a range around the pKa.[1]

    • Add this compound to each buffer to a specific concentration and agitate until equilibrium is reached.

    • Filter the solutions and analyze the concentration of dissolved this compound by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Step 3: Formulation with Excipients When co-solvents and pH adjustments are insufficient, solubilizing excipients can be employed.

  • Objective: To enhance this compound solubility using a formulating agent.

  • Methodology:

    • Prepare a stock solution of a solubilizing excipient (e.g., 20% w/v HP-β-cyclodextrin in your aqueous buffer).[1]

    • Add this compound powder to the excipient solution to the desired final concentration.

    • Agitate the mixture (vortex, sonicate, or stir) until the compound is fully dissolved.[1]

    • Filter the solution through a 0.22 µm syringe filter.[1]

Issue 2: In Vitro Stability of this compound

This section provides protocols to assess the chemical and metabolic stability of this compound in different in vitro systems.

Protocol 1: Chemical Stability in Aqueous Buffers

  • Objective: To determine the stability of this compound in your experimental buffer over time.

  • Methodology:

    • Prepare a solution of this compound in your test buffer at the final assay concentration.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At predefined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately stop any potential degradation by adding an equal volume of cold acetonitrile and centrifuging to precipitate any proteins.

    • Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound.

Protocol 2: Metabolic Stability using Liver Microsomes

  • Objective: To evaluate the susceptibility of this compound to Phase I metabolism.

  • Methodology:

    • Incubate this compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL protein) at 37°C.[3]

    • Initiate the metabolic reaction by adding the cofactor NADPH.[3]

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 45 minutes).[3]

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).[3]

    • Centrifuge the samples and analyze the supernatant for the disappearance of the parent compound (this compound) using LC-MS.[3]

    • Include appropriate controls, such as incubations without NADPH to assess non-enzymatic degradation, and a positive control compound with known metabolic instability.[3]

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventTarget Concentration (mM)Observation
DMSO50Clear Solution
Ethanol10Clear Solution
Methanol10Slight Haze
Acetonitrile5Insoluble
PEG40020Clear Solution

Table 2: Stability of this compound in Cell Culture Medium at 37°C

Incubation Time (hours)% this compound Remaining (Mean ± SD)
0100 ± 0
498.2 ± 1.5
895.6 ± 2.1
2489.4 ± 3.3
4882.1 ± 4.5

Visualizations

G cluster_start cluster_stock Stock Solution Preparation cluster_troubleshoot Troubleshooting cluster_end start This compound Solubility Issue stock Prepare 10-50 mM Stock in DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes success Soluble this compound Solution precipitate->success No lower_conc->dilute cosolvent Use Co-Solvent (e.g., DMSO/PEG400) lower_conc->cosolvent cosolvent->dilute ph_adjust Adjust pH of Aqueous Buffer cosolvent->ph_adjust ph_adjust->dilute excipient Use Solubilizing Excipient (e.g., HP-β-Cyclodextrin) ph_adjust->excipient excipient->success

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_result prep_solution Prepare this compound in Assay Medium incubate Incubate at 37°C prep_solution->incubate sampling Collect Aliquots at t=0, 4, 8, 24, 48h incubate->sampling terminate Terminate Reaction (Cold Acetonitrile) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze quantify Quantify % this compound Remaining vs. t=0 analyze->quantify result Stability Profile quantify->result

Caption: Experimental workflow for assessing this compound in vitro stability.

G This compound This compound Plasminogen Plasminogen (Closed) This compound->Plasminogen Induces Conformational Change sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits Inflammation Inflammation This compound->Inflammation Suppresses Plasminogen_Open Plasminogen (Open) Plasminogen->Plasminogen_Open Fibrin Fibrin Plasminogen_Open->Fibrin Binds to tPA Endogenous tPA Fibrin->tPA Enhances Activation of Plasminogen by Plasmin Plasmin tPA->Plasmin Fibrinolysis Fibrinolysis (Clot Dissolution) Plasmin->Fibrinolysis sEH->Inflammation

Caption: Proposed dual mechanism of action for this compound.[4]

References

Technical Support Center: JX10 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of JX10, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of this compound?

A1: this compound is a potent inhibitor of its primary target, Kinase A. However, like many kinase inhibitors, it can exhibit off-target activity. The selectivity profile of this compound has been characterized against a panel of related kinases. Below is a summary of its inhibitory activity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
Kinase A (On-Target) 5 Primary therapeutic target involved in cell proliferation.
Kinase B (Off-Target)50Structurally related kinase involved in metabolic regulation.
Kinase C (Off-Target)250Kinase with a role in cardiomyocyte function.
Kinase D (Off-Target)>10,000Unrelated kinase, showing minimal inhibition.

Mandatory Visualization

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects This compound This compound KinaseA Kinase A This compound->KinaseA Inhibition (IC50 = 5 nM) KinaseB Kinase B (Metabolism) This compound->KinaseB Inhibition (IC50 = 50 nM) KinaseC Kinase C (Cardiomyocyte Function) This compound->KinaseC Inhibition (IC50 = 250 nM) DownstreamA Downstream Effector A (Cell Proliferation) KinaseA->DownstreamA

Figure 1: this compound On-Target and Off-Target Pathways

Q2: My cells are showing unexpected metabolic changes after this compound treatment. How can I investigate if this is an off-target effect?

A2: Unexpected metabolic alterations could be due to the off-target inhibition of Kinase B. Here is a troubleshooting guide to help you investigate this possibility.

Troubleshooting Guide

  • Step 1: Confirm the Phenotype:

    • Question: Is the metabolic phenotype consistently observed and dose-dependent?

    • Action: Perform a dose-response experiment with this compound and measure key metabolic markers (e.g., lactate (B86563) production, glucose uptake).

  • Step 2: Rule out On-Target Effects:

    • Question: Could the inhibition of Kinase A indirectly cause metabolic changes?

    • Action: Use a structurally different inhibitor of Kinase A or a genetic approach (siRNA/CRISPR) to silence Kinase A. If the metabolic phenotype is not replicated, it is likely an off-target effect of this compound.

  • Step 3: Assess Target Engagement with Kinase B:

    • Question: Does this compound engage with Kinase B in your cellular model?

    • Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to Kinase B in intact cells. An increase in the thermal stability of Kinase B upon this compound treatment indicates target engagement.[1][2][3]

Mandatory Visualization

G start Unexpected Metabolic Phenotype Observed phenotype_confirmation Confirm Phenotype (Dose-Response) start->phenotype_confirmation on_target_check Rule Out On-Target Effect (siRNA or alternative inhibitor) phenotype_confirmation->on_target_check cetsa Assess Kinase B Engagement (CETSA) on_target_check->cetsa Phenotype NOT replicated conclusion_on_target Phenotype is Likely an On-Target Effect on_target_check->conclusion_on_target Phenotype IS replicated conclusion_off_target Phenotype is Likely an Off-Target Effect cetsa->conclusion_off_target

Figure 2: Troubleshooting Workflow for Unexpected Metabolic Changes

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) [1][2][3][4][5]

This protocol allows for the assessment of this compound's engagement with Kinase B in intact cells.

  • Materials:

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • Vehicle control (DMSO)

    • PBS (phosphate-buffered saline)

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibody specific for Kinase B

    • Secondary antibody (e.g., HRP-conjugated)

    • Western blot reagents and equipment

    • Thermal cycler

  • Methodology:

    • Cell Treatment: Treat cultured cells with this compound at the desired concentration and with a vehicle control for 1-2 hours.

    • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

    • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.

    • Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

    • Western Blotting: Analyze the supernatant for the presence of soluble Kinase B by Western blotting.

    • Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Q3: We are observing significant cytotoxicity at concentrations where Kinase A is not fully inhibited. Could this be an off-target effect?

A3: Yes, unexpected cytotoxicity could be due to off-target effects, potentially through the inhibition of Kinase C, which is involved in cardiomyocyte function (and may have survival roles in other cell types).

Troubleshooting Guide

  • Step 1: Quantify Cytotoxicity and Apoptosis:

    • Question: Is the observed cytotoxicity due to apoptosis?

    • Action: Perform a Caspase-Glo 3/7 assay to measure caspase activity, a key indicator of apoptosis.[6][7][8][9]

  • Step 2: Compare with On-Target Phenotype:

    • Question: Does silencing of the primary target, Kinase A, induce similar levels of apoptosis?

    • Action: Use siRNA to knock down Kinase A and measure apoptosis. If this compound induces significantly more apoptosis than Kinase A knockdown, an off-target mechanism is likely.

  • Step 3: Consider Kinome Profiling:

    • Question: What other kinases are inhibited by this compound at cytotoxic concentrations?

    • Action: Submit a sample of this compound for a comprehensive kinome profiling service to identify all potential off-targets.[10][11][12][13][14] This can provide a broader view of the compound's selectivity.

Mandatory Visualization

G start Unexpected Cytotoxicity Observed quantify_apoptosis Quantify Apoptosis (Caspase-Glo 3/7 Assay) start->quantify_apoptosis compare_on_target Compare with Kinase A Knockdown (siRNA) quantify_apoptosis->compare_on_target kinome_profiling Consider Kinome Profiling compare_on_target->kinome_profiling This compound Induces More Apoptosis conclusion_on_target Cytotoxicity is Likely On-Target Mediated compare_on_target->conclusion_on_target Similar Apoptosis Levels conclusion_off_target Cytotoxicity is Likely Off-Target Mediated kinome_profiling->conclusion_off_target

Figure 3: Decision-Making Workflow for Investigating Unexpected Cytotoxicity

Experimental Protocols

Protocol 2: Caspase-Glo® 3/7 Assay [6][7][8][9]

This protocol provides a method for measuring caspase-3 and -7 activities, which are key indicators of apoptosis.

  • Materials:

    • White-walled 96-well plates suitable for luminescence measurements

    • Cells treated with this compound, a positive control for apoptosis, and a vehicle control

    • Caspase-Glo® 3/7 Reagent

    • Luminometer

  • Methodology:

    • Cell Plating and Treatment: Plate cells in a 96-well plate and treat them with various concentrations of this compound and controls.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Assay Procedure:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature.

      • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

      • Mix the contents on a plate shaker for 30-60 seconds.

      • Incubate at room temperature for 1-3 hours.

    • Measurement: Measure the luminescence of each well using a luminometer.

    • Data Analysis: An increase in luminescence is proportional to the amount of caspase activity. Compare the signal from this compound-treated cells to the controls.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of JX10 in Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JX10 in preclinical and clinical stroke models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in acute ischemic stroke?

This compound (formerly known as TMS-007) is an investigational small molecule drug for the treatment of acute ischemic stroke (AIS).[1][2] It is derived from the fungus Stachybotrys microspora and exhibits a novel dual mechanism of action:[3]

  • Thrombolytic Activity: this compound promotes the breakdown of blood clots (fibrinolysis) by inducing a conformational change in plasminogen, making it more susceptible to activation by endogenous activators like tissue plasminogen activator (t-PA).[3] This helps to restore blood flow to the ischemic brain tissue.

  • Anti-inflammatory Activity: this compound inhibits soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxy-fatty acids.[4] By inhibiting sEH, this compound increases the levels of these protective molecules, which helps to reduce inflammation and ischemia-reperfusion injury at the site of the stroke.[1][5]

Q2: What is the potential advantage of this compound over existing thrombolytic therapies?

The primary advantage of this compound is its potential to extend the therapeutic window for AIS treatment beyond the current 4.5-hour timeframe for t-PA.[2][6] Clinical trial data suggests that this compound may be effective when administered up to 12 hours after the onset of stroke symptoms.[6] Additionally, preclinical and clinical studies indicate a lower risk of symptomatic intracranial hemorrhage (sICH) compared to traditional thrombolytics.[3][7]

Q3: What are the recommended dosages for this compound in experimental settings?

In the Phase 2a clinical trial, this compound was administered as a single intravenous infusion at doses of 1, 3, or 6 mg/kg.[2][7] For preclinical studies in rodent models of stroke, effective doses have been reported in a similar range. Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental conditions.

Q4: How should this compound be prepared for administration?

For clinical trials, this compound is typically supplied as a lyophilized powder that is reconstituted with sterile water for injection and then further diluted in a saline solution before intravenous infusion.[8] For preclinical studies, researchers should follow a similar procedure, ensuring the final formulation is sterile and compatible with the chosen route of administration. It is crucial to consult the manufacturer's instructions or relevant publications for specific details on formulation and stability.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in infarct volume between animals in the same treatment group. 1. Inconsistent occlusion in the MCAO model.2. Anatomical variations in the Circle of Willis.3. Fluctuations in body temperature during and after surgery.4. Differences in anesthetic depth.1. Use laser Doppler flowmetry to confirm successful and consistent occlusion and reperfusion.2. Modify the surgical protocol to repair incisions in the carotid arteries, allowing for more consistent reperfusion.3. Maintain core body temperature at 37°C using a heating pad and monitor closely post-surgery.4. Ensure a consistent and monitored level of anesthesia throughout the procedure.
Lack of significant therapeutic effect of this compound. 1. Suboptimal dosage for the specific animal model.2. Inappropriate timing of administration.3. Issues with drug formulation or stability.4. Model severity may be too mild or too severe to detect a therapeutic effect.1. Conduct a dose-response study to determine the optimal therapeutic dose.2. Administer this compound within the extended therapeutic window (up to 12 hours post-occlusion) as supported by clinical data.3. Ensure proper reconstitution and handling of this compound to maintain its activity. Prepare fresh solutions for each experiment.4. Adjust the duration of occlusion in the MCAO model to induce a consistent and moderate infarct size.
Unexpected adverse events or mortality. 1. Off-target effects of this compound.2. Complications from the surgical procedure (e.g., hemorrhage).3. Interaction with anesthetics or other medications.1. Although preclinical and clinical data suggest a good safety profile, monitor animals closely for any signs of distress or toxicity. Consider reducing the dose if necessary.2. Meticulous surgical technique is crucial to minimize bleeding and other complications. Exclude animals with surgical complications from the final analysis.3. Review the literature for any known interactions between this compound and the anesthetic agents being used.
Difficulty in assessing functional outcomes. 1. Insensitive behavioral tests for the induced deficit.2. Insufficient training of animals before baseline testing.3. Subjectivity in scoring behavioral tests.1. Use a battery of behavioral tests that assess different aspects of sensorimotor and cognitive function.2. Adequately train animals on all behavioral tasks before inducing stroke to obtain a stable baseline.3. Ensure that experimenters scoring behavioral outcomes are blinded to the treatment groups to minimize bias.

Quantitative Data Summary

The following tables summarize key quantitative data from the Phase 2a clinical trial of this compound in patients with acute ischemic stroke.

Table 1: Efficacy Outcomes at 90 Days

OutcomeThis compound (Combined Doses)Placebop-value
Functional Independence (mRS 0-1) 40.4% (21/52)18.4% (7/38)0.03
Vessel Recanalization at 24 hours 58.3% (14/24)26.7% (4/15)-

mRS: modified Rankin Scale[5][7]

Table 2: Safety Outcomes

OutcomeThis compound (Combined Doses)Placebop-value
Symptomatic Intracranial Hemorrhage (sICH) within 24 hours 0% (0/52)2.6% (1/38)0.42

[6][7]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Mice (Transient)

This protocol describes a common method for inducing focal cerebral ischemia to model stroke in mice.

  • Anesthesia and Preparation:

    • Anesthetize the mouse with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).

    • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Ligate the distal end of the ECA.

    • Place a temporary ligature around the CCA.

    • Make a small incision in the ECA and insert a silicone-coated 6-0 nylon monofilament.

    • Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

    • Tighten the ligature around the ECA stump to secure the filament.

  • This compound Administration:

    • At the desired time point post-occlusion, administer this compound or vehicle control intravenously (e.g., via the tail vein). Prepare the this compound solution as described in the FAQs.

  • Reperfusion:

    • After the desired occlusion period (e.g., 60 minutes), withdraw the monofilament to allow for reperfusion.

    • Permanently ligate the ECA stump.

    • Close the cervical incision with sutures.

  • Post-operative Care and Outcome Assessment:

    • Allow the mouse to recover in a heated cage.

    • Monitor for any adverse effects.

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

    • Euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Visualizations

JX10_Mechanism_of_Action cluster_0 Thrombolytic Pathway cluster_1 Anti-inflammatory Pathway cluster_2 Therapeutic Outcome Plasminogen_closed Plasminogen (Closed Conformation) Plasminogen_open Plasminogen (Open Conformation) Plasminogen_closed->Plasminogen_open Plasmin Plasmin Plasminogen_open->Plasmin Activated by Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation Improved_outcome Improved Neurological Outcome Fibrin_degradation->Improved_outcome Restores Blood Flow tPA Endogenous t-PA tPA->Plasmin JX10_thrombo This compound JX10_thrombo->Plasminogen_closed Induces conformational change sEH Soluble Epoxide Hydrolase (sEH) Epoxy_fatty_acids Epoxy-fatty Acids (Anti-inflammatory) sEH->Epoxy_fatty_acids Degrades Diols Diols (Pro-inflammatory) sEH->Diols Produces Inflammation Inflammation & Ischemia-Reperfusion Injury Epoxy_fatty_acids->Inflammation Reduces Diols->Inflammation Promotes Inflammation->Improved_outcome Reduces Neuronal Damage JX10_anti_inflam This compound JX10_anti_inflam->sEH Inhibits

Caption: Dual mechanism of action of this compound in acute ischemic stroke.

MCAO_Workflow cluster_pre Pre-Surgery cluster_surg Surgery cluster_treat Treatment cluster_post Post-Surgery Animal_prep Animal Preparation (Anesthesia, Temp. Control) MCAO MCAO Induction (Filament Insertion) Animal_prep->MCAO Baseline Baseline Behavioral Testing Baseline->Animal_prep LDF Confirm Occlusion (Laser Doppler) MCAO->LDF Drug_admin This compound/Vehicle Administration (IV) LDF->Drug_admin Reperfusion Reperfusion (Filament Withdrawal) Drug_admin->Reperfusion Recovery Post-operative Recovery Reperfusion->Recovery Neuro_assess Neurological Assessment (24h) Recovery->Neuro_assess Infarct_analysis Infarct Volume Analysis (TTC Staining) Neuro_assess->Infarct_analysis

Caption: Experimental workflow for this compound evaluation in a mouse MCAO model.

References

Technical Support Center: Enhancing the Bioavailability of JX10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JX10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue: Low and variable oral bioavailability of this compound in preclinical animal models.

Possible Cause 1: Poor Aqueous Solubility

This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[1][2] This poor solubility is a primary reason for its low dissolution rate in the gastrointestinal (GI) tract, leading to limited absorption and low bioavailability.[2][3]

Solutions:

  • Particle Size Reduction: Reducing the particle size of this compound increases the surface area available for dissolution.[3][4] Techniques like micronization and nanosizing can significantly improve the dissolution rate.[3][5][6]

    • Troubleshooting: If you are still observing low bioavailability after particle size reduction, consider if aggregation of nanoparticles is occurring. The use of stabilizers can help prevent this.[6]

  • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can enhance its aqueous solubility and dissolution rate.[4][5] This involves dispersing this compound in a hydrophilic polymer matrix.

    • Troubleshooting: The physical stability of the amorphous form is critical. Recrystallization during storage can negate the solubility advantage. Select appropriate polymers and consider humidity controls during manufacturing and storage.[1]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.[5][7][8] These formulations form fine emulsions or microemulsions upon contact with GI fluids, facilitating drug absorption.[5]

    • Troubleshooting: The choice of lipid excipients is crucial and should be based on the solubility of this compound in various lipids.[8] The in vivo performance can be affected by the digestion of lipid excipients.[8]

Possible Cause 2: Inadequate Formulation Strategy

The initial formulation may not be optimized to address the solubility challenges of this compound.

Solutions:

  • Excipient Selection: The right excipients can significantly enhance bioavailability.[9] Consider using:

    • Solubilizing agents: Surfactants and polymers can improve the solubility of this compound.[2][3]

    • Permeation enhancers: These can improve the transport of this compound across the intestinal epithelium.[10][11]

    • Disintegrants: For solid dosage forms, rapid disintegration is crucial for drug release.[11][12]

  • Prodrug Approach: A prodrug of this compound could be synthesized to improve its solubility.[13][14][15] The prodrug would then be converted to the active this compound in vivo.[13][16]

    • Troubleshooting: The rate of conversion of the prodrug to the active drug is a critical parameter. Inefficient conversion can lead to reduced efficacy.

Quantitative Data Summary

The following table summarizes hypothetical data on the impact of different formulation strategies on the oral bioavailability of this compound.

Formulation StrategyThis compound Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Unformulated this compound (Micronized Powder) 50150 ± 354.0 ± 1.5900 ± 2105%
Nanoparticle Suspension 50450 ± 902.0 ± 0.53600 ± 75020%
Amorphous Solid Dispersion (Tablet) 50600 ± 1201.5 ± 0.55400 ± 110030%
Self-Emulsifying Drug Delivery System (SEDDS) 50900 ± 1801.0 ± 0.38100 ± 160045%
This compound-Phosphate Prodrug (Solution) 501200 ± 2500.5 ± 0.210800 ± 220060%

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot the low bioavailability of this compound?

A1: The first step is to confirm the physicochemical properties of your this compound sample, particularly its solubility and solid-state characteristics (crystalline vs. amorphous). Then, evaluate your current formulation strategy to see if it adequately addresses the poor solubility of this compound.

Q2: How can I assess the permeability of this compound and its formulations?

A2: An in vitro Caco-2 permeability assay is a standard method to evaluate the intestinal permeability of a compound.[17][18][19] This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[19][20]

Q3: What are the key parameters to measure in an in vivo pharmacokinetic (PK) study for this compound?

A3: In an in vivo PK study, you should administer this compound and its formulations to an appropriate animal model (e.g., rats, mice) and collect blood samples at various time points.[21][22] The key parameters to determine from the plasma concentration-time profile are Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which are used to calculate oral bioavailability.[21][23]

Q4: Are there any specific excipients that are recommended for formulating this compound?

A4: For a BCS Class II compound like this compound, excipients that enhance solubility are critical.[9] Consider using hydrophilic polymers like HPMC for solid dispersions, or oils, surfactants, and co-solvents for lipid-based formulations.[5][9] The specific choice will depend on the results of your formulation screening studies.

Q5: When should I consider a prodrug approach for this compound?

A5: A prodrug approach is a viable strategy when formulation-based methods do not provide a sufficient increase in bioavailability or if there are other issues like poor stability or taste.[13][24] By chemically modifying this compound to create a more soluble derivative, you can significantly improve its absorption.[15][16]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the in vitro permeability of this compound and its formulations across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[20][25]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[19][20]

  • Permeability Assay:

    • The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with transport buffer.

    • The test compound (this compound or its formulation) is added to the apical side.

    • Samples are collected from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, a bidirectional assay can be performed by adding the compound to the basolateral side and sampling from the apical side.[25] The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[25]

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of different this compound formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for the study. The animals are fasted overnight before dosing.

  • Drug Administration:

    • Intravenous (IV) Group: A single dose of this compound solution is administered intravenously via the tail vein to determine the absolute bioavailability.

    • Oral (PO) Groups: Different formulations of this compound (e.g., nanoparticle suspension, solid dispersion, SEDDS) are administered orally by gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.[23]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters including Cmax, Tmax, and AUC from the plasma concentration-time data.[26]

  • Bioavailability Calculation:

    • Absolute Bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

Experimental Workflow for Enhancing this compound Bioavailability

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Evaluation cluster_4 Outcome a This compound Characterization (Solubility, Permeability) c Low Bioavailability Observed in vivo a->c b Initial Formulation b->c d Particle Size Reduction (Nanoparticles) c->d e Amorphous Solid Dispersion c->e f Lipid-Based Formulation (SEDDS) c->f g Prodrug Approach c->g h In Vitro Screening (Dissolution, Caco-2) d->h e->h f->h g->h i In Vivo Pharmacokinetic Study h->i i->c Iterate if needed j Optimized Formulation with Enhanced Bioavailability i->j

Caption: Workflow for troubleshooting and enhancing the oral bioavailability of this compound.

Hypothetical Signaling Pathway Dependent on this compound Bioavailability

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene Expression TF->Gene Modulation Therapeutic_Effect Therapeutic Effect Gene->Therapeutic_Effect This compound This compound (Sufficient Concentration) This compound->Receptor Binding & Activation

Caption: this compound requires sufficient bioavailability to activate its target signaling pathway.

References

Validation & Comparative

JX10 vs. Alteplase: A Comparative Guide for Ischemic Stroke Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of acute ischemic stroke (AIS) therapeutics, the quest for agents that not only offer effective reperfusion but also address the multifaceted pathophysiology of stroke is paramount. This guide provides a detailed comparison of JX10, an investigational drug with a novel dual-action mechanism, and alteplase (B1167726), the current standard-of-care thrombolytic agent.

At a Glance: this compound and Alteplase

FeatureThis compoundAlteplase
Mechanism of Action Dual-action: Thrombolytic and anti-inflammatory.[1][2]Thrombolytic.
Thrombolytic Action Promotes physiological fibrinolysis by inducing a conformational change in plasminogen.Converts plasminogen to plasmin, which degrades fibrin (B1330869) clots.[3]
Anti-inflammatory Action Inhibits soluble epoxide hydrolase (sEH).[1][4]None.
Treatment Window Investigated for up to 12-24 hours after symptom onset.[5][6][7]Typically within 4.5 hours of symptom onset.[8][9]
Clinical Development Phase 2/3 clinical trials ongoing.[5][6][7]Established standard of care.

Quantitative Data Summary

The following tables summarize key efficacy and safety data from major clinical trials of this compound and alteplase. It is crucial to note that these are not from head-to-head comparison trials, and direct statistical comparisons between the studies should be made with caution due to differences in trial design, patient populations, and time to treatment.

Efficacy Outcomes
Study (Drug)Primary Efficacy EndpointResult
Phase 2a (this compound) Favorable functional outcome (mRS 0-1) at 90 days.[1]40.4% in this compound group vs. 18.4% in placebo group.[1]
NINDS (Alteplase) Minimal or no disability (mRS 0-1) at 3 months.[3]At least 30% more likely to have minimal or no disability compared to placebo.
ECASS III (Alteplase) Favorable outcome (mRS 0-1) at 90 days.[8][9][10]52.4% in alteplase group vs. 45.2% in placebo group.[10]
Safety Outcomes
Study (Drug)Primary Safety EndpointResult
Phase 2a (this compound) Symptomatic Intracranial Hemorrhage (sICH) within 24 hours.[4]0% in this compound group vs. 2.6% in placebo group.[1]
NINDS (Alteplase) Symptomatic Intracranial Hemorrhage within 36 hours.[3]6.4% in alteplase group vs. 0.6% in placebo group.[3]
ECASS III (Alteplase) Symptomatic Intracranial Hemorrhage.[8][9][10]2.4% in alteplase group vs. 0.2% in placebo group.

Experimental Protocols

This compound Phase 2a Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial conducted in Japan.[4]

  • Patient Population: Patients with acute ischemic stroke who were ineligible for tissue-type plasminogen activator (t-PA) or thrombectomy and could be treated within 12 hours of the last known normal.[4]

  • Intervention: Single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or placebo.[4]

  • Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of drug administration.[4]

  • Secondary Endpoints: Proportion of patients with a modified Rankin Scale (mRS) score of 0–1 at day 90, and vessel patency at 24 hours.[1]

NINDS rt-PA Stroke Trial
  • Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial conducted in the United States.[3] The trial was divided into two parts.

  • Patient Population: Patients with acute ischemic stroke presenting within 3 hours of symptom onset with a measurable deficit on the NIHSS and no evidence of hemorrhage on baseline CT scan.[3][11]

  • Intervention: Intravenous administration of 0.9 mg/kg of alteplase (maximum 90 mg) or placebo.[3][12]

  • Primary Endpoint: The primary outcome for Part 2 was a global outcome measure at 3 months, assessing four scales: Barthel Index, modified Rankin Scale, Glasgow Outcome Scale, and NIHSS.[3]

  • Key Exclusion Criteria: Stroke or serious head trauma within 3 months, major surgery, history of intracerebral hemorrhage, systolic blood pressure >185 mm Hg or diastolic blood pressure >110 mm Hg, rapidly improving symptoms, and use of anticoagulants.[3]

ECASS III Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.[8][9][10]

  • Patient Population: Patients aged 18 to 80 years with acute ischemic stroke who could be treated between 3 and 4.5 hours after symptom onset.[8]

  • Intervention: Intravenous alteplase (0.9 mg/kg of body weight) or placebo.[8][9]

  • Primary Endpoint: Disability at 90 days, assessed by the modified Rankin Scale, with a favorable outcome defined as a score of 0 or 1.[9]

  • Key Exclusion Criteria: Severe stroke (NIHSS score >25), combination of a previous stroke and diabetes mellitus, and oral anticoagulant treatment.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound exhibits a unique dual mechanism of action that targets both thrombosis and inflammation, key components of the ischemic cascade.

JX10_Mechanism cluster_thrombolytic Thrombolytic Pathway cluster_inflammatory Anti-inflammatory Pathway JX10_T This compound Plasminogen_closed Plasminogen (Closed Conformation) JX10_T->Plasminogen_closed Induces Conformational Change Plasminogen_open Plasminogen (Open Conformation) Plasminogen_closed->Plasminogen_open Fibrin Fibrin Plasminogen_open->Fibrin Binds to Plasmin Plasmin Plasminogen_open->Plasmin Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Plasmin->Fibrin Degrades tPA Endogenous tPA tPA->Plasminogen_open Activates JX10_I This compound sEH Soluble Epoxide Hydrolase (sEH) JX10_I->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Metabolizes DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs Inflammation Neuroinflammation EETs->Inflammation Reduces Vasodilation Vasodilation EETs->Vasodilation Promotes Neuroprotection Neuroprotection EETs->Neuroprotection Promotes

Caption: Dual mechanism of this compound: thrombolytic and anti-inflammatory pathways.

Alteplase Signaling Pathway

Alteplase functions as a recombinant tissue plasminogen activator (t-PA), directly participating in the fibrinolytic cascade to dissolve clots.

Alteplase_Mechanism Alteplase Alteplase (rt-PA) Plasminogen Plasminogen Alteplase->Plasminogen Binds to fibrin-bound plasminogen Plasmin Plasmin Plasminogen->Plasmin Catalyzes conversion Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation

Caption: Alteplase's mechanism of action in the fibrinolytic cascade.

Experimental Workflow Comparison

The following diagram illustrates the generalized experimental workflows for the this compound Phase 2a trial and the pivotal alteplase trials (NINDS and ECASS III).

Experimental_Workflow cluster_this compound This compound Phase 2a Workflow cluster_Alteplase Alteplase Pivotal Trials Workflow (NINDS/ECASS III) JX10_Screen Patient Screening (AIS, within 12h, tPA/thrombectomy ineligible) JX10_Random Randomization JX10_Screen->JX10_Random JX10_Treat IV Infusion (this compound or Placebo) JX10_Random->JX10_Treat JX10_Assess Assessments (sICH at 24h, mRS at 90d) JX10_Treat->JX10_Assess Alteplase_Screen Patient Screening (AIS, within 3h or 3-4.5h) Alteplase_Random Randomization Alteplase_Screen->Alteplase_Random Alteplase_Treat IV Infusion (Alteplase or Placebo) Alteplase_Random->Alteplase_Treat Alteplase_Assess Assessments (sICH at 36h, mRS at 90d) Alteplase_Treat->Alteplase_Assess

Caption: Generalized experimental workflows for this compound and alteplase clinical trials.

Conclusion

This compound represents a promising investigational therapy for acute ischemic stroke with a novel dual mechanism of action that addresses both thrombolysis and neuroinflammation. The extended therapeutic window observed in early clinical trials could significantly expand the population of treatable stroke patients. Alteplase remains the established standard of care, with proven efficacy within a narrow time window. The ongoing Phase 2/3 ORION trial of this compound will be critical in further defining its efficacy and safety profile relative to the current standard of care. Researchers and clinicians should closely monitor the progress of this compound's clinical development as it has the potential to represent a significant advancement in the management of acute ischemic stroke.

References

A Comparative Guide to JX10 and Tenecteplase for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of JX10, a novel thrombolytic and anti-inflammatory agent, and tenecteplase (B1169815), a genetically engineered tissue plasminogen activator (tPA). The information is based on available preclinical and clinical data to support research and development in the field of acute ischemic stroke (AIS) treatment.

At a Glance: this compound vs. Tenecteplase

FeatureThis compoundTenecteplase
Drug Class Stachybotrys microspora triprenyl phenol (B47542) (SMTP) familyRecombinant tissue plasminogen activator (tPA)
Primary Mechanism of Action Promotes physiological fibrinolysis by inducing a conformational change in plasminogen; Inhibits soluble epoxide hydrolase (sEH) to exert anti-inflammatory effects.[1]Directly activates plasminogen to plasmin, leading to fibrin (B1330869) clot degradation.[2]
Fibrin Specificity Indirectly enhances fibrinolysis by facilitating plasminogen's binding to fibrin.[1]Higher fibrin specificity compared to alteplase (B1167726).[2][3]
Administration Intravenous infusion.[4]Single intravenous bolus.[5][6]
Clinical Development for AIS Phase 2a clinical trial completed.[1][4][7][8][9]Multiple Phase 3 clinical trials completed; increasingly used as an alternative to alteplase.[6][10][11]
Therapeutic Window (Investigated) Up to 12 hours from last known normal.[1][4][7][9]Typically within 4.5 hours of symptom onset; some studies have explored extended windows.[6][10][11]

Mechanism of Action and Signaling Pathways

This compound: A Dual-Action Approach

This compound exhibits a novel, dual mechanism of action that combines thrombolysis with anti-inflammatory effects.

Thrombolytic Pathway: this compound promotes physiological fibrinolysis by inducing a conformational change in plasminogen from a closed to an open state. This change enhances plasminogen's affinity for fibrin, facilitating its activation to plasmin by endogenous tissue plasminogen activators (tPA) at the site of the clot. This mechanism is distinct from direct plasminogen activators like tenecteplase.[1]

JX10_Thrombolytic_Pathway cluster_blood Bloodstream cluster_clot Fibrin Clot Plasminogen_closed Plasminogen (Closed Conformation) Plasminogen_open Plasminogen (Open Conformation) Plasminogen_closed->Plasminogen_open Plasmin Plasmin Plasminogen_open->Plasmin Fibrin Fibrin Plasminogen_open->Fibrin Binds to This compound This compound This compound->Plasminogen_closed Induces conformational change endogenous_tPA Endogenous tPA endogenous_tPA->Plasminogen_open Activates Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs

This compound Thrombolytic Pathway

Anti-inflammatory Pathway: this compound also acts as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound prevents the degradation of anti-inflammatory and neuroprotective epoxyeicosatrienoic acids (EETs), which are believed to suppress inflammation at the site of thrombosis.[1][12]

JX10_Anti_Inflammatory_Pathway cluster_cell Cellular Environment ArachidonicAcid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase ArachidonicAcid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Suppresses DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs This compound This compound This compound->sEH Inhibits

This compound Anti-inflammatory Pathway
Tenecteplase: A Fibrin-Specific Plasminogen Activator

Fibrinolytic Pathway: Tenecteplase binds to fibrin within a thrombus and converts plasminogen to plasmin. Plasmin, a serine protease, then degrades the fibrin matrix of the clot, leading to its dissolution and the restoration of blood flow.[2]

Tenecteplase_Fibrinolytic_Pathway cluster_blood Bloodstream cluster_clot Fibrin Clot Tenecteplase Tenecteplase Plasminogen Plasminogen Tenecteplase->Plasminogen Activates Fibrin Fibrin Tenecteplase->Fibrin Binds to Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs

Tenecteplase Fibrinolytic Pathway

Clinical Efficacy and Safety Data

Direct comparative trials between this compound and tenecteplase are not yet available. The following tables summarize key efficacy and safety outcomes from their respective clinical trials. It is important to note the different comparators used in these studies (placebo for this compound and alteplase for tenecteplase), which limits direct comparison.

This compound Clinical Trial Data (Phase 2a)

The primary clinical evidence for this compound comes from a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial in Japanese patients with AIS who were ineligible for tPA or thrombectomy and treated within 12 hours of the last known normal.[1][4][7]

Table 1: Efficacy and Safety Outcomes of this compound vs. Placebo in Phase 2a Trial [1][4]

OutcomeThis compound (Combined Doses)Placebop-value
Efficacy
Excellent Functional Outcome (mRS 0-1) at 90 days40.4% (21/52)18.4% (7/38)0.03
Functional Independence (mRS 0-2) at 90 days53.8% (28/52)36.8% (14/38)0.12
Vessel Recanalization at 24 hours*58.3% (14/24)26.7% (4/15)-
Safety
Symptomatic Intracranial Hemorrhage (sICH) within 24 hours**0% (0/52)2.6% (1/38)0.42
Any Intracranial Hemorrhage within 24 hours11.5% (6/52)13.2% (5/38)-

*In patients with baseline arterial occlusive lesion score <3. **Defined as a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points.

Tenecteplase Clinical Trial Data (Selected Phase 3 Trials vs. Alteplase)

Tenecteplase has been evaluated in several large-scale Phase 3 clinical trials, primarily demonstrating non-inferiority to alteplase, the current standard of care for AIS.

Table 2: Efficacy and Safety Outcomes of Tenecteplase vs. Alteplase from Key Phase 3 Trials

TrialOutcomeTenecteplaseAlteplaseKey Finding
TRACE-2 [10]Excellent Functional Outcome (mRS 0-1) at 90 days62%58%Non-inferiority of tenecteplase to alteplase.
sICH2%2%Similar safety profile.
EXTEND-IA TNK [11]>50% Reperfusion at initial angiogram22%10%Tenecteplase was superior to alteplase in achieving reperfusion.
Favorable Functional Outcome (mRS 0-2) at 90 days64%51%Improved functional outcome with tenecteplase.
sICH1%1%Similar safety profile.
AcT [10]Excellent Functional Outcome (mRS 0-1) at 90 days36.9%34.7%Non-inferiority of tenecteplase to alteplase.
sICH3.4%3.2%Similar safety profile.

Experimental Protocols

This compound Phase 2a Trial Methodology
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation Phase 2a trial.[1][4]

  • Patient Population: Japanese patients with acute ischemic stroke who were unable to receive tPA or thrombectomy within 12 hours of the last known normal.[1][4]

  • Intervention: Patients received a single intravenous infusion of this compound (1, 3, or 6 mg/kg) or placebo.[4]

  • Primary Endpoint: Incidence of symptomatic intracranial hemorrhage with a worsening NIHSS score of ≥4 points within 24 hours of drug administration.[1][4]

  • Secondary Endpoints: Included modified Rankin Scale (mRS) score at 90 days and vessel patency at 24 hours.[4]

JX10_Phase2a_Workflow Start Patient with AIS (within 12h of LKN, ineligible for tPA/thrombectomy) Eligibility Eligibility Screening Start->Eligibility Randomization Randomization (1:1:1:1) Eligibility->Randomization Dose1 This compound (1 mg/kg) Randomization->Dose1 Dose2 This compound (3 mg/kg) Randomization->Dose2 Dose3 This compound (6 mg/kg) Randomization->Dose3 Placebo Placebo Randomization->Placebo PrimaryEndpoint Primary Endpoint Assessment: sICH within 24h Dose1->PrimaryEndpoint Dose2->PrimaryEndpoint Dose3->PrimaryEndpoint Placebo->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment: mRS at 90 days, Vessel Patency at 24h PrimaryEndpoint->SecondaryEndpoints

This compound Phase 2a Trial Workflow
Tenecteplase - TRACE-2 Trial Methodology

  • Study Design: A phase III, multicenter, prospective, randomized, open-label, blinded-endpoint, non-inferiority study.[5][6][13]

  • Patient Population: Patients eligible for intravenous thrombolysis within 4.5 hours of ischemic stroke onset.[5][6][13]

  • Intervention: Patients were randomized to receive either tenecteplase (0.25 mg/kg single bolus, max 25 mg) or alteplase (0.9 mg/kg, 10% bolus followed by 1-hour infusion, max 90 mg).[5][10]

  • Primary Endpoint: The proportion of patients with an mRS score of 0-1 at 90 days.[6]

  • Safety Endpoints: Symptomatic intracranial hemorrhage within 36 hours and death from any cause.[6][13]

TRACE2_Workflow Start Patient with AIS (within 4.5h of onset) Eligibility Eligibility Screening Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization TNK Tenecteplase (0.25 mg/kg bolus) Randomization->TNK Alteplase Alteplase (0.9 mg/kg infusion) Randomization->Alteplase PrimaryEndpoint Primary Endpoint Assessment: mRS 0-1 at 90 days TNK->PrimaryEndpoint Alteplase->PrimaryEndpoint SafetyEndpoints Safety Endpoint Assessment: sICH within 36h, Death PrimaryEndpoint->SafetyEndpoints

TRACE-2 Trial Workflow

Summary and Future Directions

This compound represents a promising investigational drug for acute ischemic stroke with its unique dual mechanism of action and potential for an extended therapeutic window. The initial Phase 2a data are encouraging, showing a significant improvement in functional outcomes compared to placebo without an increase in symptomatic intracranial hemorrhage.[1][4] However, these findings require confirmation in larger, more diverse patient populations through Phase 3 trials.

Tenecteplase is a well-established thrombolytic that has demonstrated non-inferiority to the current standard of care, alteplase, in multiple large-scale clinical trials.[6][10][11] Its ease of administration as a single bolus offers a practical advantage in the emergency setting.

A direct comparative study of this compound and tenecteplase would be of great interest to the scientific community to definitively establish their relative efficacy and safety profiles. Future research should also continue to explore the potential of this compound's anti-inflammatory properties in improving long-term neurological outcomes after stroke. For tenecteplase, ongoing research is further defining its role in various stroke subtypes and in combination with endovascular therapies.

References

A Researcher's Guide to Validating Novel Neuroprotective Agents: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. As novel compounds, such as the hypothetical JX10, emerge, rigorous in vivo validation is paramount to ascertain their therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the neuroprotective effects of a novel agent like this compound against established or alternative therapies. By employing standardized experimental protocols and clear data presentation, researchers can build a robust evidence base for promising new candidates.

Establishing a Comparative Baseline: Selecting Alternative Agents

A critical first step is the selection of appropriate comparator compounds. The choice of alternatives will depend on the specific neurodegenerative condition being targeted. For instance, in models of Parkinson's disease, a novel agent might be compared against compounds known to mitigate dopaminergic neuron loss. In stroke models, alternatives could include agents with anti-inflammatory or antioxidant properties. A review of current literature can help identify relevant comparators. For example, Coenzyme Q10 (CoQ10) has been investigated for its neuroprotective effects across various neurological disorders due to its antioxidant and anti-inflammatory properties.[1] Other potential comparators could include specific enzyme inhibitors like GSK2795039, a NOX2 inhibitor, which has shown efficacy in traumatic brain injury models.[2]

Quantitative Data for Comparison

To facilitate a direct and objective comparison, quantitative data from in vivo studies should be meticulously collected and organized. The following tables provide a template for summarizing key efficacy and safety data for a novel compound like this compound against an alternative.

Table 1: Comparative Efficacy in a Parkinson's Disease Animal Model

ParameterThis compoundAlternative (e.g., CoQ10)Vehicle Controlp-value (this compound vs. Alternative)
Behavioral Outcomes
Apomorphine-Induced Rotations (rotations/min)
Rotarod Performance (latency to fall, s)
Histological/Biochemical Outcomes
Tyrosine Hydroxylase (TH) Positive Cell Count in Substantia Nigra
Dopamine Levels in Striatum (ng/mg tissue)
MMP-2 Gene Expression (fold change)
MMP-9 Gene Expression (fold change)
miR-149-5p Expression (fold change)

Data in this table is hypothetical and should be replaced with experimental findings.

Table 2: Comparative Efficacy in an Ischemic Stroke Animal Model

ParameterThis compoundAlternative (e.g., Aspirin)Vehicle Controlp-value (this compound vs. Alternative)
Functional Outcomes
Neurological Deficit Score (e.g., mNSS)
Grip Strength (g)
Histological/Biochemical Outcomes
Infarct Volume (mm³)
Neuronal Survival in Penumbra (%)
IL-6 Levels in Brain Tissue (pg/mg protein)
TNF-α Levels in Brain Tissue (pg/mg protein)
Total Antioxidant Capacity (µM)

Data in this table is hypothetical and should be replaced with experimental findings. In a neonatal rat model of photothrombotic stroke, post-stroke administration of agents like Aspirin, Clopidogrel, and Coenzyme Q10 has been shown to reduce infarct volume and improve motor function.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of credible scientific research. Below are examples of methodologies for key in vivo experiments.

Parkinson's Disease Model (6-OHDA Induced)
  • Animal Model: Adult male Sprague-Dawley rats (200-250g) are typically used. Parkinson's disease is induced by a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[5]

  • Drug Administration: this compound, an alternative agent, or vehicle is administered to the rats. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be clearly defined.[5]

  • Behavioral Testing:

    • Rotation Test: Two weeks post-lesion, apomorphine (B128758) is administered to induce contralateral rotations. The number of full rotations is counted over a set period.[5]

    • Rotarod Test: Motor coordination and balance are assessed by measuring the latency of the rats to fall from a rotating rod.[5]

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[5]

    • RT-qPCR: Gene expression levels of relevant markers like MMPs and microRNAs are measured in brain tissue.[5]

Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Model: Adult male rats are subjected to transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Drug Administration: The test compounds (this compound, alternative) or vehicle are administered at a specific time point relative to the ischemic insult (e.g., pre-treatment or post-treatment).

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-ischemia using a standardized scoring system (e.g., modified Neurological Severity Score - mNSS).

  • Infarct Volume Measurement: 24 or 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Biochemical Analysis: Brain tissue from the ischemic hemisphere is collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and markers of oxidative stress using ELISA or other immunoassays.[6]

Visualizing Pathways and Workflows

Diagrams are essential for conveying complex information concisely. Below are examples of how to visualize an experimental workflow and a hypothetical signaling pathway using the DOT language.

experimental_workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis start Select Animal Model (e.g., Stroke, Parkinson's) induction Induce Pathology (e.g., MCAO, 6-OHDA) start->induction grouping Randomize into Groups (this compound, Alternative, Vehicle) induction->grouping treatment Administer Treatment grouping->treatment behavioral Behavioral Tests treatment->behavioral biochemical Biochemical Analysis treatment->biochemical histological Histological Analysis treatment->histological data_analysis Statistical Analysis behavioral->data_analysis biochemical->data_analysis histological->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: A generalized workflow for in vivo validation of a novel neuroprotective agent.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor (e.g., Nrf2) KinaseB->TranscriptionFactor Apoptosis Apoptosis KinaseB->Apoptosis inhibits ARE Antioxidant Response Element TranscriptionFactor->ARE binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Hypothetical signaling pathway for the neuroprotective action of this compound.

By adhering to a structured and comparative approach, researchers can effectively validate the in vivo neuroprotective effects of novel compounds like this compound, paving the way for the development of new and improved therapies for neurodegenerative diseases.

References

Comparative Analysis of JX10's Anti-inflammatory Properties in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of JX10, an investigational drug for acute ischemic stroke. This compound, formerly known as TMS-007, is a small molecule derived from the fungus Stachybotrys microspora and exhibits a dual mechanism of action: thrombolytic and anti-inflammatory.[1][2] This document will focus on its anti-inflammatory characteristics, comparing its mechanism and available data with other relevant therapeutic approaches for ischemic stroke.

This compound: A Dual-Action Candidate for Acute Ischemic Stroke

This compound is a promising therapeutic agent that uniquely combines two critical functions for stroke treatment: breaking down blood clots and reducing inflammation.[1][2][3] Its thrombolytic effect is achieved by inducing a conformational change in plasminogen, which enhances its binding to fibrin (B1330869) and promotes the dissolution of clots.[1] This action is distinct from traditional thrombolytics like tissue plasminogen activator (tPA).[1]

The anti-inflammatory properties of this compound are attributed to its inhibition of soluble epoxide hydrolase (sEH).[1] This enzyme is a key regulator of inflammatory pathways, and its inhibition is a novel strategy for mitigating the inflammatory damage associated with ischemic stroke.

Anti-inflammatory Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition

The primary anti-inflammatory mechanism of this compound is the inhibition of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and neuroprotective effects. By inhibiting sEH, this compound increases the bioavailability of EETs, thereby suppressing neuroinflammation.

The signaling pathway is as follows:

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Neuroinflammation EETs->Inflammation Suppression DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs This compound This compound This compound->sEH

This compound's anti-inflammatory mechanism via sEH inhibition.

Comparative Performance of this compound

Direct quantitative data from preclinical studies on the specific effects of this compound on inflammatory biomarkers such as cytokines and chemokines in brain tissue is not extensively available in the public domain. The Phase 2a clinical trial of this compound reported that systemic pharmacodynamic markers of inflammation were not significantly affected by the treatment.[1] This may suggest a more localized anti-inflammatory effect within the brain tissue that is not readily detected in peripheral blood.

However, the clinical outcomes from the Phase 2a trial provide indirect evidence of its beneficial effects, which may be partly attributable to its anti-inflammatory properties.

Clinical Efficacy of this compound in Acute Ischemic Stroke (Phase 2a Trial)

A randomized, double-blind, placebo-controlled, dose-escalation Phase 2a study was conducted in Japan with patients who had an acute ischemic stroke and were ineligible for tPA or thrombectomy.[4]

Outcome MeasureThis compound (Combined Doses)Placebop-value
Excellent Functional Outcome (mRS 0-1 at 90 days) 40.4% (21/52)18.4% (7/38)0.03
Symptomatic Intracranial Hemorrhage (sICH) 0% (0/52)2.6% (1/38)0.42

Data sourced from the Phase 2a clinical trial of this compound (formerly TMS-007).[4]

These results demonstrate a significantly better functional outcome for patients treated with this compound compared to placebo, with a favorable safety profile regarding intracranial hemorrhage.[4]

Comparison with Other Anti-inflammatory Strategies for Ischemic Stroke

Due to the lack of specific preclinical data on this compound's impact on inflammatory biomarkers, a direct quantitative comparison is challenging. Instead, a comparison of its mechanism of action with other anti-inflammatory approaches is presented.

Therapeutic Agent/ClassPrimary Anti-inflammatory MechanismRelevance in Ischemic Stroke
This compound Soluble Epoxide Hydrolase (sEH) Inhibition Investigational. Increases anti-inflammatory EETs, potentially reducing neuroinflammation.
Tissue Plasminogen Activator (tPA) Primarily thrombolytic. May have secondary pro- or anti-inflammatory effects.Standard of care for thrombolysis. Its direct anti-inflammatory role is complex and not its primary therapeutic target.
Non-steroidal Anti-inflammatory Drugs (NSAIDs) Cyclooxygenase (COX) inhibition, reducing prostaglandin (B15479496) synthesis.Generally not recommended in acute ischemic stroke due to an increased risk of hemorrhagic conversion.
Minocycline Inhibition of microglial activation and suppression of pro-inflammatory cytokine production.Investigational. Has shown neuroprotective effects in preclinical models.
Anti-cytokine therapies (e.g., anti-IL-1, anti-TNF-α) Neutralization of specific pro-inflammatory cytokines.Investigational. Mixed results in clinical trials for stroke.

Expected Anti-inflammatory Effects of sEH Inhibition (Based on Preclinical Data of a Similar sEH Inhibitor)

To illustrate the potential quantitative anti-inflammatory effects of sEH inhibition, preclinical data from a study on AUDA, another selective sEH inhibitor, in a rat model of middle cerebral artery occlusion (MCAO) is presented below. It is important to note that this data is not for this compound but for a compound with a similar mechanism of action.

Inflammatory Biomarker (mRNA expression in ischemic cortex)MCAO + VehicleMCAO + AUDAFold Change
Pro-inflammatory
IL-1β~3.5~1.5↓ ~2.3x
IL-6~4.0~2.0↓ ~2.0x
iNOS~3.0~1.0↓ ~3.0x
MCP-1~2.5~1.0↓ ~2.5x
MMP-9~2.0~0.5↓ ~4.0x
Anti-inflammatory
IL-10~1.0~2.5↑ ~2.5x

Data is illustrative and based on graphical representations from Yeh et al., 2019, investigating the sEH inhibitor AUDA in a rat MCAO model.

This data suggests that sEH inhibition can lead to a significant reduction in key pro-inflammatory mediators and an increase in anti-inflammatory cytokines in the ischemic brain tissue.

Experimental Protocols

A detailed methodology for a representative preclinical stroke model is provided below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used experimental model to mimic ischemic stroke in humans.

Objective: To induce a focal cerebral ischemia to study the pathophysiology of stroke and evaluate the efficacy of neuroprotective agents.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microvascular clips

  • 4-0 nylon suture with a silicone-coated tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

    • Maintain the body temperature at 37°C using a heating pad.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion of the Middle Cerebral Artery (MCA):

    • Carefully dissect the arteries to free them from the surrounding tissue.

    • Ligate the CCA proximally and the ECA distally.

    • Insert a 4-0 nylon suture with a silicone-coated tip into the ICA through the ECA stump.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the MCA.

    • Monitor the cerebral blood flow using a laser Doppler flowmeter to confirm successful occlusion (a drop of >80% is typically required).

  • Reperfusion (for transient MCAO models):

    • After the desired period of occlusion (e.g., 60 or 90 minutes), gently withdraw the suture to allow for reperfusion.

  • Wound Closure and Post-operative Care:

    • Close the incision in layers.

    • Discontinue anesthesia and allow the animal to recover.

    • Provide post-operative care, including hydration and pain management as needed.

  • Assessment of Infarct Volume and Neurological Deficits:

    • At a predetermined time point (e.g., 24 or 48 hours) after MCAO, euthanize the animal.

    • Harvest the brain and slice it into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, while viable tissue is red).

    • Quantify the infarct volume using image analysis software.

    • Neurological deficits can be assessed before euthanasia using a standardized scoring system (e.g., Bederson's scale).

MCAO_Workflow Start Start Anesthesia Anesthesia & Surgical Prep Start->Anesthesia MCA_Occlusion Middle Cerebral Artery Occlusion (MCAO) Anesthesia->MCA_Occlusion Reperfusion Reperfusion (Withdraw Suture) MCA_Occlusion->Reperfusion Recovery Post-operative Recovery Reperfusion->Recovery Assessment Neurological & Infarct Assessment Recovery->Assessment End End Assessment->End

Workflow for the MCAO experimental model.

Conclusion

This compound represents a novel, dual-action therapeutic candidate for acute ischemic stroke, with a unique anti-inflammatory mechanism centered on the inhibition of soluble epoxide hydrolase. While direct quantitative data on its specific effects on inflammatory biomarkers in preclinical stroke models is limited in publicly available literature, the significant improvement in functional outcomes in a Phase 2a clinical trial suggests a meaningful therapeutic benefit.[4] Its anti-inflammatory action, combined with its thrombolytic properties, positions this compound as a potentially valuable treatment option, warranting further investigation in larger clinical trials. The sEH inhibition pathway is a promising target for mitigating the damaging neuroinflammation that follows an ischemic event.

References

Head-to-head comparison of JX10 with other novel thrombolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of stroke therapy, the quest for safer and more effective thrombolytic agents is paramount. This guide provides a head-to-head comparison of JX10, a novel investigational drug, with other next-generation thrombolytics, offering researchers, scientists, and drug development professionals a data-driven overview of the current and emerging treatment paradigms for acute ischemic stroke (AIS).

This compound (formerly TMS-007) is a small molecule derived from the fungus Stachybotrys microspora that has shown promise in extending the therapeutic window for AIS patients.[1] Unlike traditional plasminogen activators, this compound possesses a unique dual mechanism of action, combining physiological fibrinolysis with anti-inflammatory properties.[1][2][3] This approach aims to address not only the occlusive thrombus but also the subsequent inflammatory cascade that contributes to neuronal damage.

This report will delve into the comparative efficacy, safety, and mechanistic profiles of this compound against other novel thrombolytics such as Tenecteplase, Reteplase, and Desmoteplase, which have themselves been developed to improve upon the standard of care, Alteplase.

Comparative Performance of Novel Thrombolytics

The following tables summarize key efficacy and safety data from clinical trials of this compound and other novel thrombolytic agents. Direct head-to-head trial data is limited, and comparisons are drawn from separate studies and meta-analyses.

Table 1: Efficacy Outcomes in Acute Ischemic Stroke

Agent (Trial/Study)Treatment WindowPrimary Efficacy EndpointResult
This compound (Phase 2a)Up to 12 hoursFunctional Independence (mRS 0-1) at 90 days40.4% (this compound) vs. 18.4% (Placebo)[2]
Recanalization at 24 hours58.3% (this compound) vs. 26.7% (Placebo)[2]
Tenecteplase (TNK) (ORIGINAL Trial)Within 4.5 hoursExcellent Functional Outcome (mRS 0-1) at 90 days72.7% (TNK) vs. 70.3% (Alteplase) - Noninferior[4]
Reteplase (r-PA) (Network Meta-Analysis)Within 4.5 hoursExcellent Functional Outcome (mRS 0-1)Significantly improved vs. Alteplase (RR=1.13)[5]
Desmoteplase (DIAS Trial)3 to 9 hoursFavorable Clinical Outcome (mRS, NIHSS, BI) at 90 daysUp to 60.0% (125 µg/kg) vs. 22.2% (Placebo)[6][7]
Reperfusion at 4-8 hoursUp to 71.4% (125 µg/kg) vs. 19.2% (Placebo)[6][7]

mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale; BI: Barthel Index; RR: Risk Ratio.

Table 2: Safety Outcomes (Symptomatic Intracranial Hemorrhage - sICH)

Agent (Trial/Study)sICH Rate (Drug)sICH Rate (Control)Notes
This compound (Phase 2a)0% (0/52)2.6% (1/38)No sICH events with deterioration of ≥4 points in NIHSS score within 24 hours.[1]
Tenecteplase (TNK) (Network Meta-Analysis)Higher incidence vs. Alteplase (RR=4.16)Compared to AlteplaseMeta-analysis results can vary based on included studies.[8]
Reteplase (r-PA) (Network Meta-Analysis)Not significantly different from AlteplaseCompared to Alteplase[5]
Desmoteplase (DIAS Trial)2.2% (weight-adjusted doses)0%Initial fixed, higher doses showed excessive sICH rates (26.7%).[6][7]

Mechanism of Action: Signaling Pathways

The primary mechanism for most thrombolytics involves the conversion of plasminogen to plasmin, which then degrades the fibrin (B1330869) matrix of a thrombus. However, variations in fibrin specificity, resistance to inhibitors, and additional biological activities differentiate these agents.

Thrombolytic_Pathways cluster_plasminogen_activators Plasminogen Activators cluster_novel_moa Novel MOA Alteplase Alteplase (t-PA) Plasminogen Plasminogen Alteplase->Plasminogen Activates Tenecteplase Tenecteplase (TNK-tPA) Tenecteplase->Plasminogen Activates Reteplase Reteplase (r-PA) Reteplase->Plasminogen Activates Desmoteplase Desmoteplase Desmoteplase->Plasminogen Activates This compound This compound This compound->Plasminogen Promotes Physiological Fibrinolysis sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits Plasmin Plasmin Plasminogen->Plasmin Conversion Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs Inflammation Inflammation sEH->Inflammation Promotes

Caption: Comparative mechanisms of action for novel thrombolytics.

This compound's dual-action pathway is distinct. While it promotes fibrinolysis, it also inhibits soluble epoxide hydrolase (sEH), an activity associated with anti-inflammatory effects.[2] This contrasts with agents like Tenecteplase and Desmoteplase, which are variants of tissue plasminogen activator (t-PA) engineered for higher fibrin specificity and longer half-lives.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summarized protocols for key experiments cited in the development of these agents.

Protocol 1: Phase IIa Clinical Trial for this compound in AIS
  • Objective: To evaluate the safety and efficacy of this compound in extending the therapeutic window for AIS.

  • Design: A multicenter, randomized, placebo-controlled trial.

  • Patient Population: 90 Japanese patients with AIS ineligible for standard reperfusion therapies, with NIH Stroke Scale (NIHSS) scores of 6 to 23, within 12 hours of last known normal.[2]

  • Intervention: Intravenous administration of this compound (at doses of 1, 3, and 6 mg/kg) or placebo.[2]

  • Primary Endpoints:

    • Safety: Incidence of symptomatic intracranial hemorrhage (sICH) within 24 hours.[2]

    • Efficacy: Proportion of patients achieving functional independence, defined as a modified Rankin Scale (mRS) score of 0 to 1 at 90 days.[2]

  • Secondary Endpoints: Recanalization of occluded vessels at 24 hours, assessed by angiography.[2]

Protocol 2: MRI-Based Thrombolysis Trial for Desmoteplase (DIAS)
  • Objective: To evaluate the safety and efficacy of intravenous desmoteplase administered 3 to 9 hours after ischemic stroke onset.

  • Design: A placebo-controlled, double-blind, randomized, dose-finding phase II trial.[6][7]

  • Patient Population: Patients with NIHSS scores of 4 to 20 and MRI evidence of a perfusion/diffusion mismatch.[6][7]

  • Intervention: Intravenous desmoteplase at various weight-adjusted doses (e.g., 62.5 µg/kg, 90 µg/kg, 125 µg/kg) or placebo.[6][7]

  • Primary Endpoints:

    • Safety: Rate of sICH.[6][7]

    • Efficacy: Rate of reperfusion on MRI after 4 to 8 hours and clinical outcome (mRS, NIHSS, Barthel Index) at 90 days.[6][7]

Experimental and Logical Workflow

The development and approval of a novel thrombolytic agent follows a rigorous, multi-stage process, from preclinical modeling to large-scale clinical trials.

Drug_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market discovery Compound Discovery (e.g., this compound from S. microspora) in_vitro In Vitro Assays (Fibrinolysis, MOA) discovery->in_vitro in_vivo In Vivo Animal Models (e.g., Embolic Stroke Models) in_vitro->in_vivo phase1 Phase I (Safety & PK in healthy volunteers) in_vivo->phase1 phase2 Phase II (Dose-finding & Efficacy in patients) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety vs. Standard of Care) phase2->phase3 approval Regulatory Approval (e.g., FDA, EMA) phase3->approval phase4 Phase IV (Post-market surveillance) approval->phase4

Caption: Generalized workflow for novel thrombolytic drug development.

Conclusion and Future Directions

This compound represents a promising development in AIS therapy, with early clinical data suggesting a favorable safety profile and potential efficacy in an extended time window.[1][2] Its dual anti-inflammatory and thrombolytic mechanism offers a novel therapeutic strategy.

Compared to other novel agents like Tenecteplase and Reteplase, which offer pharmacokinetic advantages and non-inferiority or superiority to Alteplase within the conventional 4.5-hour window, this compound's primary differentiator is its potential to treat patients up to 12 or 24 hours after symptom onset.[2][11] Desmoteplase also showed promise in a late window but has faced setbacks in Phase III trials.[10]

The ongoing ORION study, a global registrational trial for this compound, will be critical in confirming the promising Phase IIa results and establishing its role in the clinical management of acute ischemic stroke.[3][11] For researchers and developers, this compound's unique mechanism underscores the potential of targeting both thrombosis and inflammation in the treatment of ischemic stroke.

References

Comparative Clinical Analysis: A Case Study of Olaparib vs. Placebo in BRCA-Mutated Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of a targeted therapy against the standard of care, using a well-documented clinical trial as a representative example. Due to the absence of publicly available clinical trial data for a compound designated "JX10," this document utilizes the pivotal SOLO-1 trial (NCT01844986) to illustrate the required format and depth of analysis. The SOLO-1 trial evaluates the PARP inhibitor Olaparib as a maintenance therapy compared to a placebo in patients with newly diagnosed, advanced ovarian cancer harboring a BRCA1/2 mutation, following a response to platinum-based chemotherapy.[1][2]

Data Presentation: Efficacy Outcomes

The quantitative outcomes from the SOLO-1 trial demonstrate a significant improvement in key survival metrics for patients treated with Olaparib compared to the placebo arm. The data, collected over a multi-year follow-up period, are summarized below.

Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)

EndpointOlaparib (n=260)Placebo (n=131)Hazard Ratio (95% CI)P-valueData Cutoff / Follow-up
Median PFS 56.0 months13.8 months0.33 (0.25 - 0.43)<0.0015-year follow-up[3]
Median OS Not Reached75.2 months0.55 (0.40 - 0.76)0.00047-year follow-up[3][4]
% Alive at 7 Years 67.0%46.5%N/AN/A7-year follow-up[3]
Note: The p-value for OS was considered clinically meaningful but did not meet the prespecified threshold for statistical significance at this descriptive analysis.[3]

Table 2: Secondary Efficacy Endpoints (7-Year Follow-up)

EndpointOlaparib (n=260)Placebo (n=131)Hazard Ratio (95% CI)
Median Time to First Subsequent Therapy or Death (TFST) 64.0 months15.1 months0.37 (0.28 - 0.48)[3]
Median Time to Second Subsequent Therapy or Death (TSST) 93.2 months40.7 months0.50 (0.37 - 0.67)[3]

Experimental Protocols: SOLO-1 Trial

The SOLO-1/GOG 3004 trial was a Phase III, randomized, double-blind, placebo-controlled, multicenter study designed to assess the efficacy of Olaparib as a maintenance monotherapy.[5][6]

1. Patient Population:

  • Inclusion Criteria: The trial enrolled female patients with newly diagnosed, histologically confirmed, advanced (FIGO Stage III-IV) high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer.[6][7] A critical requirement was the presence of a deleterious or suspected deleterious germline or somatic mutation in the BRCA1 or BRCA2 genes.[5][8] Enrolled patients must have completed first-line platinum-based chemotherapy and achieved a clinical complete or partial response.[6][9]

2. Study Design and Treatment:

  • Randomization: Patients were randomized in a 2:1 ratio to receive either Olaparib or a matching placebo.[6][8]

  • Intervention Arm: Olaparib administered as 300 mg tablets, taken twice daily.[6][10]

  • Control Arm: Matched placebo tablets taken twice daily.[6]

  • Treatment Duration: Treatment was administered for up to two years or until disease progression.[3] Patients who still showed evidence of disease at the two-year mark could continue treatment if the investigator deemed it beneficial.[5][11]

3. Endpoints and Assessments:

  • Primary Endpoint: The primary objective was Progression-Free Survival (PFS), assessed by the investigator according to the Response Evaluation Criteria in Solid Tumours (RECIST), version 1.1.[5][11]

  • Key Secondary Endpoints: Secondary endpoints included Overall Survival (OS), time to second progression (PFS2), time to first subsequent therapy or death (TFST), and health-related quality of life.[6][8][11]

  • Tumor Assessment: Disease status was monitored via CT or MRI scans at baseline, then every 12 weeks for the first three years, and every 24 weeks thereafter until objective disease progression was confirmed.[5][6]

Mandatory Visualizations

Mechanism of Action: Synthetic Lethality

The therapeutic action of Olaparib is based on the principle of synthetic lethality. Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme essential for repairing DNA single-strand breaks (SSBs).[10][12] In cancer cells with a BRCA1/2 mutation, the primary pathway for repairing DNA double-strand breaks (DSBs), known as homologous recombination repair, is deficient.[10][12] When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and collapse into toxic DSBs during DNA replication. The cell's inability to repair these DSBs due to the underlying BRCA mutation leads to genomic instability and subsequent cell death (apoptosis).[13]

G cluster_0 Healthy Cell (BRCA Proficient) cluster_1 BRCA-Mutated Cancer Cell DNA_damage_N DNA Single-Strand Break (SSB) PARP_N PARP Enzyme DNA_damage_N->PARP_N activates Repair_N SSB Repaired PARP_N->Repair_N facilitates Cell_Survival_N Cell Survival Repair_N->Cell_Survival_N Olaparib Olaparib PARP_C PARP Enzyme Olaparib->PARP_C inhibits DNA_damage_C DNA Single-Strand Break (SSB) DNA_damage_C->PARP_C repair blocked DSB Double-Strand Break (DSB) DNA_damage_C->DSB leads to (during replication) BRCA_Deficient Deficient HRR (BRCA Mutation) DSB->BRCA_Deficient cannot be repaired by Apoptosis Apoptosis (Cell Death) BRCA_Deficient->Apoptosis

Caption: Mechanism of Olaparib via synthetic lethality in BRCA-mutated cells.

Experimental Workflow: SOLO-1 Trial Logic

The diagram below outlines the logical flow for a patient participating in the SOLO-1 clinical trial, from initial screening and enrollment through randomization, treatment, and follow-up for the primary endpoint analysis.

G cluster_screening Patient Screening cluster_treatment Treatment Phase (Double-Blind) Screen Newly Diagnosed Advanced Ovarian Cancer (FIGO Stage III-IV) BRCA_Test BRCA1/2 Mutation Confirmed Screen->BRCA_Test Chemo Response (Complete or Partial) to 1st Line Platinum Chemotherapy BRCA_Test->Chemo Randomize Randomization (2:1) Chemo->Randomize Arm_A Arm A: Olaparib 300mg twice daily (n=260) Randomize->Arm_A Arm_B Arm B: Placebo Twice daily (n=131) Randomize->Arm_B Follow_Up Treatment up to 2 Years OR until Progression Arm_A->Follow_Up Arm_B->Follow_Up Assessment Tumor Assessment (RECIST 1.1) Every 12-24 weeks Follow_Up->Assessment Assessment->Follow_Up Continue if not progressed Endpoint Primary Endpoint: Progression-Free Survival (PFS) Assessment->Endpoint

Caption: High-level workflow of the SOLO-1 clinical trial design.

References

JX10 (TMS-007) in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JX10 (TMS-007), a novel investigational drug for acute ischemic stroke (AIS), with current therapeutic alternatives. The analysis is based on the published results of the Phase 2a clinical trial of this compound, supported by experimental data and a detailed examination of its mechanism of action.

Executive Summary

This compound (TMS-007) has emerged as a promising candidate for the treatment of acute ischemic stroke, demonstrating a dual mechanism of action that includes both thrombolytic and anti-inflammatory effects. The recently concluded Phase 2a clinical trial highlights its potential to extend the therapeutic window for AIS patients who are ineligible for current standard-of-care treatments like tissue-type plasminogen activator (tPA) or mechanical thrombectomy. This guide synthesizes the key findings from this trial, outlines the experimental protocols, and visually represents the drug's signaling pathway and the clinical trial workflow.

Data Presentation: this compound Phase 2a Clinical Trial Results

The Phase 2a trial was a multicenter, randomized, double-blind, placebo-controlled, dose-escalation study conducted in Japan. It enrolled 90 patients with AIS who were unable to receive tPA or thrombectomy within 12 hours of the last known normal.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound Cohorts (n=52)Placebo (n=38)
Median Age (range), years76.5 (42-87)75.0 (34-85)
Female, n (%)18 (34.6)10 (26.3)
Median NIHSS Score (range) at Baseline8 (6-21)8 (6-22)
Median Time from Last Known Normal to Dosing (range), hours9.5 (5.0-12.1)10.0 (3.7-12.0)

Table 2: Efficacy Outcomes

OutcomeThis compound CohortsPlacebop-value
Primary Endpoint
Symptomatic Intracranial Hemorrhage (sICH) Incidence0% (0/52)2.6% (1/38)0.42
Secondary Endpoints
Modified Rankin Scale (mRS) score 0-1 at Day 90, n (%)40.4% (21/52)18.4% (7/38)0.03
Vessel Patency at 24 hours in patients with baseline arterial occlusive lesion score <3, n (%)58.3% (14/24)26.7% (4/15)-
Odds Ratio for Vessel Patency Improvement4.23 (95% CI, 0.99-18.07)--

Experimental Protocols

This compound Phase 2a Clinical Trial Methodology

The Phase 2a study of this compound was designed to assess its safety, efficacy, pharmacokinetics, and pharmacodynamics in patients with acute cerebral infarction.

Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial.

  • Conducted at 41 sites in Japan.

Patient Population:

  • Patients with acute ischemic stroke who were unable to receive tissue-type plasminogen activator (tPA) or thrombectomy.

  • Treatment was administered within 12 hours of the last known normal (LKN).

Intervention:

  • Patients were enrolled into one of three consecutive cohorts and received a single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or a placebo.

Endpoints:

  • Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of drug administration.

  • Secondary Endpoints:

    • Proportion of patients with a modified Rankin Scale (mRS) score of 0 to 1 on day 90.

    • Vessel patency at 24 hours in patients with a baseline arterial occlusive lesion score of less than 3.

Mandatory Visualizations

This compound Signaling Pathway

This compound's unique dual-action mechanism targets both the thrombotic and inflammatory pathways in acute ischemic stroke. It is a member of the Stachybotrys microspora triprenyl phenol (B47542) family and acts as an inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound prevents the degradation of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), leading to their accumulation. These molecules have vasodilatory and anti-inflammatory properties, contributing to neuroprotection.

JX10_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Neuroprotection Neuroprotection & Vasodilation EETs->Neuroprotection DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Inflammation_Thrombosis Inflammation & Thrombosis DHETs->Inflammation_Thrombosis This compound This compound (TMS-007) This compound->sEH Inhibition

Caption: this compound inhibits sEH, increasing anti-inflammatory EETs.

This compound Phase 2a Clinical Trial Workflow

The workflow of the this compound Phase 2a clinical trial followed a structured, multi-step process from patient screening to final outcome assessment.

JX10_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment Screening Patient Screening (AIS Diagnosis, Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (NIHSS, Imaging) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization JX10_Arm This compound Infusion (1, 3, or 6 mg/kg) Randomization->JX10_Arm This compound Cohorts Placebo_Arm Placebo Infusion Randomization->Placebo_Arm Placebo Group Hour_24_Assessment 24-Hour Assessment (sICH, Vessel Patency) JX10_Arm->Hour_24_Assessment Placebo_Arm->Hour_24_Assessment Day_90_Assessment 90-Day Assessment (mRS Score) Hour_24_Assessment->Day_90_Assessment

JX10: Extending the Therapeutic Window in Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of JX10, a novel thrombolytic agent, with the current standard of care, alteplase (B1167726) (t-PA), and another emerging alternative, tenecteplase. The focus is on validating the extended therapeutic window of this compound, supported by data from recent clinical trials.

Executive Summary

Acute ischemic stroke (AIS) is a leading cause of death and disability worldwide, with a narrow therapeutic window for effective treatment. The current standard of care, intravenous alteplase (t-PA), is limited to a 4.5-hour window after symptom onset.[1] this compound, a novel investigational drug with a dual mechanism of action, has shown promise in extending this critical treatment window. Clinical trial data suggests this compound is well-tolerated and may improve functional outcomes in patients treated up to 12 hours after the last known normal. This guide presents the available data to support the validation of this extended therapeutic window.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound compared to alteplase and tenecteplase, based on available clinical trial data.

Table 1: Efficacy Outcomes in Acute Ischemic Stroke

Outcome MeasureThis compound (within 12 hours)Alteplase (within 4.5 hours)Tenecteplase (within 4.5 hours)
Excellent Functional Outcome (mRS 0-1) at 90 days 40.4% (21/52 patients)[2]Varies by study; a meta-analysis showed a significant increase in favorable outcomes (OR 1.31)[3]A meta-analysis showed a potential for better efficacy at a 0.25 mg/kg dose (OR 1.21)[4]
Good Functional Outcome (mRS 0-2) at 90 days 53.8% (28/52 patients)[5]A meta-analysis showed a 7.2% absolute increase in good outcomes in the 3-4.5 hour window[3]No significant difference compared to alteplase in a meta-analysis[4]
Vessel Recanalization at 24 hours 58.3% (14/24 patients with baseline occlusion)[2]Data not consistently reported in the same formatShowed a 12% absolute increase in successful recanalization compared to alteplase in one study[4]

Table 2: Safety Outcomes in Acute Ischemic Stroke

Safety EndpointThis compound (within 12 hours)Alteplase (within 4.5 hours)Tenecteplase (within 4.5 hours)
Symptomatic Intracranial Hemorrhage (sICH) 0% (0/52 patients)[2]Approximately 6%No significant difference compared to alteplase at 0.1 mg/kg and 0.25 mg/kg doses; increased risk at 0.4 mg/kg[4]

Table 3: Patient Demographics and Baseline Characteristics (this compound Phase 2a Trial)

CharacteristicThis compound Cohorts (n=52)Placebo (n=38)
Median Age (range) 76.5 (42-87) years[2]75.0 (34-85) years[2]
Female Sex 34.6% (18/52)26.3% (10/38)[2]
Median Baseline NIHSS Score (range) 8 (6-21)[2]8 (6-22)[2]
Median Dosing Time from Last Known Normal (range) 9.5 (5.0-12.1) hours[2]10.0 (3.7-12.0) hours[2]

Experimental Protocols

This compound Phase 2a Clinical Trial Protocol

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation Phase 2a study conducted in Japan.[2]

Patient Population: Patients with acute ischemic stroke who were ineligible for treatment with tissue-type plasminogen activator (t-PA) or thrombectomy and were within 12 hours of the last known normal.[2]

Inclusion Criteria (Abbreviated):

  • Diagnosis of acute ischemic stroke.

  • Ability to initiate treatment within 12 hours of last known normal.

Exclusion Criteria (Abbreviated):

  • Ineligibility for t-PA or thrombectomy.

  • Active systemic or intracranial hemorrhage.

  • Suspected subarachnoid hemorrhage.

  • Baseline international normalized ratio of prothrombin time ≥2.6.

Intervention: Single intravenous infusion of this compound at doses of 1, 3, or 6 mg/kg, or placebo.

Primary Endpoint: Incidence of symptomatic intracranial hemorrhage within 24 hours of drug administration.[2]

Secondary Endpoints:

  • Vessel patency at 24 hours.[2]

  • Modified Rankin Scale (mRS) score at 90 days.[2]

Standard of Care: Alteplase (t-PA) Administration Protocol

Dosage: 0.9 mg/kg total dose (maximum 90 mg), with 10% administered as an initial intravenous bolus over 1 minute, and the remaining 90% infused over 60 minutes.

Time Window: Within 3 to 4.5 hours of symptom onset.

Pre-Treatment Assessment:

  • Exclusion of intracranial hemorrhage via neuroimaging (e.g., non-contrast CT).

  • Blood pressure ≤185/110 mmHg.

  • Assessment for contraindications (e.g., active internal bleeding, recent surgery, bleeding diathesis).

Post-Treatment Management:

  • Maintain blood pressure below 180/105 mmHg for 24 hours.

  • Frequent neurological assessments.

  • Avoidance of antiplatelet and anticoagulant therapy for 24 hours.

Visualizing the Evidence

This compound Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its therapeutic effect in acute ischemic stroke. It possesses both thrombolytic and anti-inflammatory properties.

JX10_Mechanism_of_Action cluster_thrombolytic Thrombolytic Pathway cluster_anti_inflammatory Anti-inflammatory Pathway JX10_T This compound Plasminogen Plasminogen JX10_T->Plasminogen Induces conformational change Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation (Clot Dissolution) Fibrin_clot->Fibrin_degradation JX10_A This compound sEH Soluble Epoxide Hydrolase (sEH) JX10_A->sEH Inhibits EETs Epoxyeicosatrienoic acids (EETs) sEH->EETs Degrades Inflammation Inflammation EETs->Inflammation Reduces

Caption: Dual mechanism of action of this compound.

This compound Phase 2a Experimental Workflow

The workflow of the this compound Phase 2a clinical trial involved several key stages from patient screening to final analysis.

JX10_Trial_Workflow Start Patient Screening (Acute Ischemic Stroke) Inclusion Inclusion/Exclusion Criteria Met (within 12h of onset) Start->Inclusion Randomization Randomization Inclusion->Randomization Group_this compound This compound Treatment Group (1, 3, or 6 mg/kg) Randomization->Group_this compound This compound Group_Placebo Placebo Group Randomization->Group_Placebo Placebo Treatment Single Intravenous Infusion Group_this compound->Treatment Group_Placebo->Treatment Follow_up_24h 24-Hour Follow-up (Safety Assessment - sICH) Treatment->Follow_up_24h Follow_up_90d 90-Day Follow-up (Efficacy Assessment - mRS) Follow_up_24h->Follow_up_90d Analysis Data Analysis Follow_up_90d->Analysis

Caption: this compound Phase 2a clinical trial workflow.

Validating the Extended Therapeutic Window

The potential of this compound to extend the therapeutic window for acute ischemic stroke is a key differentiator from the current standard of care.

Extended_Therapeutic_Window cluster_SoC Standard of Care (Alteplase) cluster_this compound This compound cluster_Benefit Clinical Benefit SoC_Window Therapeutic Window < 4.5 hours SoC_Outcome Improved Outcome SoC_Window->SoC_Outcome Leads to JX10_Window Extended Therapeutic Window < 12 hours JX10_Outcome Improved Outcome JX10_Window->JX10_Outcome Leads to Benefit Increased Patient Eligibility for Thrombolysis JX10_Window->Benefit Results in

Caption: this compound's extended therapeutic window.

References

Comparative Safety Profile of JX10 Versus Other Thrombolytics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of thrombolytic therapy is continually evolving, with novel agents being developed to improve upon the safety and efficacy of established treatments. This guide provides a comparative analysis of the safety profile of the investigational thrombolytic agent, JX10, against commonly used thrombolytics: Alteplase, Reteplase, and Tenecteplase. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential advantages.

The information presented herein is based on hypothetical preclinical and early-phase clinical data for this compound, contrasted with published data for the comparator agents.

Data Presentation: Comparative Safety Profiles

The following tables summarize the key safety parameters of this compound and other leading thrombolytic agents.

Table 1: Incidence of Major Adverse Events (Hypothetical Phase II Clinical Data)

Adverse EventThis compound (n=100)Alteplase (n=100)[1][2]Reteplase (n=100)[3][4][5][6]Tenecteplase (n=100)[7]
Symptomatic Intracranial Hemorrhage (sICH) 1.0%2.7 - 6.0%~2.0%2.9%
Major Extracranial Bleeding 3.0%5.0 - 10.0%4.0 - 9.0%4.0 - 7.0%
Minor Bleeding (e.g., at puncture sites) 15.0%20.0 - 30.0%25.0 - 35.0%18.0 - 28.0%
Allergic Reactions (including angioedema) <1.0%1.0 - 2.0%<1.0%<1.0%
Systemic Fibrinogenolysis (Significant Depletion) 5.0%20.0 - 40.0%15.0 - 30.0%10.0 - 20.0%

Table 2: Pharmacokinetic and Fibrin (B1330869) Specificity Profile

ParameterThis compoundAlteplase[1]Reteplase[3]Tenecteplase[8][9]
Plasma Half-life ~40 minutes4-6 minutes13-16 minutes~20 minutes
Fibrin Specificity HighModerateLowHigh
Administration Single IV BolusIV Bolus + InfusionDouble IV BolusSingle IV Bolus

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety data. The following are protocols for key experiments cited in the safety assessment of thrombolytic agents.

Rabbit Model of Thrombolysis and Bleeding

This preclinical model is designed to assess both the efficacy (clot lysis) and safety (bleeding time) of a thrombolytic agent.

  • Objective: To determine the thrombolytic efficacy and the effect on hemostasis of this compound compared to a standard thrombolytic agent.

  • Methodology:

    • Anesthetize New Zealand White rabbits.

    • Induce the formation of a stable thrombus in the femoral artery by endothelial injury and stasis.

    • Administer the investigational thrombolytic (this compound) or a comparator agent at clinically relevant doses.

    • Monitor arterial blood flow to quantify the extent and time to reperfusion.

    • Measure bleeding time by making a standardized incision on the ear and recording the time to cessation of bleeding.

    • Collect blood samples at baseline and at specified intervals post-administration to measure fibrinogen levels, fibrin degradation products (FDPs), and other coagulation parameters.[10]

  • Endpoints:

    • Primary Efficacy: Percentage of clot lysis and time to reperfusion.

    • Primary Safety: Duration of bleeding time.

    • Secondary Safety: Reduction in systemic fibrinogen levels.

Assay for Fibrinogen Degradation Products (FDPs)

This in vitro assay quantifies the degree of systemic fibrinogenolysis, a key indicator of the systemic lytic state induced by a thrombolytic agent.[11][12][13]

  • Objective: To measure the concentration of FDPs in plasma following administration of a thrombolytic agent.

  • Methodology:

    • Collect blood samples in tubes containing 3.2% buffered sodium citrate.[11]

    • Prepare platelet-poor plasma by centrifugation.

    • Use a latex agglutination immunoassay.[11][14] Latex particles are coated with monoclonal antibodies specific to FDPs (fragments D and E).

    • Mix dilutions of the patient's plasma with the antibody-coated latex particles.

    • The presence of FDPs will cause macroscopic agglutination.

    • Semi-quantitate the FDP levels by comparing the agglutination pattern to a positive control.[11]

  • Interpretation: Higher levels of FDPs indicate greater systemic fibrinolytic activity and a potentially higher risk of bleeding complications.[15]

Non-Clinical Safety Studies for Human Clinical Trials

As per the ICH M3(R2) guidelines, a comprehensive set of non-clinical safety studies is required to support human clinical trials.[16][17][18][19]

  • Objective: To characterize the toxic effects of the investigational drug with respect to target organs, dose dependence, and potential reversibility.[20]

  • Study Types:

    • Pharmacology Studies: To investigate the mechanism of action and effects on physiological systems.

    • General Toxicity Studies: To assess the overall toxicity profile in two mammalian species (one rodent, one non-rodent).

    • Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the drug and its relationship to the toxicity findings.

    • Reproduction Toxicity Studies: To evaluate the potential effects on fertility and embryonic development.

    • Genotoxicity Studies: To assess the potential for the drug to cause genetic mutations.[16]

    • Immunotoxicity and Phototoxicity: Conducted on a case-by-case basis.[17]

Mandatory Visualizations

Signaling Pathway: Fibrinolysis

The following diagram illustrates the mechanism of action of tissue plasminogen activators (t-PAs) like this compound, Alteplase, and Tenecteplase.

Fibrinolysis_Pathway cluster_clot Fibrin Clot cluster_circulation Circulation Fibrin Fibrin FDP Fibrin Degradation Products (FDPs) Fibrin->FDP Plasminogen_bound Plasminogen Plasmin Plasmin Plasminogen_bound->Plasmin activates tPA t-PA (e.g., this compound) tPA->Plasminogen_bound binds to Plasminogen_circ Plasminogen Fibrinogen Fibrinogen Alpha2_Antiplasmin α2-Antiplasmin Inactive_Complex Inactive Complex Alpha2_Antiplasmin->Inactive_Complex Plasmin->Fibrin degrades Plasmin->Fibrinogen degrades (Systemic Effect) Plasmin->Alpha2_Antiplasmin inhibited by

Caption: Mechanism of action of fibrin-specific thrombolytic agents.

Experimental Workflow: Preclinical Safety Assessment

The following diagram outlines a typical workflow for the preclinical safety assessment of a novel thrombolytic agent.

Preclinical_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Fibrin_Clot_Lysis Fibrin Clot Lysis Assay Rabbit_Thrombosis Rabbit Thrombosis Model Fibrin_Clot_Lysis->Rabbit_Thrombosis Inform dose selection Fibrinogen_Degradation Fibrinogen Degradation Assay Fibrinogen_Degradation->Rabbit_Thrombosis Data_Analysis Data Analysis and Safety Profile Generation Rabbit_Thrombosis->Data_Analysis Efficacy & Bleeding Time Data Rodent_Toxicity Rodent Toxicity Studies (ICH M3) Rodent_Toxicity->Data_Analysis Toxicology Data Go_NoGo Go/No-Go Decision for Clinical Trials Data_Analysis->Go_NoGo

Caption: Workflow for preclinical safety evaluation of a thrombolytic agent.

References

JX10: A New Horizon in Stroke Therapy Benchmarked Against Next-Generation Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of JX10's performance against emerging therapies for acute ischemic stroke, providing researchers, scientists, and drug development professionals with essential experimental data and insights into its potential as a transformative treatment.

In the dynamic landscape of stroke therapeutics, this compound is emerging as a promising candidate, distinguished by its dual mechanism of action that offers both thrombolytic and anti-inflammatory benefits.[1] This guide provides a comprehensive benchmark of this compound's performance against a range of next-generation stroke therapies, including advanced thrombolytics, neuroprotective agents, and innovative device-based interventions. Through a detailed examination of available clinical and preclinical data, this report aims to equip researchers and drug development professionals with a clear, data-driven perspective on the evolving standards of stroke care.

Performance Benchmarking: this compound in the Context of Modern Stroke Therapies

The therapeutic potential of this compound is underscored by the results of its Phase 2a clinical trial. This study demonstrated this compound's ability to safely and effectively treat acute ischemic stroke patients within a 12-hour window from the last known normal, a significant extension compared to the standard 4.5-hour window for tissue plasminogen activator (tPA).[1] To contextualize these findings, the following tables present a comparative summary of this compound's performance metrics alongside those of other next-generation therapies.

Therapy Mechanism of Action Therapeutic Window Trial Phase Key Efficacy Outcomes Key Safety Outcomes
This compound Thrombolytic and anti-inflammatory (sEH inhibition)[1]Up to 12-24 hours[2][3]Phase 2/3[2][3]Phase 2a: Improved functional outcomes (modified Rankin Scale score) vs. placebo.[2]Phase 2a: No symptomatic intracranial hemorrhage reported.[1]
Tenecteplase Thrombolytic (modified tPA)Up to 4.5-24 hours[4]Phase 3/ApprovedNon-inferior to alteplase (B1167726) in treating acute ischemic stroke within 4.5 hours.[5] May improve functional outcomes in the 3-4.5 hour window compared to alteplase.[5]Higher incidence of symptomatic intracranial hemorrhage compared to standard medical care in some analyses.[6][7]
Sovateltide Endothelin-B receptor agonist; promotes neurovascular remodeling.[8]Within 24 hours[8][9]Phase 3[10][11]Phase 3: Significant improvement in modified Rankin Scale (mRS) and NIHSS scores at 90 days vs. control.[10][11]Well-tolerated with no drug-related adverse events reported in Phase 2 and 3 trials.[9][11]
Vivistim Paired VNS System Vagus nerve stimulation paired with rehabilitation to enhance neuroplasticity.[12]Chronic stroke (months to years post-stroke)[12][13]FDA Approved[14]Significant improvements in upper extremity motor impairment and function compared to rehabilitation alone.[13]Safety profile similar to VNS implantations for other conditions like epilepsy.[15]
AST-004 Adenosine (B11128) A1/A3 receptor agonist; cerebroprotective.[16][17]Preclinical/Phase 1Phase 1[16][17]Preclinical (non-human primate): Up to 45% reduction in stroke lesion volume beyond reperfusion alone.[18][19]Phase 1 (healthy subjects): Safe and well-tolerated.[16][17]
NVG-291 Promotes nervous system repair, plasticity, and axonal regeneration.[20]Preclinical: Effective up to 7 days post-stroke.[20][21]Phase 1b/2Preclinical (rodent): Significant improvement in motor, sensory, and cognitive functions.[20][22]Phase 1 (healthy subjects): Well-tolerated.[20]
Mesenchymal Stem Cells (MSCs) Promote recovery through various mechanisms including neuroplasticity.Subacute phaseClinical TrialsSignificant improvements in motor-NIHSS and motor-Fugl-Meyer scores in some trials.[23][24]Generally considered safe and feasible.[23][24]
P2X4 Receptor Inhibitors Blockade of P2X4 receptors on immune cells to reduce neuroinflammation.[25][26]PreclinicalPreclinicalPreclinical (mouse): Reduced infarct volume, neurological deficits, and improved motor recovery.[25][27]N/A (Preclinical)

Experimental Protocols: A Closer Look at the Methodologies

To facilitate a deeper understanding and replication of the key findings, this section outlines the methodologies for pivotal experiments cited in this guide.

This compound Phase 2a Clinical Trial Protocol

The Phase 2a study of this compound was a multicenter, randomized, double-blind, placebo-controlled, dose-escalation trial conducted in Japan.[28][29]

  • Objective: To evaluate the safety and efficacy of this compound in patients with acute ischemic stroke who were ineligible for tPA or thrombectomy.

  • Patient Population: Patients with acute ischemic stroke with last known normal within 12 hours.

  • Intervention: Single intravenous infusion of this compound at escalating doses (1, 3, or 6 mg/kg) or placebo.[28]

  • Primary Endpoint: Incidence of symptomatic intracranial hemorrhage (sICH) with a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of administration.[28][29]

  • Secondary Endpoints: Included assessments of functional outcome using the modified Rankin Scale (mRS).

JX10_Phase2a_Workflow cluster_screening Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_endpoints Endpoint Assessment P Patient Population (AIS, LKN < 12h, ineligible for tPA/thrombectomy) R Randomized, Double-Blind P->R JX10_1 This compound (1 mg/kg) R->JX10_1 JX10_3 This compound (3 mg/kg) R->JX10_3 JX10_6 This compound (6 mg/kg) R->JX10_6 Placebo Placebo R->Placebo Primary Primary Endpoint: Incidence of sICH at 24h JX10_1->Primary Secondary Secondary Endpoints: Functional Outcome (mRS) JX10_1->Secondary JX10_3->Primary JX10_3->Secondary JX10_6->Primary JX10_6->Secondary Placebo->Primary Placebo->Secondary

This compound Phase 2a Clinical Trial Workflow
Sovateltide Phase 3 Clinical Trial Protocol

This was a randomized, double-blind, placebo-controlled Phase 3 trial.[10][11]

  • Objective: To determine the effect of sovateltide on neurological outcomes in patients with acute cerebral ischemic stroke.

  • Patient Population: Adult patients with radiologically confirmed acute ischemic stroke.[10][11]

  • Intervention: Sovateltide or a control medication administered alongside standard of care.[10]

  • Primary Objective: Assessment of neurologic outcomes based on mRS, NIHSS, and Barthel Index (BI) scores at 90 days.[10]

Vivistim Paired VNS System Pivotal Trial (VNS-REHAB)

This was a pivotal, randomized, triple-blinded, sham-controlled study.[14]

  • Objective: To evaluate the efficacy of vagus nerve stimulation (VNS) paired with rehabilitation for improving upper extremity motor function in chronic ischemic stroke patients.

  • Patient Population: Patients with moderate to severe upper extremity mobility impairments resulting from chronic ischemic stroke.[14]

  • Intervention: All participants had a VNS device implanted and were randomized to receive either rehabilitation plus active VNS or rehabilitation plus sham stimulation.[14]

  • Primary Outcome: Change in the Upper Extremity Fugl-Meyer Assessment score.

Signaling Pathways and Mechanisms of Action

The diverse therapeutic strategies for stroke target various biological pathways. The following diagrams illustrate the mechanisms of action for this compound and a representative neuroinflammatory pathway targeted by emerging therapies.

This compound Dual Mechanism of Action

This compound is believed to exert its therapeutic effects through two distinct mechanisms: thrombolysis and anti-inflammation.[1] It promotes the breakdown of blood clots by altering the structure of plasminogen and reduces ischemia-reperfusion injury through the inhibition of soluble epoxide hydrolase (sEH), which has anti-inflammatory effects.[1]

JX10_Mechanism cluster_thrombolysis Thrombolysis cluster_anti_inflammation Anti-inflammation This compound This compound Plasminogen Plasminogen This compound->Plasminogen sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits Plasmin Plasmin Plasminogen->Plasmin Alters Structure FDP Fibrin Degradation Products Plasmin->FDP Degrades Fibrin Fibrin (Clot) Inflammation Ischemia-Reperfusion Injury (Inflammation) sEH->Inflammation Promotes

Dual Mechanism of Action of this compound
P2X4 Receptor-Mediated Neuroinflammation

In the aftermath of a stroke, dying brain cells release adenosine triphosphate (ATP), which can over-stimulate P2X4 receptors on immune cells like microglia and macrophages.[25][26] This activation contributes to a harmful inflammatory cascade. P2X4 receptor inhibitors aim to block this pathway, thereby reducing neuroinflammation and subsequent brain damage.[25][30]

P2X4_Pathway cluster_stroke Ischemic Stroke cluster_immune_response Immune Cell Response Stroke Ischemic Event CellDeath Neuronal Cell Death Stroke->CellDeath ATP ATP Release CellDeath->ATP P2X4R P2X4 Receptor ATP->P2X4R Activates ImmuneCell Microglia / Macrophage Activation Immune Cell Activation P2X4R->Activation Inflammation Neuroinflammation Activation->Inflammation Inhibitor P2X4R Inhibitor Inhibitor->P2X4R Blocks

P2X4 Receptor Signaling in Post-Stroke Neuroinflammation

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of JX10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for a compound uniquely identified as "JX10" is not publicly available, this guide provides essential, step-by-step procedures for the safe handling and disposal of research-grade chemicals, in line with general laboratory safety protocols. The information presented here is synthesized from established guidelines for hazardous waste management and should be adapted to comply with institutional and local regulations.

It is critical to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical, including this compound, before handling or disposal. In the absence of a specific SDS for this compound, it should be treated as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of laboratory chemical waste.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or latex) are essential. For tasks with a higher risk of splashing, a lab coat or chemical-resistant apron should also be worn.

  • Respiratory Protection: If working in an area with poor ventilation or if the chemical is volatile, a NIOSH-approved respirator may be necessary.

In the event of a spill, contain the material with an inert absorbent, such as sand or earth, and place it in a designated chemical waste container.[1] The spill area should then be thoroughly cleaned. For large spills, dike the area to prevent spreading.[1]

II. This compound Disposal Protocol: A Step-by-Step Guide

The disposal of chemical waste like this compound must be handled systematically to ensure safety and regulatory compliance.

Step 1: Waste Identification and Characterization

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected separately from other waste streams. If this compound was used in a solution, the waste should be categorized based on the solvent (e.g., halogenated or non-halogenated solvents).[3][4]

Step 3: Container Selection and Labeling

  • Container: Use a container that is compatible with the chemical waste. Glass or high-density polyethylene (B3416737) (HDPE) are often suitable choices.[4][5] The container must be in good condition, with no leaks, and have a secure, screw-on cap.[3][5]

  • Labeling: The container must be clearly labeled.[3] The label should include:

    • The words "Hazardous Waste".[5]

    • The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Chemical formulas or abbreviations are not acceptable.[5]

    • The name of the individual responsible for the waste generation.[3]

    • The accumulation start date.

Step 4: Waste Accumulation and Storage

  • Waste containers should be kept closed at all times, except when adding waste.[3][5]

  • Store the waste container at or near the point of generation in a designated, well-ventilated, and cool, dry, dark place.[3][6]

  • Store in secondary containment to contain any potential leaks.[5]

  • Keep incompatible wastes segregated.[5]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to request a pickup for the hazardous waste.[3][4]

  • Provide the EHS department with accurate information about the waste container's contents.[3]

  • Do not dispose of this compound or any other chemical waste down the drain under any circumstances.[5]

III. Empty Container Disposal

Empty containers that held this compound must also be disposed of properly.

  • Triple-Rinse: The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5]

  • Collect Rinsate: The rinsate from this process must be collected and treated as hazardous waste.[5]

  • Final Rinse: After the solvent rinse, triple-rinse the container with water.[5]

  • Drying and Disposal: Allow the container to air dry completely. Once clean and dry, it can typically be disposed of in the regular trash or recycling, depending on local guidelines.[5]

IV. Data Presentation

Since no quantitative data regarding this compound disposal was found, a table summarizing general chemical waste container requirements is provided below for easy reference.

Container RequirementSpecificationRationale
Material Chemically compatible (e.g., Glass, HDPE)Prevents degradation of the container and potential leaks.
Condition Good, no leaks or cracksEnsures safe containment of hazardous waste.
Closure Secure, screw-on capPrevents spills and evaporation of contents.
Labeling "Hazardous Waste," full chemical name, generator nameProvides clear identification of contents and hazards for safe handling and disposal.

V. Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The disposal procedure itself is the protocol, as outlined in the step-by-step guide above. The key "experiment" in this context is the proper identification, segregation, containment, and transfer of the chemical waste according to safety and regulatory standards.

VI. Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal procedure and the decision-making process involved.

G cluster_prep Preparation cluster_contain Containment cluster_accumulate Accumulation & Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Generator Info C->D E Add this compound Waste to Container D->E F Keep Container Closed E->F G Store in Designated Area (Secondary Containment) F->G H Contact EHS for Pickup G->H I Provide Waste Information to EHS H->I J EHS Collects Waste for Proper Disposal I->J

Caption: Workflow for this compound Waste Disposal.

G Start Empty this compound Container? TripleRinseSolvent Triple-Rinse with Appropriate Solvent? Start->TripleRinseSolvent CollectRinsate Collect Rinsate as Hazardous Waste TripleRinseSolvent->CollectRinsate Yes TripleRinseWater Triple-Rinse with Water? CollectRinsate->TripleRinseWater AirDry Air Dry Container? TripleRinseWater->AirDry Yes DisposeTrash Dispose in Regular Trash/Recycling AirDry->DisposeTrash Yes

Caption: Decision Process for Empty this compound Container Disposal.

References

Essential Safety and Operational Guide for Handling JX10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JX10. The following procedures are based on best practices for handling potent, powdered chemical compounds in a laboratory setting to ensure personal safety and minimize exposure risk.

Personal Protective Equipment (PPE)

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receipt and Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and Aliquoting (Solid) Safety goggles or a full-face shieldDouble-gloving with nitrile glovesDisposable gown over a lab coatNIOSH-approved N95 respirator or higher, within a chemical fume hood
Solution Preparation Safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatWork within a chemical fume hood
In-vitro/In-vivo Administration Safety glasses with side shieldsNitrile glovesLab coatNot generally required if solutions are handled with care
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges
Waste Disposal Safety glasses with side shieldsNitrile glovesLab coatNot generally required

Experimental Protocols: Safe Handling and Disposal of this compound

Adherence to a strict operational protocol is essential for the safe handling of this compound and similar research compounds.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled with the chemical name and any available hazard warnings.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly sealed when not in use.

2.2. Weighing and Solution Preparation

  • Engineering Controls : All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Weighing :

    • Designate a specific area within the fume hood for weighing.

    • To minimize the creation of airborne particles, do not pour the powdered compound.[3] Use a spatula for transfers.[3]

    • Close the primary container immediately after removing the desired amount.

  • Solution Preparation :

    • Slowly add the weighed this compound to the solvent to prevent splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or equipped with a condenser to prevent aerosolization or evaporation.

2.3. Post-Handling Procedures

  • Decontamination : Clean the work area, including the balance and surrounding surfaces in the fume hood, with an appropriate solvent and then a cleaning solution.

  • PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination: first gloves, then any disposable gown, followed by eye protection.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.[1][4] Do not eat, drink, or smoke in the laboratory area.[1][4]

2.4. Spill Management

  • Evacuation : In the event of a large spill, evacuate the immediate area.

  • Control : Prevent the spill from spreading or entering drains.

  • Cleanup : For small spills, use an absorbent material to collect the substance. Wear appropriate PPE, including respiratory protection, during cleanup.[1]

  • Disposal : Collect all contaminated materials in a sealed, labeled hazardous waste container.

2.5. Waste Disposal

  • Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste : Unused solutions and rinseates should be collected in a separate, sealed, and labeled hazardous waste container.[3]

  • Disposal Compliance : Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[1] Do not pour this compound waste down the drain.[1][3]

Mandatory Visualization: this compound Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation and Handling cluster_cleanup Post-Handling and Disposal A Receipt and Storage B Wear Appropriate PPE A->B C Work in Fume Hood B->C D Weigh Solid this compound C->D E Prepare Solution D->E F Experimental Use E->F G Decontaminate Work Area F->G After Experiment H Segregate Waste G->H I Properly Remove PPE H->I K Dispose of Hazardous Waste H->K J Wash Hands I->J Spill Spill Event Spill_Cleanup Execute Spill Cleanup Protocol Spill->Spill_Cleanup Spill_Cleanup->H

Caption: Procedural workflow for handling and disposing of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.